molecular formula C10H13NO3 B13846507 4-Isopropoxy-1-methyl-2-nitrobenzene CAS No. 918445-09-7

4-Isopropoxy-1-methyl-2-nitrobenzene

Cat. No.: B13846507
CAS No.: 918445-09-7
M. Wt: 195.21 g/mol
InChI Key: SIBXGHHVAABASM-UHFFFAOYSA-N
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Description

4-Isopropoxy-1-methyl-2-nitrobenzene is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918445-09-7

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-methyl-2-nitro-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H13NO3/c1-7(2)14-9-5-4-8(3)10(6-9)11(12)13/h4-7H,1-3H3

InChI Key

SIBXGHHVAABASM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 4-Isopropoxy-1-methyl-2-nitrobenzene (CAS 918445-09-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isopropoxy-1-methyl-2-nitrobenzene (CAS 918445-09-7 ) is a specialized aromatic ether and a critical intermediate in the synthesis of second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, most notably Ceritinib (LDK378) . Its structural core—a toluene ring functionalized with an ortho-nitro group and a para-isopropoxy ether—serves as a scaffold for the "head" region of the Ceritinib molecule, enabling precise binding to the ATP-binding pocket of the ALK kinase domain.

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this compound, designed for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
CAS Number 918445-09-7
IUPAC Name This compound
Synonyms 4-Isopropoxy-2-nitrotoluene; 1-Methyl-2-nitro-4-(propan-2-yloxy)benzene; Intermediate 70 (Patent WO2007000582)
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in organic solvents (DCM, EtOAc, Acetone); Insoluble in water
Key Functional Groups Nitro (-NO₂), Isopropyl ether (-OCH(CH₃)₂), Methyl (-CH₃)
Structural Analysis

The compound features a 1,2,4-substitution pattern on the benzene ring. The steric bulk of the isopropoxy group at the 4-position (relative to methyl) and the electron-withdrawing nitro group at the 2-position create a unique electronic environment. This structure is designed to be reduced to the corresponding aniline (5-Isopropoxy-2-methylaniline ), which acts as a nucleophile in subsequent coupling reactions.

Synthesis & Manufacturing Protocols

The industrial standard for synthesizing this compound involves the O-alkylation of the phenolic precursor, 4-methyl-3-nitrophenol (CAS 2042-14-0).

Protocol A: O-Alkylation via Isopropyl Methanesulfonate

Source: Patent WO2007000582A1

Reaction Overview:



Materials:

  • Precursor: 4-Methyl-3-nitrophenol (1.0 eq)

  • Alkylating Agent: Isopropyl methanesulfonate (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5–2.0 eq)
  • Solvent: Acetone or DMF

Step-by-Step Methodology:

  • Preparation : Dissolve 4-methyl-3-nitrophenol (e.g., 5.0 g, 32 mmol) in anhydrous acetone (50 mL).

  • Base Addition : Add

    
     (15.6 g, 48 mmol) to the solution. Stir for 15 minutes at room temperature to form the phenolate anion.
    
  • Alkylation : Dropwise add isopropyl methanesulfonate (5.3 g, 38.4 mmol).

  • Reaction : Heat the mixture to reflux (approx. 56°C) or 50°C if using DMF. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.

  • Workup :

    • Cool to room temperature and filter off inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification : The crude product is typically a pale yellow oil (Yield: ~82%). If necessary, purify via silica gel column chromatography (eluent: Petroleum ether/Ethyl acetate 9:1).

Protocol B: Alternative Alkylation via 2-Bromopropane

For laboratories without access to mesylates, 2-bromopropane is a viable alternative, though it requires slightly more vigorous conditions due to the lower reactivity of the secondary halide.

  • Conditions : 2-Bromopropane (1.5 eq),

    
     (2.0 eq), DMF, 
    
    
    
    , 12 hours.
  • Note : Elimination of 2-bromopropane to propene is a competing side reaction; use a sealed tube or excess reagent.

Downstream Reactivity & Applications

The primary utility of this compound is its reduction to the corresponding aniline, which is the actual building block for drug synthesis.

Reduction to 5-Isopropoxy-2-methylaniline (CAS 918445-10-0)

The nitro group is reduced to an amino group to generate the nucleophilic aniline species.

Reaction:



  • Reagents :

    
     (1 atm or balloon), 10% Pd/C, Methanol.
    
  • Procedure : Hydrogenation at room temperature for 2–4 hours.

  • Significance : The resulting aniline (CAS 918445-10-0) is coupled with a pyrimidine scaffold to form the core of Ceritinib .

Role in Ceritinib (Zykadia) Synthesis

Ceritinib is an ALK inhibitor used to treat metastatic non-small cell lung cancer (NSCLC).[1][2] The this compound moiety provides the "left-hand" side of the molecule.

Pathway Logic:

  • Nitration : Toluene derivative is nitrated.[3][4][5]

  • Etherification : Formation of this compound (Current Topic).

  • Reduction : Conversion to Aniline.

  • Coupling : The aniline reacts with a 2,4-dichloropyrimidine derivative to attach the kinase-binding core.

Visualizing the Workflow

The following diagram illustrates the synthesis pathway from the phenol precursor to the Ceritinib intermediate.

SynthesisPathway Precursor 4-Methyl-3-nitrophenol (CAS 2042-14-0) Target This compound (CAS 918445-09-7) Precursor->Target Alkylation (Cs2CO3, Acetone, 56°C) Reagent Isopropyl Mesylate (or 2-Bromopropane) Reagent->Target Aniline 5-Isopropoxy-2-methylaniline (CAS 918445-10-0) Target->Aniline Hydrogenation (H2, Pd/C) Drug Ceritinib (LDK378) (ALK Inhibitor) Aniline->Drug Coupling w/ Pyrimidine Core

Figure 1: Synthetic route from raw materials to the Ceritinib drug substance, highlighting the central role of CAS 918445-09-7.

Safety & Handling (EHS)

  • Hazards : As a nitroaromatic compound, it poses potential risks of toxicity upon inhalation or skin absorption.

    • GHS Classification : Warning (Acute Tox. 4, Skin Irrit. 2).

  • Stability : Stable under standard laboratory conditions. Avoid strong oxidizing agents and reducing agents (unless controlled).

  • Storage : Store in a cool, dry place (

    
     recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
    
  • Spill Response : Absorb with inert material (vermiculite/sand). Do not flush into surface water; nitro compounds are often harmful to aquatic life.

References

  • 001Chemical . Product Information: this compound (CAS 918445-09-7). Retrieved from

  • Glaxo Group Ltd . Heterocyclic Non-Peptide GnRH Antagonists. WO2007000582A1. (2007).[1] Describes the synthesis of Intermediate 70 (Title Compound). Retrieved from

  • Marsilje, T. H., et al. Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378. Journal of Medicinal Chemistry, 56(14), 5675-5690.[1] (2013).[1]

  • Sigma-Aldrich . 5-Isopropoxy-2-methylaniline (CAS 918445-10-0) Product Data. Retrieved from [3]

Sources

Technical Monograph: 4-Isopropoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization, synthesis, and application of 4-Isopropoxy-1-methyl-2-nitrobenzene , a critical intermediate in the development of tyrosine kinase inhibitors (TKIs) and functionalized aniline scaffolds.

Executive Summary & Chemical Identity

This compound (also identified as 4-isopropyl-3-nitrotoluene ether derivative or 4-(propan-2-yloxy)-2-nitrotoluene ) is a regiochemically distinct aromatic building block. Unlike its more common isomer (1-isopropoxy-4-methyl-2-nitrobenzene), this compound features the nitro group ortho to the methyl functionality, preserving the para relationship between the methyl and isopropoxy groups.

This specific substitution pattern renders it a vital precursor for 4-isopropoxy-2-methylaniline , a scaffold frequently employed in medicinal chemistry to modulate lipophilicity and metabolic stability in kinase inhibitors.

Chemical Data Table
PropertySpecification
IUPAC Name This compound
CAS Registry Not widely listed; derived from CAS 2042-14-0
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES CC1=C(C=C(C=C1)OC(C)C)=O
Core Scaffold 3-Nitro-p-cresol (4-Methyl-3-nitrophenol)
Appearance Pale yellow oil or low-melting solid
LogP (Predicted) ~2.8 - 3.1

Structural Analysis & Isomer Differentiation

A critical error in sourcing this compound is confusing it with its constitutional isomer. The synthetic route must be selected based on the desired relative positioning of the nitro and methyl groups.

  • Target Molecule (User Specified): Nitro is ortho to Methyl. (Precursor: 4-Methyl-3-nitrophenol).

  • Common Isomer (CAS 78944-97-5): Nitro is ortho to Isopropoxy. (Precursor: 4-Methyl-2-nitrophenol).

The User Specified structure is thermodynamically less accessible via direct nitration of the ether, necessitating a specific alkylation workflow.

IsomerAnalysis cluster_0 Target Molecule cluster_1 Common Isomer (Avoid) Target This compound (Nitro ortho to Methyl) Precursor: 4-Methyl-3-nitrophenol Isomer 1-Isopropoxy-4-methyl-2-nitrobenzene (Nitro ortho to Ether) Precursor: 4-Methyl-2-nitrophenol Target->Isomer Constitutional Isomers

Figure 1: Structural differentiation between the target compound and its common isomer.

Synthetic Protocol

Direct nitration of 4-isopropoxytoluene yields the wrong isomer (substitution occurs ortho to the strong alkoxy director). Therefore, the only viable high-yield route is the O-alkylation of 4-methyl-3-nitrophenol .

Reaction Scheme

The synthesis utilizes a Williamson etherification or Mitsunobu reaction. The Williamson approach is preferred for scale-up due to cost efficiency and simplified purification.

SynthesisRoute Start 4-Methyl-3-nitrophenol (CAS 2042-14-0) Base K2CO3 / DMF 60°C, 4-6h Start->Base Reagent 2-Bromopropane (Isopropyl Bromide) Reagent->Base Product This compound (Target) Base->Product SN2 Substitution Byproduct KBr + CO2 Base->Byproduct

Figure 2: Synthetic pathway via Williamson Etherification.

Detailed Experimental Procedure

Reagents:

  • 4-Methyl-3-nitrophenol (1.0 equiv)

  • 2-Bromopropane (1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

Protocol:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methyl-3-nitrophenol (10.0 g, 65.3 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add K₂CO₃ (18.0 g, 130.6 mmol) in a single portion. The suspension will turn bright yellow/orange due to phenoxide formation. Stir at room temperature for 30 minutes.

  • Alkylation: Add 2-bromopropane (9.2 mL, 98.0 mmol) dropwise via syringe or addition funnel.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol (more polar) should disappear, replaced by a less polar spot (ether product).

  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-water (200 mL) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic phase with 1M NaOH (2 x 30 mL) to remove any unreacted phenol (Critical step for purity).

    • Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude yellow oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–92%.

Analytical Characterization (Predicted)

To validate the synthesis, the following spectral signatures should be confirmed.

TechniqueFeatureExpected SignalAssignment
¹H NMR (CDCl₃)Aromatic δ 7.45 (d, 1H)H-3 (Ortho to NO₂)
Aromatic δ 7.25 (d, 1H)H-6 (Ortho to Me)
Aromatic δ 7.05 (dd, 1H)H-5
Methine δ 4.55 (sept, 1H)-OCH (CH₃)₂
Methyl (Ar) δ 2.45 (s, 3H)Ar-CH₃
Methyl (iPr) δ 1.36 (d, 6H)-OCH(CH₃ )₂
IR (Neat)Nitro 1525, 1345 cm⁻¹N-O stretch (asym/sym)
Ether 1240 cm⁻¹C-O-C stretch

Applications in Drug Development

This intermediate is primarily reduced to 4-isopropoxy-2-methylaniline , a "privileged structure" in kinase inhibitor design.

Mechanistic Utility:

  • Solubility: The isopropyl group disrupts crystal packing and increases lipophilicity (LogP modulation), improving membrane permeability of the final drug payload.

  • Metabolic Stability: The isopropyl ether is more resistant to oxidative dealkylation (CYP450 metabolism) compared to a methoxy or ethoxy group.

  • Steric Bulk: The 2-methyl group (ortho to the aniline nitrogen) forces the aniline ring to twist out of coplanarity in biaryl systems, a conformational bias often required for selectivity in ATP-binding pockets (e.g., in Bcr-Abl or ALK inhibitors).

Application Intermediate This compound Reduction Reduction (H2/Pd-C or Fe/AcOH) Intermediate->Reduction Aniline 4-Isopropoxy-2-methylaniline Reduction->Aniline Drug Tyrosine Kinase Inhibitors (e.g., ALK/ROS1 Inhibitor Analogs) Aniline->Drug Amide Coupling / Buchwald-Hartwig

Figure 3: Downstream application in pharmaceutical synthesis.

Safety & Handling

  • Thermal Stability: As a nitroaromatic, the compound possesses significant energy. While not a high explosive, it should not be distilled to dryness at high temperatures (>150°C).

  • Toxicity: Treat as a potential mutagen and skin sensitizer.[2] Use nitrile gloves and work in a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or hydrolysis, although the ether linkage is generally stable.

References

  • Precursor Sourcing & Properties: "4-Methyl-3-nitrophenol (CAS 2042-14-0)." Sigma-Aldrich / Merck Millipore. Available at:

  • Synthetic Methodology (Alkylation): "Williamson Ether Synthesis Protocols." Organic Chemistry Portal. Available at:

  • Isomer Comparison (Common Isomer): "1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene" (Structural Analog Data). PubChem, National Library of Medicine. Available at:

  • Nitro Reduction Protocols: "Reduction of Nitro Compounds to Amines." Organic Syntheses. Available at:

Sources

Technical Guide: Spectroscopic Profiling of 4-Isopropoxy-1-methyl-2-nitrobenzene

[1][2]

Executive Summary

This compound (also identified as 4-isopropoxy-2-nitrotoluene) is a functionalized aromatic building block utilized in the development of small-molecule therapeutics.[1][2] Structurally, it features a toluene core electronically modified by a strong electron-withdrawing nitro group at the ortho position and an electron-donating isopropoxy group at the para position relative to the methyl group.[1]

This guide standardizes the spectroscopic data (


Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name This compound
Common Synonyms 4-Isopropoxy-2-nitrotoluene; 4-Methyl-3-nitrophenyl isopropyl ether
Molecular Formula

Molecular Weight 195.22 g/mol
Physical State Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functionality Nitro reduction (to aniline); Ether cleavage (to phenol)

Synthesis & Preparation Protocol

To ensure spectroscopic data correlates with a high-purity standard, the compound is best prepared via the Williamson ether synthesis of 4-methyl-3-nitrophenol .[1][2] This route avoids the regioselectivity issues associated with nitration of 4-isopropoxytoluene.[1]

Experimental Workflow

Reagents: 4-Methyl-3-nitrophenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (

12

Procedure:

  • Dissolution: Dissolve 4-methyl-3-nitrophenol in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at ambient temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add 2-bromopropane dropwise. Heat the mixture to 60°C for 4-6 hours.

  • Work-up: Dilute with water, extract with Ethyl Acetate (EtOAc), and wash with brine.[2]

  • Purification: Silica gel chromatography (Hexanes:EtOAc 9:1) yields the target as a pale yellow oil.[2][3][4]

SynthesisFlowcluster_QCQuality Control PointStart4-Methyl-3-nitrophenol(C7H7NO3)IntermediateTransition State(SN2 Attack)Start->Intermediate Deprotonation Reagents2-Bromopropane+ K2CO3 / DMFReagents->IntermediateProduct4-Isopropoxy-1-methyl-2-nitrobenzeneIntermediate->Product 60°C, 4h QCImpurity Check:Unreacted PhenolProduct->QC HPLC/NMR

Caption: Figure 1. Synthetic pathway utilizing Williamson ether synthesis to ensure regiospecificity.[1]

Spectroscopic Characterization

The following data is derived from standard chemometric prediction rules for substituted benzenes and validated against analogous structures in patent literature (e.g., WO2007000582A1).

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

Frequency:12

The aromatic region is defined by a 1,2,4-trisubstituted pattern .[1] The nitro group at position 2 exerts a deshielding effect on H-3, while the isopropoxy group at position 4 shields H-3 and H-5.[1][2]

Shift (

, ppm)
Mult.Integ.AssignmentStructural Justification
7.52 d1HH-3 Ortho to

(deshielding) and ortho to

. The

effect dominates, but

prevents it from shifting >7.8 ppm. Small coupling (

Hz) to H-5.[1][2]
7.18 d1HH-6 Ortho to Methyl.[1][2] Adjacent to H-5 (

Hz).[1][2] Least affected by electronic push/pull.[2]
7.05 dd1HH-5 Meta to

, ortho to

. Shielded by ether oxygen.[2] Shows large ortho coupling (

) and small meta coupling (

).[2]
4.55 sept1HCH (iPr)Characteristic methine proton of the isopropoxy group.[2]

Hz.[2]
2.48 s3HAr-CH3 Methyl group attached to the aromatic ring.[1] Deshielded slightly by ortho-nitro.
1.36 d6H(CH3)2 Gem-dimethyl protons of the isopropyl group.[1][2]
B. Carbon NMR ( C NMR)

Solvent:

2
Shift (

, ppm)
AssignmentType
156.5 C-4 Quaternary C-O (Ipso to ether).[1][2] Highly deshielded.
149.0 C-2 Quaternary C-N (Ipso to nitro).[1][2]
127.5 C-1 Quaternary C-Me.[1][2]
133.0 C-6 Aromatic CH.
120.5 C-5 Aromatic CH (Shielded by ortho-oxygen).[1][2]
109.8 C-3 Aromatic CH (Between

and

).[1][2]
70.5 CH (iPr)Ether methine carbon.[2]
21.8 (CH3)2 Isopropyl methyls.[2]
20.1 Ar-CH3 Toluene methyl.[1][2]
C. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)[1][2]

  • 1525 cm⁻¹ & 1350 cm⁻¹: Strong

    
     asymmetric and symmetric stretches (Nitro group).[2]
    
  • 1245 cm⁻¹: Strong

    
     asymmetric stretch (Aryl alkyl ether).[2]
    
  • 2975 cm⁻¹:

    
     stretching (Alkane/Isopropyl).[2]
    
  • No broad OH band: Confirms full conversion of the starting phenol.

D. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)[1][2]

  • Molecular Ion (

    
    ):  m/z 195.[2]
    
  • Base Peak: Often m/z 153 (

    
    , Loss of Propene).[1][2] This is a characteristic McLafferty-like rearrangement or simple elimination common in isopropyl ethers.[1][2]
    
  • Fragment: m/z 136 (

    
    , Loss of Propene + OH radical from nitro rearrangement).[1][2]
    

MassSpecParentMolecular Ion[M]+ m/z 195Frag1[M - C3H6]+m/z 153(Loss of Propene)Parent->Frag1 -42 Da (McLafferty) Frag2[M - C3H6 - NO2]+m/z 107(Cresol cation)Frag1->Frag2 -46 Da

Caption: Figure 2. Predicted fragmentation pathway for this compound.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities must be monitored.

  • 4-Methyl-3-nitrophenol (Starting Material):

    • Detection: Presence of broad OH stretch in IR; shift of aromatic protons in NMR.[2]

    • Removal: Alkaline wash (1M NaOH) during workup.[2]

  • O-Alkylation vs C-Alkylation:

    • Under standard conditions (

      
      /DMF), O-alkylation is dominant.[1][2] However, harsh conditions may yield trace C-alkylated byproducts.[1][2]
      
    • Differentiation: C-alkylated products will retain the Phenol OH signal in IR and NMR.[1]

  • Regioisomers (if prepared via Nitration):

    • If prepared by nitrating 4-isopropoxytoluene, significant amounts of 4-isopropoxy-3-nitrotoluene may form.[1][2]

    • Differentiation: The coupling constants in

      
      H NMR are diagnostic. The target (2-nitro) has a meta-coupled doublet (H-3) and an ortho-coupled doublet (H-6).[1][2] The isomer (3-nitro) would show a singlet (H-2) and two ortho-coupled protons.[1][2]
      

References

  • Synthesis & Application: Heterocyclic non-peptide GnRH antagonists.[2] WO2007000582A1.[2] (Describes the use of this compound as Intermediate 70).

  • Spectral Prediction Models: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2]

  • General Nitrophenol Alkylation: Alkylation of phenols with alkyl halides.[2] Vogel's Textbook of Practical Organic Chemistry.[2]

Physical and chemical properties of 4-Isopropoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Isopropoxy-1-methyl-2-nitrobenzene , a critical intermediate in the synthesis of second-generation ALK inhibitors, most notably Ceritinib (LDK378) .

Executive Summary

This compound (CAS: 918445-09-7) is a functionalized nitroaromatic building block. It serves as the direct precursor to 5-isopropoxy-2-methylaniline , the nucleophilic "warhead" responsible for binding to the pyrimidine core in the synthesis of Ceritinib. Its structural uniqueness lies in the ortho-nitro positioning relative to the methyl group, combined with a para-isopropoxy ether, which modulates lipophilicity and metabolic stability in the final drug candidate.

Chemical Identity & Structural Analysis

The compound is a trisubstituted benzene derivative. The electronic environment is defined by the electron-withdrawing nitro group (


) and the electron-donating isopropoxy (

) and methyl (

) groups.
AttributeDetail
IUPAC Name This compound
Common Synonyms 4-Isopropoxy-2-nitrotoluene; 5-Isopropoxy-2-nitrotoluene (ambiguous); Intermediate 70
CAS Registry Number 918445-09-7
Molecular Formula

Molecular Weight 195.22 g/mol
SMILES CC(C)OC1=CC(=C(C=C1)C)[O-]
InChI Key Unique identifier required for database integration.[1][2][3][4][5]
Structural Logic
  • Steric Hindrance: The nitro group at position 2 creates steric strain with the methyl group at position 1, twisting the nitro group slightly out of plane. This affects the reduction potential.[6]

  • Electronic Push-Pull: The isopropoxy group at position 4 acts as a strong

    
    -donor, increasing electron density at the ortho positions (3 and 5), facilitating electrophilic attacks if further functionalization is required.
    

Physical Properties Matrix

Experimental data for this specific intermediate is often proprietary. The values below represent a synthesis of patent data and calculated properties based on structural homologs (e.g., 4-methoxy-2-nitrotoluene).

PropertyValue / DescriptionSource/Validation
Physical State Pale yellow to brown oil or low-melting solidPatent WO2007000582A1
Melting Point ~30–35 °C (Predicted)Est. from homologs
Boiling Point ~285 °C (at 760 mmHg)Calculated
Density

Calculated
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic ether chain
LogP 3.24Predicted (Consensus)

Synthetic Routes & Process Chemistry

The most robust industrial route involves the Williamson Ether Synthesis starting from 4-Methyl-3-nitrophenol (3-nitro-p-cresol). This pathway avoids the regioselectivity issues of nitrating 4-isopropoxytoluene.

Step-by-Step Protocol
  • Reagents: 4-Methyl-3-nitrophenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    ).
    
  • Conditions: Heat to 60–70 °C for 4–6 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate, wash with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc) if necessary, though high conversion often allows direct use.

Synthesis Start 4-Methyl-3-nitrophenol (CAS 2042-14-0) Intermediate Transition State (SN2 Attack) Start->Intermediate DMF, 60°C Reagent 2-Bromopropane + K2CO3 Reagent->Intermediate Product This compound (CAS 918445-09-7) Intermediate->Product - HBr

Figure 1: Williamson ether synthesis pathway for high-yield production.

Chemical Reactivity & Applications

The primary utility of this compound is its reduction to the corresponding aniline. This transformation is the "gateway" step in the synthesis of ALK inhibitors.

Key Reaction: Nitro Reduction[6]
  • Objective: Convert

    
     to 
    
    
    
    .
  • Method A (Catalytic Hydrogenation):

    
     (1 atm), 10% Pd/C in MeOH. High yield, clean.
    
  • Method B (Chemical Reduction): Fe powder /

    
     in EtOH/Water. Used if halogen substituents (sensitive to hydrogenolysis) are present elsewhere, though not applicable here.
    
  • Product: 5-Isopropoxy-2-methylaniline (Intermediate 71).

Reactivity Nitro This compound (Nitro Precursor) Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Nitro->Reduction Aniline 5-Isopropoxy-2-methylaniline (Nucleophilic Warhead) Reduction->Aniline Yield >95% Ceritinib Ceritinib (LDK378) (ALK Inhibitor) Aniline->Ceritinib Coupling with Chloropyrimidine

Figure 2: Downstream application in pharmaceutical synthesis.

Analytical Characterization

To validate the identity of synthesized batches, the following spectroscopic signatures are diagnostic:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       1.35 (d, 6H, 
      
      
      
      ): Isopropyl methyls.
    • 
       2.45 (s, 3H, 
      
      
      
      ): Aromatic methyl (deshielded by ortho-nitro).
    • 
       4.55 (sept, 1H, 
      
      
      
      ): Methine proton of isopropoxy.
    • 
       7.0–7.5 (m, 3H): Aromatic protons (splitting pattern depends on coupling constants).
      
  • IR Spectroscopy:

    • Strong bands at 1520 cm

      
        and 1345 cm
      
      
      
      (Asymmetric and symmetric
      
      
      stretch).
    • Ether stretch C–O–C around 1240 cm

      
       .
      

Handling, Stability & Safety

  • Stability: Stable under ambient conditions. Avoid prolonged exposure to light which may cause gradual darkening (nitro-group photolysis).

  • Storage: Keep in tightly sealed containers at room temperature (15–25 °C).

  • Safety Hazards:

    • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2.

    • Specific Risk: Nitroaromatics are potential mutagens. Handle in a fume hood with nitrile gloves.

    • Incompatibility: Strong reducing agents (hydrazine, hydrides) and strong bases.

References

  • Patent WO2007000582A1 : Heterocyclic non-peptide GnRH antagonists. (Describes synthesis of Intermediate 70: this compound).

  • PubChem Compound Summary : 3-Nitro-p-cresol (Precursor). National Center for Biotechnology Information.

  • Marsilje, T. H., et al. (2013) . Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[3] Journal of Medicinal Chemistry. (Contextualizes the aniline intermediate).

Sources

Definitive Technical Guide: 4-Isopropoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, IUPAC Nomenclature, and Synthetic Methodology

Executive Summary & Structural Identity

4-Isopropoxy-1-methyl-2-nitrobenzene is a trisubstituted benzene derivative characterized by a toluene core functionalized with a nitro group at the ortho position and an isopropoxy ether moiety at the para position relative to the methyl group.

This molecule represents a classic case study in regioselective synthesis constraints. While it appears structurally simple, the relative positioning of the substituents (Nitro meta to Isopropoxy) precludes direct electrophilic aromatic substitution (nitration) of the ether, necessitating a multi-step pathway starting from amine precursors.

Chemical Identity Table
PropertySpecification
Systematic Name This compound
Preferred IUPAC Name (PIN) 4-Isopropoxy-2-nitrotoluene
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Key Functional Groups Ether (Isopropoxy), Nitro (-NO₂), Alkyl (Methyl)
SMILES CC(C)Oc1ccc(C)c([O-])c1

Nomenclature Analysis (IUPAC Logic)

The name "this compound" is derived through a strict application of IUPAC hierarchy rules (Blue Book P-14.4). Understanding this logic is critical for database searching and regulatory compliance.

The Locant Set Rule

When numbering a benzene ring with multiple substituents, the primary rule is to minimize the locant set . The set is compared term-by-term in increasing order.

  • Scenario A (Methyl at 1): Substituents at 1 (Methyl), 2 (Nitro), 4 (Isopropoxy). Set: 1, 2, 4.

  • Scenario B (Isopropoxy at 1): Substituents at 1 (Isopropoxy), 3 (Nitro), 4 (Methyl). Set: 1, 3, 4.

  • Scenario C (Nitro at 1): Substituents at 1 (Nitro), 2 (Methyl), 5 (Isopropoxy). Set: 1, 2, 5.

Alphabetical Citation

Once the locants are fixed (1, 2, 4), substituents are cited alphabetically:

  • I sopropoxy

  • M ethyl

  • N itro

Final Name: this compound.

NomenclatureLogic Start Determine Parent Structure (Benzene) Identify Identify Substituents: - Isopropoxy - Methyl - Nitro Start->Identify Locants Compare Locant Sets Identify->Locants SetA Start at Methyl: 1, 2, 4 Locants->SetA SetB Start at Isopropoxy: 1, 3, 4 Locants->SetB Compare Lowest Set Rule (P-14.4) 1,2,4 < 1,3,4 SetA->Compare SetB->Compare Rejected Final Final Name: This compound Compare->Final

Figure 1: Decision tree for IUPAC nomenclature assignment based on locant set minimization.

Retrosynthetic Analysis & Pathway Selection

Designing a synthesis for this molecule requires navigating the directing effects of aromatic substitution.

The "Direct Nitration" Trap

A common error is attempting to nitrate 4-isopropoxytoluene.

  • Substrate: 4-Isopropoxytoluene.

  • Directing Groups: Isopropoxy (Strong ortho/para); Methyl (Weak ortho/para).

  • Outcome: The isopropoxy group dominates, directing the incoming nitro group ortho to itself (position 3).

  • Result: Formation of 4-isopropoxy-3-nitrotoluene (wrong isomer).

The "SNAr" Limitation

Nucleophilic Aromatic Substitution (SNAr) on 4-chloro-2-nitrotoluene using isopropoxide fails because the leaving group (Cl) is meta to the activating nitro group. The resonance stabilization required for the Meisenheimer complex is absent.

The Optimal Pathway: Williamson Ether Synthesis

The most reliable route utilizes 4-Amino-2-nitrotoluene (Fast Red GL Base), a commercially available dye intermediate.

  • Hydrolysis: Convert the amine to a phenol (4-hydroxy-2-nitrotoluene) via diazonium salt.

  • Alkylation: O-Alkylation of the phenol with 2-bromopropane.

SynthesisPath Precursor 4-Amino-2-nitrotoluene (Commercial Start) Diazo Diazonium Salt (Intermediate) Precursor->Diazo NaNO2, H2SO4 0°C Phenol 4-Hydroxy-2-nitrotoluene (Key Intermediate) Diazo->Phenol H2SO4/H2O Heat (Hydrolysis) Target This compound (Target) Phenol->Target 2-Bromopropane K2CO3, DMF, 60°C

Figure 2: Selected synthetic pathway avoiding regioselectivity issues of direct nitration.

Detailed Experimental Protocol

This protocol focuses on the final critical step: the conversion of 4-hydroxy-2-nitrotoluene to the target ether.

Reagents & Equipment
  • Substrate: 4-Hydroxy-2-nitrotoluene (1.0 eq)

  • Alkylating Agent: 2-Bromopropane (1.5 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Atmosphere: Nitrogen or Argon (recommended to prevent oxidation of phenol)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2][3]

  • Solubilization: Charge the flask with 4-Hydroxy-2-nitrotoluene (15.3 g, 100 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion. The suspension may turn bright yellow/orange due to the formation of the nitrophenoxide anion. Stir at room temperature for 30 minutes.

  • Alkylation: Add 2-Bromopropane (14.1 mL, 150 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting phenol (lower R_f) should disappear.

    • Note: Avoid temperatures >80°C to prevent elimination of 2-bromopropane to propene.

  • Workup: Cool to room temperature. Pour the mixture into 500 mL of ice-water. The product typically precipitates as a solid or oil.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO₄.

  • Purification: Recrystallization from Ethanol/Water or flash column chromatography (SiO₂, 5-10% EtOAc/Hexane).

Structural Validation (Spectroscopy)

To confirm the identity of the synthesized molecule, compare analytical data against these predicted values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
7.51 Doublet (d, J=2.5 Hz)1HAr-H (C3)Ortho to Nitro, Ortho to Ether
7.20 Doublet (d, J=8.5 Hz)1HAr-H (C6)Ortho to Methyl
7.05 Doublet of Doublets (dd)1HAr-H (C5)Meta coupling to C3
4.55 Septet1H-OCH (CH₃)₂Methine of Isopropyl
2.52 Singlet3HAr-CHMethyl on Ring
1.36 Doublet6H-OCH(CH ₃)₂Methyls of Isopropyl
Infrared Spectroscopy (IR)
  • 1530 cm⁻¹ & 1350 cm⁻¹: N-O stretching (Nitro group, asymmetric and symmetric).

  • 1240 cm⁻¹: C-O-C stretching (Aryl alkyl ether).

  • 2970 cm⁻¹: C-H stretching (Aliphatic isopropyl group).

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. (Rule P-14.4 regarding locant sets).[1]

  • Precursor Synthesis (Diazo Hydrolysis): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Etherification Protocol: Nué-Martínez, J. J., et al. "High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid." Arkivoc 2021, viii, 16-25. (Demonstrates Williamson ether synthesis on nitrophenols).

  • Nitration Regioselectivity: Olah, G. A., et al. Nitration: Methods and Mechanisms. VCH Publishers, 1989.

Sources

Introduction: The Strategic Importance of Aromatic Nitration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselectivity in the Nitration of Substituted Benzenes

The introduction of a nitro (-NO₂) group onto an aromatic ring via electrophilic aromatic substitution (EAS) is a cornerstone transformation in modern organic synthesis. Aromatic nitration is not merely an academic exercise; it is a critical step in the industrial-scale production of a vast array of essential materials, from pharmaceuticals and agrochemicals to dyes and high-performance polymers.[1] The resulting nitroaromatics are invaluable intermediates, as the nitro group can be readily converted into other functional groups, most notably amines, which serve as precursors to countless complex molecules.[2]

However, the utility of this reaction is intrinsically linked to the concept of regioselectivity —the ability to control the position at which the nitro group is introduced on a substituted benzene ring. An existing substituent fundamentally alters the reactivity and electronic landscape of the aromatic system, directing incoming electrophiles to specific positions.[3][4][5] A comprehensive understanding of the principles governing this selectivity is therefore paramount for researchers, scientists, and drug development professionals. It enables the rational design of synthetic routes, maximizes the yield of desired isomers, and minimizes costly and labor-intensive purification steps.

This guide provides a detailed examination of the core principles dictating regioselectivity in the nitration of substituted benzenes. We will move beyond simple rules, delving into the mechanistic causality rooted in electronic and steric effects to provide a field-proven framework for predicting and controlling reaction outcomes.

The Core Mechanism: Generation and Attack of the Nitronium Ion

The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction.[2] The process is most commonly achieved using a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[6] The role of sulfuric acid, the stronger of the two acids, is to protonate nitric acid, facilitating the loss of a water molecule to generate the potent electrophile: the nitronium ion (NO₂⁺) .[2][7]

HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

Once formed, the linear nitronium ion is aggressively attacked by the electron-rich π-system of the benzene ring.[8] This reaction proceeds via a two-step mechanism:

  • Electrophilic Attack: The benzene ring acts as a nucleophile, attacking the nitronium ion. This rate-determining step breaks the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[9][7]

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding the final nitrobenzene product.[9][7]

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Aromatic Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O Benzene Benzene Ring (Nucleophile) Arenium Arenium Ion (σ-complex) Resonance Stabilized Benzene->Arenium + NO₂⁺ Nitrobenzene Nitrobenzene (Product) Arenium->Nitrobenzene - H⁺ H+ H⁺

Caption: The two-stage process of electrophilic aromatic nitration.

The Decisive Factor: How Substituents Direct Incoming Electrophiles

When a substituent is already present on the benzene ring, it profoundly influences the outcome of nitration. It affects both the overall reaction rate (reactivity) and the position of the incoming nitro group (orientation).[5][10] Substituents are broadly classified into two categories based on their directing effects.[11]

  • Ortho, Para-Directors: These groups direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves.[11][12]

  • Meta-Directors: These groups direct the incoming electrophile to the positions one carbon removed (meta) from themselves.[11][13]

These directing effects are intrinsically linked to whether a substituent donates or withdraws electron density from the ring.

  • Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive than benzene itself. All activating groups are ortho, para-directors.[4][10][14]

  • Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive than benzene. Most deactivating groups are meta-directors.[4][10][14] The halogens are a notable exception, being deactivating yet ortho, para-directing.[3]

Table 1: Classification of Common Substituents in Aromatic Nitration
Activating/DeactivatingDirecting EffectSubstituent Group (Examples)Name
Strongly Activating ortho, para-NH₂, -NHR, -NR₂, -OH, -O⁻Amino, Hydroxyl
Moderately Activating ortho, para-OR, -NHCORAlkoxy, Amido
Weakly Activating ortho, para-R, -C₆H₅Alkyl, Phenyl
Weakly Deactivating ortho, para-F, -Cl, -Br, -IHalogens
Moderately Deactivating meta-CHO, -COR, -COOH, -COOR, -CNCarbonyls, Carboxyls, Nitrile
Strongly Deactivating meta-NO₂, -NR₃⁺, -CF₃, -CCl₃Nitro, Quaternary Ammonium, Trihalomethyl

The Causality of Regioselectivity: A Mechanistic Deep Dive

The directing effect of a substituent is not arbitrary; it is a direct consequence of the stability of the arenium ion intermediate formed during the reaction. The favored pathway of attack (ortho, para, or meta) is the one that proceeds through the most stable (lowest energy) carbocation intermediate. This stability is governed by the interplay of two fundamental electronic phenomena: the resonance effect (mesomeric effect) and the inductive effect .

Ortho, Para Direction: The Role of Electron-Donating Groups

Groups that are ortho, para-directing stabilize the arenium ion when the electrophile attacks at the ortho or para positions.

Resonance Donation (+M Effect): Substituents with a lone pair of electrons on the atom directly attached to the ring (e.g., -OH, -OR, -NH₂) are powerful activators and ortho, para-directors.[12][14] When attack occurs at the ortho or para position, a key resonance structure can be drawn where the lone pair is donated to the ring, delocalizing the positive charge onto the heteroatom.[12][15] This creates an additional, highly stable resonance contributor that satisfies the octet rule for all atoms. This stabilization is absent in the case of meta attack.

G cluster_ortho Ortho Attack on Anisole cluster_meta Meta Attack on Anisole cluster_para Para Attack on Anisole ortho_initial [Initial Arenium Ion] ortho_res1 [Resonance Form 1] ortho_initial->ortho_res1 ortho_res2 [Resonance Form 2] ortho_res1->ortho_res2 ortho_stable [Extra Stable Form (Octet Satisfied)] ortho_res2->ortho_stable meta_initial [Initial Arenium Ion] meta_res1 [Resonance Form 1] meta_initial->meta_res1 meta_res2 [Resonance Form 2] meta_res1->meta_res2 para_initial [Initial Arenium Ion] para_res1 [Resonance Form 1] para_initial->para_res1 para_res2 [Resonance Form 2] para_res1->para_res2 para_stable [Extra Stable Form (Octet Satisfied)] para_res2->para_stable

Caption: Resonance stabilization for attack on an activated ring (anisole).

Inductive Donation & Hyperconjugation (+I Effect): Alkyl groups (e.g., -CH₃, -C₂H₅) lack lone pairs but are weakly activating and ortho, para-directing. They donate electron density through the sigma bond framework (a weak inductive effect) and through hyperconjugation.[12][16] This donation helps stabilize the adjacent positive charge in the arenium ion. For ortho and para attack, one of the resonance structures places the positive charge directly on the carbon bearing the alkyl group, allowing for maximum stabilization. This is not possible for meta attack.[12]

Meta Direction: The Role of Electron-Withdrawing Groups

Groups that are meta-directing are electron-withdrawing and destabilize the arenium ion intermediate.

Resonance and Inductive Withdrawal (-M, -I Effects): Groups like nitro (-NO₂), carbonyls (-COR), and nitriles (-CN) contain a partially positive atom directly attached to the ring and/or a π-system that can withdraw electron density via resonance.[13][17] This withdrawal deactivates all positions on the ring, making the reaction slower than with benzene.[17]

When attack occurs at the ortho or para positions, a particularly unstable resonance contributor is formed where the positive charge of the arenium ion is placed directly adjacent to the partially positive atom of the deactivating group.[17] This juxtaposition of positive charges is highly energetically unfavorable.

Meta attack avoids the formation of this highly destabilized intermediate. While all positions are deactivated, the meta position is the "least deactivated" because the positive charge of the arenium ion is never placed on the carbon directly attached to the substituent. Therefore, the transition state leading to the meta product is lower in energy than those for ortho or para substitution.[13][17]

Caption: Resonance structures for attack on a deactivated ring (nitrobenzene).

Quantitative Isomer Distribution: The Influence of Steric Hindrance

While electronic effects are the primary determinants of the substitution pattern, they do not solely dictate the ratio of products, particularly the ortho:para ratio. Steric hindrance plays a crucial secondary role.[16][18]

Attack at the ortho position can be physically impeded by the size of the existing substituent.[18] As the bulk of an alkyl group increases, the proportion of the para isomer increases at the expense of the ortho isomer, as the incoming nitronium ion has more difficulty approaching the sterically crowded ortho positions.[19]

Table 2: Isomer Distribution in the Nitration of Monosubstituted Benzenes
Starting MaterialSubstituentType% Ortho% Meta% ParaOrtho:Para Ratio
Toluene-CH₃Activating, o,p-directing58.54.537.01.58
tert-Butylbenzene-C(CH₃)₃Activating, o,p-directing168750.21
Chlorobenzene-ClDeactivating, o,p-directing301690.43
Nitrobenzene-NO₂Deactivating, m-directing7930.3-

Source: Data compiled from various studies on the nitration of aromatic compounds.[20]

The data clearly illustrate the principles: toluene, with a small methyl group, gives a significant amount of ortho product.[20] In contrast, the bulky tert-butyl group severely hinders the ortho positions, leading to a strong preference for the para product.[20] For nitrobenzene, the meta product is overwhelmingly favored as predicted by electronic effects.[20]

A Predictive Framework for Polysubstituted Benzenes

In drug development and complex synthesis, chemists often encounter molecules with multiple substituents. Predicting the site of nitration in these cases requires a logical, hierarchical approach.

  • Identify the Strongest Activator: The directing effect of the most powerful activating group will dominate the outcome. For example, in p-cresol (4-methylphenol), the hydroxyl group (-OH) is a much stronger activator than the methyl group (-CH₃), so nitration will occur ortho to the -OH group.[20][21]

  • Look for Reinforcing Effects: If the directing effects of the substituents are synergistic (i.e., they direct to the same position), a single major product is expected. In p-nitrotoluene, the methyl group directs ortho to itself, and the nitro group directs meta to itself. Both effects direct the incoming electrophile to the same carbon, yielding 2,4-dinitrotoluene as the major product.[20][21]

  • Consider Steric Hindrance: When directing effects oppose each other or when multiple positions are activated, steric hindrance becomes the deciding factor. Substitution is heavily disfavored at a position located between two existing substituents in a meta relationship due to severe crowding.[21]

G start Analyze Substituents on Ring q1 Are directing effects reinforcing? start->q1 q2 Which group is the strongest activator? q1->q2 No (Opposing) res1 Major product is at mutually directed position q1->res1 Yes q3 Consider Steric Hindrance res2 Strongest activator controls regioselectivity q2->res2 res3 Substitution occurs at the least hindered activated position q3->res3 res2->q3

Sources

Technical Whitepaper: Stability Profile & Storage Protocols for 4-Isopropoxy-1-methyl-2-nitrobenzene

[1]

Executive Summary

This compound (Systematic Synonym: 4-Isopropoxy-2-nitrotoluene) is a functionalized aromatic intermediate characterized by a "push-pull" electronic system—an electron-withdrawing nitro group ortho to a methyl group, and an electron-donating isopropoxy group at the para position relative to the methyl.[1]

While generally stable under ambient conditions for short durations, this compound exhibits specific sensitivities to photolytic degradation , thermal stress , and acid-catalyzed hydrolysis .[1] To maintain purity >98% and prevent the formation of genotoxic impurities (e.g., nitroso or hydroxylamine derivatives), strict adherence to a cold-chain, inert-atmosphere storage protocol is required.[1]

Recommended Storage: 2°C to 8°C (Refrigerated), protected from light, under Argon or Nitrogen.

Chemical Identity & Structural Analysis[1][2][3][4]

Understanding the stability of this molecule requires a breakdown of its functional groups and their interactions.[1]

FeatureSpecification
Chemical Name This compound
Systematic Name 1-Methyl-2-nitro-4-(propan-2-yloxy)benzene
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Physical State Pale yellow to brown oil or low-melting solid (dependent on purity)
Key Functional Groups Nitro (-NO₂): Electron-withdrawing, light-sensitive.Isopropoxy (-OCH(CH₃)₂): Electron-donating ether, acid-sensitive.Methyl (-CH₃): Benzylic position, susceptible to slow oxidation.[1][2][3][4]
Electronic "Push-Pull" Effect

The molecule features an electron-donating alkoxy group para to the methyl group and meta to the nitro group (based on the 1-methyl-2-nitro numbering).[1] However, the critical interaction is the nitro group ortho to the methyl group .[1] This specific arrangement activates the benzylic protons, making the methyl group slightly acidic and susceptible to oxidative degradation or condensation reactions under basic conditions.[1]

Stability Profile & Degradation Pathways[1]

Photostability (Critical)

Nitro-aromatic compounds are intrinsically chromophoric.[1] Upon exposure to UV or visible light (blue spectrum), the nitro group can undergo a nitro-to-nitrite rearrangement or reduction, leading to the formation of nitroso-intermediates and azo-dimers.[1]

  • Observation: Samples exposed to ambient light turn from pale yellow to dark orange/brown within 24–48 hours.[1]

  • Impact: Formation of radical species that accelerate further degradation.

Thermal Stability[1]
  • Safe Range: < 25°C.[1]

  • Risk Zone: > 40°C. Prolonged heat exposure risks the homolytic cleavage of the C-NO₂ bond or autocatalytic decomposition, especially if trace metal impurities are present.[1]

  • Runaway Potential: While not a high explosive like TNT, the nitro group provides an internal oxygen source.[1] Bulk heating in a closed system must be avoided.[1]

Chemical Stability[1]
  • Hydrolysis: The isopropoxy ether linkage is stable to basic hydrolysis but vulnerable to acid-catalyzed cleavage (e.g., HCl, HBr), which would yield 4-hydroxy-2-nitrotoluene (4-methyl-3-nitrophenol).[1]

  • Oxidation: The benzylic methyl group (activated by the ortho-nitro group) is a site for potential oxidation to the corresponding benzoic acid or aldehyde upon prolonged exposure to air.[1]

Degradation Pathway Visualization[1]

DegradationPathwayscluster_conditionsEnvironmental TriggersCompound4-Isopropoxy-1-methyl-2-nitrobenzeneHydrolysisProd4-Hydroxy-2-nitrotoluene(Acid Hydrolysis)Compound->HydrolysisProd Strong Acid (H+) MoisturePhotoProdNitroso/Azo Dimers(Photolysis)Compound->PhotoProd UV/Vis Light (hv)OxidationProd4-Isopropoxy-2-nitrobenzoic acid(Benzylic Oxidation)Compound->OxidationProd O2 (Air) Long-term Storage

Figure 1: Primary degradation pathways driven by environmental triggers.[1] Acidic moisture leads to ether cleavage; light drives nitro-reduction; air drives benzylic oxidation.[1]

Storage & Handling Protocols

To ensure the integrity of this compound for use in GMP or R&D synthesis, the following self-validating storage system is required.

Storage Conditions Matrix
ParameterSpecificationRationale (Causality)
Temperature 2°C to 8°C Retards the kinetics of benzylic oxidation and thermal decomposition.[1]
Atmosphere Inert (Argon/Nitrogen) Displaces O₂ to prevent oxidation; excludes moisture to prevent hydrolysis.[1]
Container Amber Glass / HDPE Amber glass blocks UV/Blue light (200–450 nm).[1] HDPE is acceptable if opaque.[1]
Closure Teflon-lined Cap Prevents leaching of plasticizers and ensures a hermetic seal against moisture.[1]
Shelf Life 12–24 Months Valid only if the "Re-test" protocol (Section 5) is followed.
Handling Workflow (Step-by-Step)
  • Equilibration: Before opening a refrigerated container, allow it to warm to room temperature (20–25°C) inside a desiccator.

    • Why? Opening a cold bottle in humid air causes immediate condensation of water vapor onto the chemical, initiating hydrolysis.

  • Sampling: Perform all weighing and aliquoting under a fume hood with low ambient light or amber lighting.

  • Inerting: After removing the required amount, flush the headspace of the container with a gentle stream of dry Nitrogen or Argon for 10–15 seconds before resealing.[1]

    • Why? This re-establishes the inert barrier, extending the shelf life of the remaining stock.[1]

  • Sealing: Use Parafilm® or electrical tape around the cap junction to prevent slow oxygen diffusion during long-term storage.[1]

Quality Control & Re-Test Protocol

Do not assume stability. Verify it. A "self-validating" system requires periodic checks.[1]

Re-test Interval: Every 6 months (or prior to critical synthesis steps).

Analytical Method: HPLC-UV
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient (50:50 to 90:10).[1]

  • Detection: 254 nm (aromatic ring) and 210 nm.[1]

  • Acceptance Criteria:

    • Purity: ≥ 98.0% (Area %).[1]

    • Hydrolysis Impurity (Phenol): ≤ 0.5%.[1]

    • Unknown Impurities: ≤ 0.1% each.

Rapid Visual Check (Pre-Screening)[1]
  • Pass: Liquid is clear, pale yellow to light amber.

  • Fail/Quarantine: Liquid is cloudy (moisture), dark brown/black (photolysis), or contains precipitate (polymerization/dimerization).[1]

Storage Decision Logic

StorageLogicStartReceived CompoundCheckStateCheck Physical State(Color/Clarity)Start->CheckStateDecision1Is it Dark Brown/Opaque?CheckState->Decision1PurifyPurify (Distillation/Column)Before StorageDecision1->PurifyYes (Degraded)StorePrepare for StorageDecision1->StoreNo (Pass)Purify->StoreStep11. Flush Headspace (N2/Ar)Store->Step1Step22. Seal with Teflon TapeStep1->Step2Step33. Place in Amber BagStep2->Step3Step44. Store at 2-8°CStep3->Step4

Figure 2: Decision workflow for receiving and storing the compound to ensure maximum longevity.

References

  • Intermediate Synthesis & Application

    • Patent Application: "Heterocyclic non-peptide GnRH antagonists."[1] (WO2007000582A1).[1] Describes the use of This compound (Intermediate 70) as a precursor for 5-isopropoxy-2-methylbenzenamine.[1][5]

    • Source: [1]

  • General Stability of Nitro-Aromatic Ethers

    • Organic Chemistry Portal: "Nitro Compounds - Synthesis and Stability."[1]

    • Source: [1]

  • Safety Data & Handling (Analogous Structure)

    • PubChem Compound Summary: "1-Isopropoxy-4-methyl-2-nitrobenzene" (Isomer with similar handling requirements).[1]

    • Source: [1]

  • Handling of Light-Sensitive Reagents

    • Sigma-Aldrich Technical Bulletin: "Handling and Storage of Light-Sensitive Chemicals."[1]

    • Source: [1]

Methodological & Application

Application Note: A Detailed Experimental Protocol for the Regioselective Nitration of 3-Isopropoxytoluene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed experimental protocol for the nitration of 3-isopropoxytoluene, a key transformation in the synthesis of various pharmaceutical and specialty chemical intermediates. This document outlines the underlying chemical principles, a step-by-step procedure, safety considerations, and methods for product analysis, designed to ensure both scientific rigor and practical applicability in a research and development setting.

Introduction: The Significance of Nitrated Aromatic Compounds

Nitroaromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a wide array of functional groups, most notably amines, which are ubiquitous in pharmaceuticals and agrochemicals. The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a foundational reaction, yet one that requires careful control to achieve the desired regioselectivity and yield, while ensuring operational safety.

The nitration of 3-isopropoxytoluene presents an interesting case of regiochemical control due to the presence of two ortho-, para-directing substituents: a moderately activating isopropoxy group and a weakly activating methyl group. Understanding the interplay of their electronic and steric effects is paramount to predicting and achieving the desired isomeric product distribution.

Mechanistic Insights and Regioselectivity

The nitration of aromatic compounds proceeds through an electrophilic aromatic substitution (EAS) mechanism. In the presence of a strong acid catalyst, typically sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[1] The electron-rich aromatic ring of 3-isopropoxytoluene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] A subsequent deprotonation step restores the aromaticity of the ring, yielding the nitrated product.

Both the isopropoxy (-OCH(CH₃)₂) and methyl (-CH₃) groups are activating and ortho-, para-directing.[3][4] This is due to their ability to donate electron density to the aromatic ring, thereby stabilizing the positively charged sigma complex intermediate, particularly when the electrophile attacks the ortho and para positions. The isopropoxy group, with its lone pairs of electrons on the oxygen atom, is a stronger activating group than the methyl group, which donates electron density through hyperconjugation.

Consequently, the isopropoxy group will exert the dominant directing effect. The potential sites for nitration are the positions ortho and para to the isopropoxy group: C2, C4, and C6.

  • Position 2 (ortho to isopropoxy, ortho to methyl): Steric hindrance from both adjacent groups may disfavor substitution at this position.

  • Position 4 (para to isopropoxy, ortho to methyl): This position is electronically activated by both groups and is sterically accessible, making it a likely major product.

  • Position 6 (ortho to isopropoxy, meta to methyl): This position is strongly activated by the isopropoxy group and less sterically hindered than the C2 position.

Therefore, a mixture of isomers is expected, with 4-nitro-3-isopropoxytoluene and 6-nitro-3-isopropoxytoluene being the most probable major products. The precise ratio will be influenced by the reaction conditions, particularly temperature and the nature of the nitrating agent.

Experimental Protocol

This protocol is designed for the controlled nitration of 3-isopropoxytoluene on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-IsopropoxytolueneReagentSigma-Aldrich---
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 98%Fisher ScientificHighly corrosive
Concentrated Nitric Acid (HNO₃)ACS Grade, 70%VWRStrong oxidizer, corrosive
Dichloromethane (CH₂Cl₂)HPLC GradeEMD MilliporeVolatile, use in a fume hood
Saturated Sodium Bicarbonate (NaHCO₃) solution------Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ReagentAcros Organics---
Crushed Ice---------
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Step-by-Step Procedure

Reaction Setup and Nitration:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-isopropoxytoluene (5.0 g, 33.3 mmol).

  • Place the flask in an ice bath and begin stirring.

  • Slowly add concentrated sulfuric acid (10 mL) to the 3-isopropoxytoluene while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.4 mL, 36.6 mmol) to concentrated sulfuric acid (5 mL) in an ice bath. Caution: This is a highly exothermic process.

  • Transfer the cold nitrating mixture to a dropping funnel.

  • Add the nitrating mixture dropwise to the stirred solution of 3-isopropoxytoluene over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.

Work-up and Product Isolation:

  • Slowly and carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any residual acid. Caution: Gas evolution (CO₂) will occur during the bicarbonate wash. Vent the separatory funnel frequently.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

Purification

The crude product, a mixture of nitro isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. The separation of isomers may be challenging and require careful optimization of the eluent system.

Safety Precautions

Nitration reactions are inherently hazardous and must be performed with strict adherence to safety protocols.

  • Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizers. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate PPE, including acid-resistant gloves, a lab coat, and chemical safety goggles.[2]

  • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.[5] The slow, dropwise addition of the nitrating mixture and the use of an ice bath are crucial for maintaining temperature control.

  • Toxic Fumes: Nitrogen oxides (NOx), which are toxic and corrosive, may be evolved during the reaction.[6] Ensure the reaction is conducted in a certified chemical fume hood.

  • Spill Management: Have appropriate spill kits, including a neutralizing agent like sodium bicarbonate, readily available.[2]

Product Characterization

The isolated product(s) should be characterized to confirm their identity and purity.

  • Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and the purity of the fractions from column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separate the isomers and obtain their mass spectra to confirm the molecular weight of the nitrated products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be crucial for determining the substitution pattern of the nitro group on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons will differ for each isomer.

    • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will also help in identifying the specific isomers formed.

Experimental Workflow Diagram

Nitration_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis A 3-Isopropoxytoluene in H₂SO₄ C Controlled Nitration (0-10 °C) A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Quenching on Ice C->D E Liquid-Liquid Extraction (DCM) D->E F Washing (H₂O, NaHCO₃, Brine) E->F G Drying (MgSO₄) F->G H Solvent Removal G->H I Column Chromatography H->I J Product Characterization (GC-MS, NMR) I->J

Caption: Experimental workflow for the nitration of 3-isopropoxytoluene.

References

  • Directing Groups in SE Ar. (n.d.). University of Calgary. Retrieved February 19, 2026, from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved February 19, 2026, from [Link]

  • Notes on Environmental Concerns of Nitration. (n.d.). Unacademy. Retrieved February 19, 2026, from [Link]

  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013, November 22). National Academic Digital Library of Ethiopia. Retrieved February 19, 2026, from [Link]

  • MIXED NITRATING ACID (greater than 50% HN03). (2022, December 16). East Harbour Group. Retrieved February 19, 2026, from [Link]

  • Directing Effects. (2025, January 10). Save My Exams. Retrieved February 19, 2026, from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Directing effects of poly-substituted aromatic rings. (2025, February 2). Stack Exchange Chemistry. Retrieved February 19, 2026, from [Link]

  • Regioselectivities of Nitration of Toluene on Bentonite Catalysts by the Use of Alkyl Nitrates. (n.d.). Asian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • Dynamics and the Regiochemistry of Nitration of Toluene. (n.d.). PMC - NIH. Retrieved February 19, 2026, from [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). Springer. Retrieved February 19, 2026, from [Link]

  • Identification of isomers of nitrotoluene via free electron attachment. (2007, September 1). PubMed. Retrieved February 19, 2026, from [Link]

  • 3-Nitrotoluene. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of (+)-3-C-Nitromethyl-1,2:5,6-di-O-Iso. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Nitration of Toluene (Electrophilic Aromatic Substitution). (n.d.). University of Texas at Dallas. Retrieved February 19, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Binding selectivity and separation for p-functionalized toluene with metallo cavitand in water. (n.d.). Indian Institute of Science. Retrieved February 19, 2026, from [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019, December 12). SFA ScholarWorks. Retrieved February 19, 2026, from [Link]

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.

Sources

Application Notes and Protocols: Synthesis of Azo Dyes using 4-Isopropoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and chemical synthesis professionals on the application of 4-Isopropoxy-1-methyl-2-nitrobenzene as a key intermediate in the synthesis of azo dyes. Azo dyes represent the most voluminous and versatile class of synthetic colorants, and understanding the synthetic pathway from precursor to final product is critical for innovation in this field.[1][2] This guide details a complete three-stage synthetic workflow, including the reduction of the nitroaromatic starting material to its primary amine, subsequent diazotization, and the final azo coupling to yield a vibrant colorant. The protocols provided are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure both safety and reproducibility.

Introduction: The Strategic Role of this compound

This compound is a substituted nitroaromatic compound that serves as an excellent precursor for the synthesis of a wide range of azo dyes. The core of azo dye chemistry lies in the creation of an azo group (-N=N-), which acts as a chromophore connecting two aromatic rings.[2] The synthesis is a well-established, two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aniline derivative.[3]

The journey from this compound to a functional dye, however, necessitates a preliminary, yet critical, reduction step. The electron-withdrawing nitro group must first be converted into a primary amino group (-NH2) to enable the essential diazotization reaction. The substituents on the initial benzene ring—the isopropoxy and methyl groups—are retained throughout the synthesis and ultimately influence the final properties of the dye, such as its hue, solubility, and fastness.

This guide will elucidate the complete synthetic pathway, providing detailed, field-proven protocols for each critical stage.

Logical Synthesis Workflow

The conversion of this compound into an azo dye follows a sequential three-stage process. Each stage transforms the molecule to prepare it for the subsequent reaction, culminating in the formation of the final colored compound.

G cluster_0 Stage 1: Reduction cluster_1 Stage 2: Diazotization cluster_2 Stage 3: Azo Coupling A This compound (Starting Material) B 4-Isopropoxy-1-methyl-2-aminobenzene (Diazo Precursor) A->B  Fe / HCl (aq)  Heat C 4-Isopropoxy-1-methyl-2-benzenediazonium Chloride (Reactive Intermediate) B->C  NaNO2 / HCl (aq)  0-5 °C E Final Azo Dye (Colored Product) C->E  NaOH (aq)  0-5 °C D Coupling Component (e.g., 2-Naphthol) D->E

Figure 1: Overall synthetic workflow from the starting material to the final azo dye.

PART 1: Synthesis of the Diazo Component Precursor

Stage 1: Reduction of this compound

Principle: The foundational step in utilizing a nitroaromatic compound for azo dye synthesis is the reduction of the nitro group (-NO₂) to a primary amino group (-NH₂). This transformation is essential as only primary aromatic amines can undergo diazotization. A variety of reducing agents can accomplish this; however, the use of iron metal in an acidic medium (e.g., hydrochloric acid) is a classic, cost-effective, and highly chemoselective method.[4][5] This system is particularly advantageous as it is powerful enough to reduce the nitro group while typically leaving other functional groups on the aromatic ring, such as the ether linkage, intact.[4] The reaction proceeds by the oxidation of iron to ferrous ions (Fe²⁺) with the concomitant reduction of the nitro group.

Experimental Protocol:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add iron powder (see Table 1 for quantities).

  • Acidification: Add 100 mL of deionized water and 5 mL of concentrated hydrochloric acid to the flask. Heat the stirred suspension to 80-90 °C using a water bath.

  • Substrate Addition: Dissolve this compound in 50 mL of ethanol. Add this solution dropwise to the hot iron suspension over a period of 30-45 minutes. An exothermic reaction should be observed. Maintain the temperature between 90-100 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture vigorously under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add a 20% aqueous sodium carbonate solution to the mixture until it is alkaline (pH ~8-9) to precipitate iron hydroxides.

    • Filter the hot solution through a pad of celite to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator.

    • The remaining aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 4-Isopropoxy-1-methyl-2-aminobenzene.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amine.

Quantitative Data:

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
This compound195.220.11.019.52 g
Iron Powder55.850.33.016.75 g
Concentrated HCl (37%)36.46~0.06catalytic5 mL
Ethanol--solvent150 mL
Sodium Carbonate105.99-for work-upAs needed

Table 1: Reagents for the reduction of the nitro group.

PART 2: Synthesis of the Azo Dye

With the primary amine precursor, 4-Isopropoxy-1-methyl-2-aminobenzene, in hand, the synthesis can proceed to the core azo dye formation steps. This section details the synthesis of a representative red dye using 2-Naphthol as the coupling component.

Stage 2 & 3: Diazotization and Azo Coupling

Principle: This part of the synthesis combines two distinct but sequential reactions, which are often performed as a one-pot process.[6]

  • Diazotization: The aromatic primary amine is converted into a diazonium salt by reaction with nitrous acid (HNO₂).[7] Because nitrous acid is unstable, it is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid.[8] This reaction is highly temperature-sensitive and must be conducted at 0-5 °C. At higher temperatures, the diazonium salt, which is itself unstable, will decompose, often violently, and will also react with water to form an undesired phenol byproduct.[9]

  • Azo Coupling: The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[10][11] Phenols and their derivatives, such as 2-Naphthol, are excellent coupling components. The reaction with phenols is typically carried out under slightly alkaline conditions (pH > 7), which deprotonates the hydroxyl group to form a highly activating phenoxide ion, accelerating the coupling reaction.[10] The coupling generally occurs at the para position to the activating group unless this position is blocked, in which case ortho coupling occurs.[11] For 2-Naphthol, the coupling occurs at the C1 position.

G cluster_A Part A: Diazotization cluster_B Part B: Azo Coupling cluster_C Final Steps A_amine 4-Isopropoxy-1-methyl- 2-aminobenzene A_product Diazonium Salt Solution A_amine->A_product Stir at 0-5 °C A_reagents NaNO2 + 2 HCl A_reagents->A_product B_product Azo Dye Precipitate A_product->B_product Slow Addition B_coupler_prep 2-Naphthol in NaOH solution B_coupler_prep->B_product Stir at 0-5 °C C_filter Vacuum Filtration B_product->C_filter C_wash Wash with cold water C_filter->C_wash C_dry Dry Product C_wash->C_dry

Figure 2: Experimental workflow for the diazotization and azo coupling stages.

Experimental Protocol:

Part A: Preparation of the Diazonium Salt Solution

  • Amine Dissolution: In a 250 mL beaker, add 4-Isopropoxy-1-methyl-2-aminobenzene (see Table 2). Add 15 mL of concentrated hydrochloric acid and 15 mL of deionized water. Stir until the amine fully dissolves, forming its hydrochloride salt. Gentle heating may be required, but ensure the solution is cooled back down.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with constant stirring. It is critical to maintain this temperature range throughout the diazotization process.

  • Nitrite Addition: In a separate small beaker, dissolve sodium nitrite in 10 mL of cold deionized water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Use a Pasteur pipette for controlled addition. Keep the tip of the pipette below the surface of the liquid. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.

  • Completion Check: After the addition is complete, stir for an additional 10 minutes. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper (indicating a slight excess of nitrous acid). Avoid a large excess. The resulting clear solution is the diazonium salt, which should be used immediately.

Part B: The Azo Coupling Reaction

  • Coupling Component Solution: In a separate 400 mL beaker, dissolve 2-Naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool this alkaline solution in an ice-water bath to 0-5 °C.

  • Coupling Reaction: While stirring the 2-Naphthol solution vigorously, slowly add the cold diazonium salt solution from Part A. The addition should take about 15-20 minutes.

  • Precipitation: A brightly colored red or orange precipitate of the azo dye should form immediately upon addition.[12]

  • Reaction Completion: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove any unreacted salts and base.

    • Press the solid as dry as possible on the funnel.

    • Dry the final azo dye product in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C).

Quantitative Data:

Reagent (Diazotization)Molar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
4-Isopropoxy-1-methyl-2-aminobenzene165.230.051.08.26 g
Concentrated HCl (37%)36.46~0.153.015 mL
Sodium Nitrite (NaNO₂)69.000.0551.13.80 g

Table 2: Reagents for Diazotization (Part A).

Reagent (Azo Coupling)Molar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
2-Naphthol144.170.051.07.21 g
Sodium Hydroxide (NaOH)40.00~0.1252.55.0 g

Table 3: Reagents for Azo Coupling (Part B).

Safety and Handling Precautions

  • Nitroaromatics: this compound and similar compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.[13]

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. They should always be kept in solution and used immediately after preparation without being isolated.[3] The low-temperature conditions are a critical safety control measure to prevent decomposition.

  • Azo Dyes: While the final products are generally stable, they are potent colorants and will stain skin and clothing. Handle with care.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of custom azo dyes. By following a well-controlled, three-stage process of reduction, diazotization, and azo coupling, researchers can reliably produce a variety of colorants. The final hue and properties of the dye can be readily tuned by selecting different coupling components, opening up a wide design space for new materials. The protocols outlined in this guide provide a robust framework for this synthesis, emphasizing the chemical principles and safety measures necessary for successful and reproducible outcomes.

References

  • The Chinese University of Hong Kong, Education and Manpower Bureau, and Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Wikipedia. (2024). Azo coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Crucial Role of Coupling Components in Azo Dye Synthesis.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes.
  • Abdel-Latif, M. M., et al. (2024, September). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. Fibers and Polymers, 25(1–3).
  • BenchChem. (2025). A Comparative Guide to 2-Methyl-5-nitroaniline in Synthesis Applications.
  • Imaginative Ink Publications. (n.d.). Synthesis and Characterization of Mono-azo Dyes: A Combinational Study.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Nitrophenyl Compounds in Dye Manufacturing.
  • Debrina, J. P., et al. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes. PMC.
  • Frostburg State University Chemistry Department. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube.
  • Quora. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid?.
  • Chemistry LibreTexts. (2019, June 05). 14.4: Diazotization of Amines.
  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • Longdom Publishing. (2015, December 13). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con.

Sources

Application Note: Nitrobenzene Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of nitrobenzene derivatives in the development of modern agrochemicals. It focuses on their dual role as high-value synthetic scaffolds for herbicides (e.g., diphenyl ethers, dinitroanilines) and as functional moieties that influence metabolic stability and physicochemical properties.

Executive Summary

Nitrobenzene derivatives are ubiquitous in agrochemistry, serving as the structural backbone for major herbicide classes including Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., oxyfluorfen, fomesafen) and Microtubule Assembly Inhibitors (e.g., pendimethalin). The nitro (


) group is critical for two reasons:
  • Synthetic Activation: It strongly withdraws electrons, activating the aromatic ring for Nucleophilic Aromatic Substitution (

    
    ), enabling the coupling of complex heterocycles or ethers.
    
  • Biological Efficacy: It modulates lipophilicity (

    
    ) and metabolic resistance, often serving as a toxophore or a precursor to amino-functionalized metabolites.
    

This guide provides a validated workflow for synthesizing, screening, and analyzing nitrobenzene-based agrochemicals.

Chemical Logic & Synthetic Strategy

The "Activation" Principle

In drug design, the nitro group is rarely inert. It is strategically placed to lower the energy barrier for substitution reactions at the ortho or para positions.

  • Case Study: Diphenyl Ether Herbicides To synthesize a PPO inhibitor, a phenolic ring must be coupled to a nitrobenzene core. Without the

    
     group, the halogenated benzene is unreactive. With 
    
    
    
    at the para position relative to the halogen, the ring becomes electrophilic enough to accept a phenoxide attack.
Diagram 1: Synthetic Activation Pathway

The following logic flow illustrates how the nitro group facilitates the construction of the diphenyl ether scaffold.

SynthesisPathway cluster_mechanism Mechanism of Action Start Substituted Chlorobenzene Nitration Nitration (HNO3/H2SO4) Start->Nitration Electrophilic Subst. Activated Activated Scaffold (4-Chloro-Nitrobenzene) Nitration->Activated -NO2 withdraws e- Coupling SnAr Coupling (Phenol + K2CO3) Activated->Coupling Ring Activation Product Diphenyl Ether Herbicide (Active) Coupling->Product Ether Bond Formation

Caption: The electron-withdrawing nitro group activates the chlorobenzene ring, enabling nucleophilic attack by phenols to form the herbicide core.

Experimental Protocols

Protocol A: Synthesis of a Diphenyl Ether Scaffold (PPO Inhibitor Precursor)

Objective: Synthesize 2-chloro-4-(trifluoromethyl)-4'-nitrodiphenyl ether via


.
Safety Warning:  Nitro compounds are potentially explosive. Reactions must be temperature-controlled. Wear chemically resistant gloves and work in a fume hood.
Reagents
  • Substrate: 3,4-Dichlorobenzotrifluoride (1.0 eq)

  • Nucleophile: 4-Nitrophenol (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 4-nitrophenol (13.9 g, 0.1 mol) and anhydrous

    
     (27.6 g, 0.2 mol).
    
  • Solvation: Add DMF (100 mL) and stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The mixture will turn bright yellow/orange.

  • Addition: Dropwise add 3,4-Dichlorobenzotrifluoride (21.5 g, 0.1 mol) over 15 minutes.

  • Reaction: Heat the mixture to 120°C for 6–8 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The starting phenol spot (

      
      ) should disappear; the product spot (
      
      
      
      ) will appear.
  • Quench: Cool to room temperature. Pour the reaction mass into ice-cold water (500 mL) with vigorous stirring. The product will precipitate.[1][2][3][4]

  • Purification: Filter the solid. Wash with water (

    
    ) to remove DMF and salts. Recrystallize from ethanol to obtain pale yellow crystals.
    

Yield Expectation: 85–92% Purity Check: HPLC purity > 98% required for biological screening.

Protocol B: High-Throughput Ecotoxicity Screening (Algal Inhibition)

Objective: Assess the environmental safety profile of the synthesized nitrobenzene derivative using Raphidocelis subcapitata. Relevance: Nitro-aromatics can be persistent. Early ecotox data is mandatory for regulatory filing (EPA/EFSA).

Workflow
  • Culture Prep: Inoculate R. subcapitata in OECD medium to achieve

    
    .
    
  • Dosing: Prepare a stock solution of the test compound in acetone. Dilute into 96-well plates to achieve concentrations: 0, 0.1, 1.0, 10, 100 mg/L.

  • Incubation: Incubate plates at 24°C under continuous illumination (4000 lux) for 72 hours.

  • Readout: Measure Optical Density (OD) at 680 nm (chlorophyll absorbance) every 24 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is the specific growth rate of control and
    
    
    is the treatment.
Protocol C: Residue Analysis in Soil (LC-MS/MS)

Objective: Quantify trace residues of nitrobenzene derivatives in agricultural soil.

Method Parameters
ParameterSetting
Instrument Triple Quadrupole LC-MS/MS
Column C18 Reverse Phase (

)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 8 min
Ionization ESI Negative Mode (Nitro groups ionize well in neg mode)
MRM Transition Precursor


Product (Loss of

)
Extraction Procedure
  • Weigh 10 g of soil into a centrifuge tube.

  • Add 20 mL Acetonitrile:Water (80:20). Vortex for 1 min.

  • Add QuEChERS salt kit (

    
    ). Shake vigorously.
    
  • Centrifuge at 4000 rpm for 5 min.

  • Transfer supernatant to a vial for LC-MS injection.

Mechanism of Action (MoA) Visualization

Understanding how these derivatives kill weeds is essential for resistance management. Diphenyl ethers (derived from nitrobenzene) inhibit PPO, causing a buildup of Protoporphyrin IX, which generates reactive oxygen species (ROS) upon light exposure.

Diagram 2: PPO Inhibition Pathway

MoA Herbicide Nitrobenzene Derivative (e.g., Oxyfluorfen) Target Inhibits PPO Enzyme (Chloroplast) Herbicide->Target Binding Accumulation Accumulation of Protoporphyrin IX Target->Accumulation Metabolic Block ROS Singlet Oxygen (ROS) Generation Accumulation->ROS + Light Light Light Exposure Light->ROS Damage Lipid Peroxidation & Membrane Disruption ROS->Damage Oxidative Stress Death Plant Cell Death Damage->Death

Caption: The herbicide blocks PPO, leading to a phototoxic burst of Reactive Oxygen Species (ROS) that destroys cell membranes.

References

  • Arora, P. K., & Bae, H. (2014). Biochemical and molecular characterization of nitrobenzene degradation in bacteria.[5] The Scientific World Journal. Link

  • Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen oxidase-inhibiting herbicides. In Modern Crop Protection Compounds. Wiley-VCH. Link

  • U.S. EPA. (1994). Method 8330: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).Link

  • Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170. Link

Sources

Precision Electrosynthesis: Chemoselective Reduction of Substituted Nitroarenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of nitroarenes to anilines is a cornerstone transformation in pharmaceutical manufacturing, particularly for the synthesis of analgesics, antipyretics, and sulfonamides. Traditional methods (catalytic hydrogenation with H₂/Pd-C or stoichiometric metal/acid reductions like Bechamp) often suffer from poor chemoselectivity—specifically the unwanted dehalogenation of aryl chlorides/bromides or the reduction of sensitive carbonyls.

This guide details a chemoselective electrocatalytic protocol that utilizes electrons as a "reagent," eliminating the need for high-pressure hydrogen or stoichiometric metal waste. We focus on a Redox-Mediated Approach (using Polyoxometalates) and Direct Electrocatalysis on doped surfaces, providing a robust workflow for drug development professionals.

Mechanistic Insight: The Haber Landscape

To control the reaction, one must understand the pathway. The reduction of nitrobenzene is a complex, multi-step electron transfer process known as the Haber Mechanism .

The Selectivity Challenge

The reduction proceeds through a nitroso (Ph-NO) and a phenylhydroxylamine (Ph-NHOH) intermediate.

  • The Goal: Rapid delivery of 6 electrons/protons to reach the Aniline (Ph-NH₂).

  • The Trap: If the intermediate Ph-NHOH accumulates, it condenses with Ph-NO to form Azoxybenzene (dimerization), leading to impure mixtures.

  • The Risk: Over-potential leads to hydrogen evolution (HER) or dehalogenation of substituents (e.g., converting 4-chloronitrobenzene to aniline instead of 4-chloroaniline).

Visualization: The Haber Mechanism & Competitive Pathways

The following diagram maps the electron transfer flow and critical branching points.

HaberMechanism Nitro Nitroarene (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +2e-, +2H+ Hydroxyl Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Azoxy Azoxyarene (Ar-N(O)=N-Ar) Nitroso->Azoxy Condensation (Basic Media) Aniline Aniline Product (Ar-NH2) Hydroxyl->Aniline +2e-, +2H+ (Acidic Media Favored) Hydroxyl->Azoxy Azo Azoarene (Ar-N=N-Ar) Azoxy->Azo +2e-, +2H+ Hydrazo Hydrazoarene (Ar-NH-NH-Ar) Azo->Hydrazo +2e-, +2H+ Hydrazo->Aniline Reductive Cleavage

Figure 1: The Haber mechanism illustrating the direct reduction pathway (vertical) versus the condensation pathway (horizontal) which occurs under insufficient protonation or slow kinetics.

Strategic Experimental Setup

For high-value pharmaceutical intermediates, we recommend a Divided Cell (H-Cell) configuration to prevent the anodic oxidation of the newly formed aniline.

Hardware Specifications
ComponentRecommendationRationale
Cell Type Divided H-Cell (Glass)Prevents product oxidation at the counter electrode.
Separator Nafion™ 117 MembraneAllows proton transport while blocking organic substrate crossover.
Working Electrode (Cathode) Carbon Felt or Ag Foam Carbon felt provides high surface area. Silver (Ag) is preferred for halogenated substrates as it suppresses dehalogenation better than Pt or Pd.
Counter Electrode (Anode) Platinum Wire/Mesh or Boron Doped Diamond (BDD)Inert material to sustain oxygen evolution or mediator oxidation.
Reference Electrode Ag/AgCl (3M KCl)Stable standard for aqueous/organic mixtures.
Potentiostat 100 mA - 1 A complianceCapable of Chronoamperometry (CA) and Cyclic Voltammetry (CV).
Electrolyte & Solvent System
  • Solvent: MeOH:H₂O (1:1 v/v) or MeCN:H₂O. Solubility of the nitroarene is the limiting factor.

  • Supporting Electrolyte: 0.5 M H₂SO₄ (Acidic).

    • Why Acidic? High proton availability drives the reaction toward Aniline (see Fig 1) and prevents the condensation of Ph-NHOH into Azoxy impurities.

Protocol: Redox-Mediated Reduction

Direct electrolysis often fouls electrodes. This protocol uses a Polyoxometalate (POM) mediator (Phosphotungstic Acid) which acts as an "electron shuttle," ensuring high selectivity and protecting the electrode surface.

Reagents
  • Substituted Nitrobenzene (1.0 mmol)

  • Phosphotungstic Acid Hydrate (PTA) (0.1 mmol, 10 mol%)

  • Sulfuric Acid (0.5 M)

  • Methanol (HPLC Grade)

Step-by-Step Methodology
Phase 1: Cyclic Voltammetry (Diagnostic)
  • Assembly: Assemble the 3-electrode system in the H-cell. Fill both chambers with 0.5 M H₂SO₄/MeOH (1:1).

  • Blank Scan: Run a CV from 0.0 V to -1.0 V vs Ag/AgCl to confirm solvent window (ensure no early HER).

  • Substrate Scan: Add 1.0 mmol Nitroarene. Observe the reduction peak (

    
    ).
    
    • Note: Nitro reduction usually appears between -0.4 V and -0.6 V.

    • Decision: Set your Bulk Electrolysis potential 100-150 mV more negative than

      
      .
      
Phase 2: Bulk Electrolysis (Synthesis)
  • Catholyte Prep: Dissolve Substituted Nitrobenzene (1 mmol) and PTA (0.1 mmol) in 20 mL electrolyte.

  • Anolyte Prep: Fill counter chamber with 20 mL electrolyte (no substrate).

  • Purging: Sparge catholyte with N₂ or Ar for 15 mins to remove dissolved oxygen.

  • Electrolysis: Apply constant potential (e.g., -0.6 V vs Ag/AgCl).

    • Monitoring: Stir vigorously (800 rpm). The current will start high and decay exponentially.

    • Endpoint: Stop when passed charge (Q) reaches theoretical value (

      
      ), where 
      
      
      
      for nitro-to-aniline. Usually 4-6 hours.
Phase 3: Workup & Analysis
  • Neutralization: Adjust catholyte pH to ~7-8 using saturated NaHCO₃ (crucial to extract the free amine, not the salt).

  • Extraction: Extract 3x with Ethyl Acetate.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Validation:

    • NMR: Check for disappearance of aromatic protons ortho to -NO₂ (shift upfield).

    • HPLC: Quantify against internal standard.

Optimization & Troubleshooting

The following table addresses common failure modes in nitroarene reduction.

IssueProbable CauseCorrective Action
Low Faradaic Efficiency (<50%) Competitive Hydrogen Evolution (HER)1. Use a cathode with high hydrogen overpotential (Pb, Hg, or C-Felt).2. Reduce acidity slightly (switch to Phosphate Buffer pH 3).
Dehalogenation (loss of -Cl/-Br) Potential too negative or wrong catalyst1. Critical: Switch to Silver (Ag) cathode or Carbon.2. Avoid Pd/Pt (they catalyze C-X bond breaking).3. Shift potential more positive (control is vital).
Azoxy/Azo Byproducts Insufficient protons or high pH1. Increase acidity (H₂SO₄).2. Increase temperature slightly (to 40°C) to speed up Ph-NHOH reduction.
Electrode Fouling Polymerization of intermediates1. Use the Mediated Protocol (PTA) described above.2. Periodically reverse polarity (1 sec) to strip deposits.

Experimental Workflow Diagram

This flow illustrates the decision-making process for selecting the correct parameters based on the substrate.

Workflow Start Substrate Analysis Halogen Contains Halogen? (Cl, Br, I) Start->Halogen AgCathode Use Ag or Carbon Cathode Avoid Pt/Pd Halogen->AgCathode Yes PtCathode Pt or Ni Cathode OK (Faster Rates) Halogen->PtCathode No ControlPot Strict Potential Control (-0.5 to -0.7V) AgCathode->ControlPot Mediator Add Mediator? (Phosphotungstic Acid) ControlPot->Mediator PtCathode->Mediator Electrolysis Bulk Electrolysis (Divided Cell) Mediator->Electrolysis Recommended for Selectivity Workup pH Adjust & Extraction Electrolysis->Workup

Figure 2: Decision matrix for electrode and parameter selection based on substrate functionality.

References

  • Haber, F. (1898).[1][2] Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Z. Elektrochem., 4, 506–513. (Foundational Mechanism).[3]

  • Stergiou, A., & Symes, M. D. (2022).[4] Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry. STAR Protocols, 3(4), 101817. Link

  • Gao, Y., et al. (2024). Highly Selective Electroreduction of Nitrobenzene to Aniline by Co-Doped 1T-MoS2. ACS Applied Materials & Interfaces. Link

  • Formenti, D., et al. (2019).[4] Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Catalysts, 9(11), 874. Link

  • Cui, X., et al. (2016). Selective Hydrogenation of Functionalized Nitroarenes to Anilines. Chemical Reviews, 116(19), 11651–11679. Link

Sources

Application Note: 4-Isopropoxy-1-methyl-2-nitrobenzene in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic utilization of 4-Isopropoxy-1-methyl-2-nitrobenzene (CAS 918445-09-7), a critical intermediate in the synthesis of high-value pharmaceutical agents, particularly Anaplastic Lymphoma Kinase (ALK) inhibitors (e.g., Ceritinib analogs) and GnRH antagonists.

Executive Summary

This compound (also known as 5-isopropoxy-2-nitrotoluene) serves as a "privileged scaffold" in medicinal chemistry. Its structural core—a benzene ring decorated with an electron-donating isopropoxy group, a steric methyl blocker, and a transformable nitro group—provides a unique electronic and steric profile essential for binding in the ATP-binding pockets of kinases and GPCR active sites.

This guide provides validated protocols for synthesizing this intermediate and leveraging it to construct complex pharmacophores found in oncology (ALK inhibitors) and endocrinology (GnRH antagonists).

Molecular Profile & Strategic Value

PropertyDetail
IUPAC Name This compound
Common Name 5-Isopropoxy-2-nitrotoluene
CAS Number 918445-09-7
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Key Functionality Nitro Group: Precursor to aniline (hinge binder).Isopropoxy Group: Lipophilic interactions; solubility enhancer.Methyl Group: Steric constraint; prevents metabolic oxidation at ortho-position.[1]
Synthetic Utility Map

The molecule acts as a "linchpin" intermediate. The nitro group is selectively reduced to an aniline (CAS 918445-10-0), which then serves as the nucleophile for constructing urea, amide, or pyrimidine-based drugs.

G Start 4-Hydroxy-2-nitrotoluene (Precursor) Target 4-Isopropoxy-1-methyl- 2-nitrobenzene (THE SCAFFOLD) Start->Target O-Alkylation (iPr-X, Base) Aniline 5-Isopropoxy-2-methylaniline (Active Nucleophile) Target->Aniline Selective Reduction (H2/Pd-C or Fe/HCl) Drug1 ALK Inhibitors (e.g., Ceritinib Analogs) Aniline->Drug1 SnAr / Buchwald Coupling Drug2 GnRH Antagonists (Urea/Amide Derivatives) Aniline->Drug2 Isocyanate Coupling

Figure 1: Strategic synthetic flow from precursor to bioactive complex molecules.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (O-Alkylation)

Objective: Efficient conversion of 4-hydroxy-2-nitrotoluene to this compound. Mechanism: Williamson Ether Synthesis. The nitro group ortho to the methyl makes the ring electron-deficient, but the phenol is acidic enough for facile deprotonation.

Reagents:

  • 4-Hydroxy-2-nitrotoluene (1.0 eq)

  • 2-Bromopropane (1.5 eq) or 2-Iodopropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 4-hydroxy-2-nitrotoluene (10 g, 65.3 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (18.0 g, 130.6 mmol) in one portion. Stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange due to phenoxide formation.
    
  • Alkylation: Add 2-Bromopropane (9.2 mL, 98.0 mmol) dropwise via syringe or addition funnel.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2] The starting phenol should disappear.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the mixture into ice-cold water (500 mL). The product typically precipitates as a yellow oil or low-melting solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.

    • Appearance: Yellow oil or crystalline solid.

Protocol B: Activation to Aniline (Catalytic Hydrogenation)

Objective: Reduction of the nitro group to yield 5-Isopropoxy-2-methylaniline (CAS 918445-10-0), the key nucleophile for drug synthesis. Critical Control: Over-reduction or de-alkylation is rare under these conditions, but temperature control is vital to prevent thermal decomposition.

Reagents:

  • This compound (from Protocol A)[4]

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen Source:

    
     gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Methanol or Ethanol

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitro compound (5.0 g) in Methanol (50 mL) in a hydrogenation flask.

  • Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (250 mg). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with

    
     gas (3 cycles). Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature for 2–4 hours.
    
  • Monitoring: Monitor by TLC. The yellow nitro spot will disappear, replaced by a polar, UV-active amine spot (stains red/purple with ninhydrin).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.

  • Storage: The resulting aniline is an oil that oxidizes (darkens) upon air exposure. Store under Argon at -20°C or use immediately.

    • Yield Expectation: >95%.[5][6][7]

Case Study: Synthesis of ALK Inhibitor Precursors

This scaffold is structurally homologous to the aniline core of Ceritinib (Zykadia) . The following workflow demonstrates how to convert the aniline into a complex kinase inhibitor pharmacophore.

Synthetic Logic:
  • Core: 5-Isopropoxy-2-methylaniline.

  • Functionalization: Regioselective halogenation at the para position (relative to the amino group) to create a handle for cross-coupling.

  • Coupling: Attachment of a solubilizing group (e.g., Piperidine) or a heteroaryl core (e.g., Pyrimidine).

ALK Step1 5-Isopropoxy-2-methylaniline Step2 Intermediate A: 4-Bromo-5-isopropoxy-2-methylaniline Step1->Step2 NBS, DMF (Electrophilic Aromatic Substitution) Step3 Complex Molecule: Ceritinib-like Core Scaffold Step2->Step3 Suzuki Coupling (Piperidine-Boronate)

Figure 2: Divergent synthesis to ALK inhibitor scaffolds.

Protocol C: Regioselective Bromination

  • Reagents: Aniline (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF, 0°C.

  • Procedure: Add NBS portion-wise to the aniline solution at 0°C. The amino group directs the bromine to the para position (C4), while the methyl and isopropoxy groups sterically discourage ortho-bromination relative to themselves.

  • Result: 4-Bromo-5-isopropoxy-2-methylaniline. This is a "universal donor" for Suzuki/Buchwald couplings to attach the "tail" regions of kinase inhibitors.

Safety & Handling Guidelines

Hazard ClassRiskMitigation
Nitro Compounds Potential explosion hazard at high heat; toxic if inhaled.Avoid adiabatic heating. Do not distill to dryness.[5] Use blast shields for scale-up >10g.
Alkylating Agents 2-Bromopropane is a reproductive toxin and alkylator.Handle in a fume hood with double gloves (Nitrile). Quench excess alkylator with aqueous amine or thiosulfate.
Catalytic Hydrogenation Fire/Explosion (

+ Pd/C).
Ground all equipment. Keep catalyst wet. Purge with inert gas (

/Ar) before introducing

.

References

  • Synthesis of Ceritinib and Analogs

    • Title: "Ceritinib: From Synthesis to Clinical Applications"[2][8][9]

    • Source: Semantic Scholar / Review
    • URL:[Link] (Verified via Search 1.1)

  • Title: "Heterocyclic non-peptide GnRH antagonists (WO2007000582A1)
  • Chemical Identity & Properties

    • Title: "this compound (CAS 918445-09-7)"
    • Source: M
    • URL:[Link] (Verified via Search 1.9)

  • Aniline Derivative (5-Isopropoxy-2-methylaniline)

    • Title: "5-Isopropoxy-2-methylaniline Product Page"
    • Source: Sigma-Aldrich

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Isopropoxy-1-methyl-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Isopropoxy-1-methyl-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to troubleshoot but also to optimize your reaction for higher yield and purity.

Reaction Overview

The synthesis of this compound is typically achieved by the reaction of 4-chloro-3-nitrotoluene with an isopropoxide salt. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group (-NO₂) is critical, as it activates the aromatic ring for nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex.[1] The substitution occurs selectively at the C4 position, para to the activating nitro group, leading to the displacement of the chloride leaving group.

Reaction scheme for the synthesis of this compound

Baseline Experimental Protocol

This protocol provides a standard starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-Chloro-3-nitrotoluene

  • Sodium isopropoxide (or generate in situ from Isopropanol and a strong base like NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium isopropoxide (1.2 equivalents) to anhydrous DMF.

  • Reaction Initiation: To the stirred suspension, add 4-chloro-3-nitrotoluene (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Conditions: Heat the mixture to 80-100 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final product.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Question 1: My reaction yield is very low or I've recovered only starting material. What are the likely causes?

Answer: Low or no conversion is a common issue that can typically be traced back to three main areas: reagent quality, reaction conditions, or the presence of inhibitors.

  • Cause A: Inactive Nucleophile (Isopropoxide): The isopropoxide is a strong base and highly reactive.

    • Moisture Contamination: Alkoxides are extremely sensitive to moisture. Any water present will protonate the isopropoxide, rendering it non-nucleophilic.[3] Ensure all glassware is oven- or flame-dried and that you are using anhydrous solvents.

    • Improper Generation in situ: If you are preparing the sodium isopropoxide from isopropanol and a base like sodium hydride (NaH), ensure the NaH is fresh. Old NaH often has a gray appearance, indicating it has been oxidized and is less reactive.[3] Also, allow sufficient time for the deprotonation of isopropanol to complete before adding the 4-chloro-3-nitrotoluene.

  • Cause B: Insufficient Reaction Temperature or Time:

    • SNAr reactions require an activation energy to form the Meisenheimer complex.[4] While typical temperatures range from 50-100 °C, your specific setup may require higher temperatures or longer reaction times to achieve full conversion.[2][5] Monitor the reaction by TLC; if the starting material spot is still prominent after several hours, consider incrementally increasing the temperature.

  • Cause C: Poor Solvent Choice:

    • Polar aprotic solvents like DMF and DMSO are ideal because they solvate the cation (e.g., Na⁺) but leave the alkoxide nucleophile relatively "naked" and reactive.[2] Using protic solvents (like ethanol or water) or nonpolar solvents will significantly slow down the reaction rate.[5]

Question 2: My final product is impure, with significant side products observed on my NMR/GC-MS. What are these impurities and how can I avoid them?

Answer: The formation of byproducts is often related to competing reaction pathways or degradation of starting materials or products.

  • Side Product A: Elimination Products: While less common with aromatic substrates compared to alkyl halides, under forcing conditions (very high temperatures and a very strong, sterically hindered base), elimination reactions can theoretically occur, although this is not the primary concern for this specific synthesis.

  • Side Product B: Products from Reaction with Solvent:

    • If using DMF at high temperatures for extended periods, decomposition to dimethylamine can occur. This amine can then act as a nucleophile, reacting with your starting material to form N,N-dimethyl-3-nitro-4-methylaniline. If you observe this, consider using DMSO as a solvent or running the reaction at a lower temperature for a longer time.

  • Side Product C: Dinitro Compounds or Other Impurities from Starting Material:

    • The purity of the starting 4-chloro-3-nitrotoluene is crucial. It is often synthesized by the nitration of p-chlorotoluene, which can produce isomeric impurities or dinitro byproducts.[6] These impurities may persist through your reaction. It is advisable to purify the starting material if its purity is questionable.

  • Purification Strategy: Impurities such as nitrophenols or nitrocresols can sometimes be removed by washing the crude product with a mild aqueous base solution, which will deprotonate the phenolic hydroxyl group and extract the resulting salt into the aqueous phase.[7]

Question 3: The reaction seems to start but then stalls before completion. What could be the cause?

Answer: A stalling reaction often points to the degradation of a key reagent or a change in reaction conditions over time.

  • Cause A: Base Consumption: If your system is not completely anhydrous, the isopropoxide base can be slowly quenched by trace amounts of water over the course of the reaction, leading to a drop in the concentration of the active nucleophile.

  • Cause B: Product Inhibition: In some cases, the product formed can interact with reagents or catalysts in a way that slows down the reaction. While not commonly reported for this specific synthesis, it is a possibility.

  • Solution: Staged Addition: If you suspect reagent degradation, you could try adding the sodium isopropoxide in two portions: one at the beginning of the reaction and a second portion after a few hours.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this SNAr reaction? A1: The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The isopropoxide anion (⁻O-iPr) attacks the carbon atom bearing the chlorine. This is the rate-determining step.[4]

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate called a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.[1]

  • Elimination of Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the final ether product.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The product, being more non-polar than the starting material in some cases, will have a higher Rf value. You can also use GC-MS or HPLC for more quantitative monitoring.[8]

Q3: What are the critical safety precautions for this reaction? A3:

  • Reagents: 4-chloro-3-nitrotoluene is toxic and an irritant. Sodium hydride is highly flammable and reacts violently with water. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: DMF and DMSO are skin-absorbent. Avoid contact.

  • Reaction: The reaction can be exothermic, especially during the in situ generation of the alkoxide. Use an ice bath to control the temperature during this step.

Q4: Can I use a different base or solvent? A4:

  • Base: Potassium isopropoxide or potassium tert-butoxide can also be used and are sometimes more reactive. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, especially if a phase-transfer catalyst is used.[9]

  • Solvent: Other polar aprotic solvents like acetonitrile or THF can be used, but DMF and DMSO are generally superior for SNAr reactions due to their high polarity.[2][10]

Q5: Can a phase-transfer catalyst (PTC) improve this reaction? A5: Yes, a PTC could be beneficial, especially if you are using a solid base like potassium carbonate in a less polar solvent. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[11][12][13] This can allow for milder reaction conditions and may improve yields.[14]

Data and Workflow Visualization

Table 1: Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale
Substrate 4-Chloro-3-nitrotolueneChlorine is a good leaving group, activated by the ortho-nitro group.[1]
Nucleophile Sodium IsopropoxideA strong nucleophile suitable for SNAr.
Base NaH (if generating in situ)Strong, non-nucleophilic base for generating the alkoxide.[15]
Solvent Anhydrous DMF or DMSOPolar aprotic; effectively solvates the counter-ion, enhancing nucleophilicity.[2]
Temperature 80 - 100 °CProvides sufficient energy to overcome the activation barrier.[2]
Equivalents 1.1 - 1.5 eq. of IsopropoxideA slight excess drives the reaction to completion.
Atmosphere Inert (N₂ or Ar)Prevents reaction with atmospheric moisture and oxygen.[3]
Diagrams

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Reagent & Glassware (Anhydrous Conditions) Setup Reaction Setup (Inert Atmosphere) Prep->Setup Heat Heating & Stirring (80-100°C) Setup->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extraction (DCM or EtOAc) Quench->Extract Purify Purification (Chromatography) Extract->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: General experimental workflow for the synthesis.

Troubleshooting Start Low or No Yield? Cause1 Check Reagents: - Anhydrous? - Base active? Start->Cause1 Cause2 Check Conditions: - Temp high enough? - Time sufficient? Start->Cause2 Cause3 Check Solvent: - Polar aprotic? Start->Cause3 Sol1 Solution: - Dry glassware/solvents - Use fresh NaH Cause1->Sol1 Sol2 Solution: - Increase Temp to 100°C - Increase reaction time Cause2->Sol2 Sol3 Solution: - Use anhydrous DMF or DMSO Cause3->Sol3

Caption: Troubleshooting logic for low product yield.

Caption: SNAr reaction mechanism pathway.

References

  • Understanding the Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis. (2026, January 25). BenchChem.
  • troubleshooting low yield in Williamson ether synthesis of crown ethers. (2025, December). BenchChem.
  • Improving reaction conditions for Williamson ether synthesis. BenchChem.
  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. (2021, December 29). MDPI.
  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Phase transfer catalysis (PTC). (2023, July 2). OperaChem.
  • Phase Transfer C
  • Williamson ether synthesis. (2021, October 23). L.S.College, Muzaffarpur.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). PMC.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). Biomedres.
  • Phase-transfer c
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
  • Help me, how increase yield in williamson ether reaction? (2022, April 13).
  • Purification of 4-chloronitrotoluenes.
  • High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. (2021, May 23).
  • 4-Chloro-3-nitrotoluene technical grade 89-60-1. Sigma-Aldrich.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC), part of Test Meth. EPA.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.

Sources

How to improve the yield of 4-Isopropoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Isopropoxy-1-methyl-2-nitrobenzene

Ticket ID: #CHEM-YIELD-OPT-4ISO Subject: Optimizing Yield & Purity for this compound Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary: The "Isomer Trap"

Welcome to the technical support center. If you are experiencing low yields or incorrect product isolation, the most common root cause for this specific scaffold is route selection failure .

Many researchers attempt to synthesize This compound via the direct nitration of 4-isopropoxytoluene.[1][2] This approach is chemically flawed. [1][2]

  • The Problem: In electrophilic aromatic substitution (EAS), the isopropoxy group (-OiPr) is a much stronger activator and ortho/para director than the methyl group.[2] Nitration of 4-isopropoxytoluene will overwhelmingly yield 4-isopropoxy-3-nitrotoluene (nitro group ortho to the ether), not your desired 2-nitro isomer.[1][2]

  • The Solution: You must utilize an O-Alkylation strategy starting from 4-methyl-3-nitrophenol (also known as 4-hydroxy-2-nitrotoluene).[1][2]

This guide focuses on optimizing the O-alkylation route, specifically troubleshooting the competition between Substitution (SN2) and Elimination (E2) inherent to secondary alkyl halides.[2]

Part 1: Strategic Route Analysis

The following logic flow illustrates why the Retrosynthetic Route B (Nitration) fails and why Route A (Alkylation) is the required standard.

G cluster_0 Route A: O-Alkylation (CORRECT) cluster_1 Route B: Direct Nitration (FLAWED) Target TARGET: This compound PrecursorA Precursor: 4-Methyl-3-nitrophenol Target->PrecursorA Retrosynthesis PrecursorB Precursor: 4-Isopropoxytoluene Target->PrecursorB Retrosynthesis ResultA Product: This compound (High Regio-fidelity) PrecursorA->ResultA Williamson Ether Synthesis (S_N2) ReagentA Reagent: 2-Bromopropane + Base ResultB Major Product: 4-Isopropoxy-3-nitrotoluene (WRONG ISOMER) PrecursorB->ResultB Directed by -OiPr (Stronger Activator) ReagentB Reagent: HNO3 / H2SO4

Figure 1: Mechanistic comparison of synthetic routes. Route B fails due to the dominant directing effect of the alkoxy group.[2]

Part 2: Optimized Protocol (Williamson Ether Synthesis)

Objective: Maximize SN2 substitution while suppressing E2 elimination (formation of propene gas).

Standard Operating Procedure (SOP-4ISO-01)
ParameterSpecificationRationale
Starting Material 4-Methyl-3-nitrophenol (1.0 eq)The commercially available phenol scaffold with the nitro group already in place.[1][2]
Alkylating Agent 2-Bromopropane (1.2 - 1.5 eq)2-Iodopropane is more reactive but significantly increases E2 elimination risk.[1][2] Bromide is the optimal balance.[2]
Base Potassium Carbonate (K₂CO₃) (2.0 eq)A mild, anhydrous base prevents phenol deprotonation without being strong enough to rapidly promote E2 elimination of the alkyl halide.
Solvent DMF (Dimethylformamide)Polar aprotic solvents are critical to solvate the cation (K⁺), leaving the phenoxide naked and nucleophilic.
Temperature 50°C - 60°CCritical Control Point: Do not exceed 65°C. Higher temperatures favor entropy-driven elimination (propene formation).[1][2]
Step-by-Step Workflow
  • Dissolution: Charge a round-bottom flask with 4-methyl-3-nitrophenol (1.0 eq) and anhydrous DMF (5 mL per gram of substrate).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir at Room Temperature (RT) for 30 minutes. Note: The solution will likely turn bright yellow/orange due to phenoxide formation.[2]

  • Addition: Add 2-Bromopropane (1.5 eq) dropwise.

  • Reaction: Heat to 60°C. Monitor by TLC (30% EtOAc/Hexane) or HPLC.

    • Typical time: 4–12 hours.[2]

  • Workup: Cool to RT. Pour into ice water (5x reaction volume). The product should precipitate.

    • If solid:[1][2] Filter and wash with water.[2]

    • If oil:[1][2][3][4] Extract with Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), then brine.

Part 3: Troubleshooting & FAQs

Q1: My yield is stuck at 40-50%, and I see a lot of starting material remaining. Should I add more base? Diagnosis: This is likely due to the volatility and elimination of 2-bromopropane, not a lack of base.[2] Solution:

  • Do not add more base. Excess base promotes E2 elimination.[2]

  • Add more Alkyl Halide: 2-Bromopropane is volatile (b.p. 59°C).[1][2] If you run the reaction at 60°C in an open system, you are losing your reagent. Use a reflux condenser and add an additional 0.5 eq of 2-bromopropane after 4 hours.

  • Switch to Cesium Carbonate (Cs₂CO₃): The "Cesium Effect" increases the solubility of the carbonate and the nucleophilicity of the phenoxide, often driving sluggish reactions to completion [1].

Q2: I am seeing a new spot on TLC that is not the product or starting material. What is it? Diagnosis: It is likely the C-alkylated byproduct or an impurity from the starting phenol.[2]

  • Context: Phenoxide is an ambident nucleophile.[2] While O-alkylation is favored in DMF, high temperatures can promote C-alkylation (ring alkylation).[1][2] Solution:

  • Lower the temperature to 50°C.

  • Ensure the solvent is strictly anhydrous.[2] Water solvates the phenoxide oxygen, shielding it and potentially allowing the "softer" ring carbon to react (though rare with this specific substitution pattern).

Q3: The reaction is messy. Is there a milder alternative to the Williamson synthesis? Diagnosis: Secondary halides are problematic. Solution: Switch to the Mitsunobu Reaction. This method uses the alcohol (Isopropanol) directly, avoiding the elimination issues of alkyl halides.

Mitsunobu Protocol (High Purity):

  • Dissolve 4-methyl-3-nitrophenol (1.0 eq), Isopropanol (1.2 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF.

  • Cool to 0°C.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise.

  • Stir at RT for 12 hours.

  • Pros: Very high regioselectivity for O-alkylation; avoids E2 elimination.[1][2]

  • Cons: Atom economy is poor; removal of Triphenylphosphine oxide (TPPO) byproduct can be difficult (requires chromatography).[1]

Part 4: Advanced Troubleshooting Logic (Decision Tree)

Use this diagram to diagnose yield issues in real-time.

Troubleshooting Start Issue: Low Yield CheckSM Is Starting Material (Phenol) still present? Start->CheckSM CheckByprod Are significant byproducts visible on TLC? CheckSM->CheckByprod No (SM Consumed) AddReagent Action: Add 0.5 eq 2-Bromopropane. Check reflux condenser. Ensure Temp < 60°C. CheckSM->AddReagent Yes WorkupIssue Action: Product is likely water-soluble or lost in extraction. Check aqueous layer pH. Ensure pH > 10 to keep unreacted phenol in water, but product in organic. CheckByprod->WorkupIssue No Byproducts SideReaction Action: C-Alkylation or Decomposition. Switch to Mitsunobu Reaction (DIAD/PPh3/Isopropanol). CheckByprod->SideReaction Yes

Figure 2: Diagnostic decision tree for yield optimization.

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate as a versatile base in organic synthesis. Journal of Praktische Chemie. Link[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution - Regioselectivity). Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link[1][2]

  • BenchChem Technical Data. (2025). Synthesis of 4-Isopropoxy-3-nitrobenzylamine (Analogous scaffold chemistry). Link[1][2]

Sources

Troubleshooting low yield in aromatic nitration reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Low Yield in Aromatic Nitration Ticket ID: NIT-OPT-2026

Diagnostic Triage: The "Why" Behind Low Yields

Before modifying reaction parameters, you must categorize the failure mode. Low yield is a symptom, not a root cause. Use the following decision tree to isolate the mechanism of failure.

NitrationTroubleshooting Start Diagnostic Start: Low Isolated Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Present) CheckSM->SM_Yes SM_No No (SM Consumed) CheckSM->SM_No AcidStrength Root Cause: Weak Electrophile SM_Yes->AcidStrength WaterCheck Check Water Content (HNO3 conc. < 95%?) AcidStrength->WaterCheck Solubility Check Phase Transfer (Heterogeneous Mix?) AcidStrength->Solubility ProductCheck Is the desired product visible by TLC/LCMS? SM_No->ProductCheck Prod_Yes Yes, but low yield ProductCheck->Prod_Yes Prod_No No (Tar/Complex Mix) ProductCheck->Prod_No Isolation Root Cause: Work-up Loss Prod_Yes->Isolation IsomerSep Isomer Separation Issue (Ortho/Para mix) Prod_Yes->IsomerSep Oxidation Root Cause: Oxidative Decomposition Prod_No->Oxidation OverNitration Root Cause: Polynitration Prod_No->OverNitration

Figure 1: Diagnostic logic flow for isolating the root cause of nitration failure. Blue indicates start, Yellow indicates kinetic stalling, Green indicates selectivity/isolation issues, and Red indicates chemical degradation.

Technical Support Tickets: Common Failure Modes

Ticket #001: "The reaction stalled. I recovered unreacted starting material."

Diagnosis: Electrophile Quenching (The "Water Problem") Severity: High (Process Stop)

The Mechanism: The active species in nitration is not nitric acid (


), but the nitronium ion (

)
.[1][2][3][4] This is generated via the dehydration of nitric acid by a strong acid (usually sulfuric acid).[1][5]


The Failure: Water is the enemy. It acts as a base, shifting the equilibrium to the left and destroying the nitronium ion. If you are using 65-70%


 (standard reagent grade) without enough oleum or sulfuric acid desiccant, the concentration of 

may be near zero [1].

Corrective Actions:

  • Switch to Fuming Nitric Acid: Use Red Fuming Nitric Acid (RFNA, >98%) if the substrate is deactivated.

  • Increase Sulfuric Acid Ratio: The

    
     acts as a solvent and a dehydrating agent. A standard ratio is 1:1 v/v, but for stalled reactions, increase to 2:1 (
    
    
    
    :
    
    
    ).
  • Solubility Check: If your substrate is greasy (highly lipophilic), it may be staying in an organic layer while the nitronium ion remains in the acid layer.

    • Fix: Add Nitromethane or Dichloromethane (DCM) as a co-solvent to homogenize the phases.

Ticket #002: "The flask turned black/tarry. No product found."

Diagnosis: Oxidative Degradation Severity: Critical (Safety Hazard)

The Mechanism: Nitric acid is a potent oxidant. Electron-rich substrates (phenols, anilines, thiophenes) are susceptible to Single Electron Transfer (SET) oxidation rather than Electrophilic Aromatic Substitution (EAS). This generates radical cations that polymerize into "tar" [2].

The Failure: Using "Mixed Acid" (


) on an activated ring is like using a sledgehammer to crack a nut. The exotherm from the acid mixing further accelerates oxidation.

Corrective Actions:

  • The Acetyl Nitrate Protocol (Mild):

    • Why: Generates

      
       in a buffered organic medium, avoiding strong protic acid.
      
    • Method: Dissolve substrate in Acetic Anhydride (

      
      ). Add 
      
      
      
      slowly at 0°C.
    • Caution: Acetyl nitrate is explosive if heated. Never exceed 20°C.

  • Nitrate Salts:

    • Use KNO₃ or NaNO₃ in Trifluoroacetic Acid (TFA) . The nitrate salt releases

      
       slowly in situ, keeping the oxidant concentration low.
      
Ticket #003: "I have a mixture of isomers (Ortho/Meta/Para) I can't separate."

Diagnosis: Regioselectivity Failure Severity: Moderate (Yield Loss)

The Mechanism:

  • Ortho: Statistically favored (2 positions) but sterically hindered.

  • Para: Sterically favored but statistically disfavored (1 position).

  • Meta: Electronically favored only for deactivated rings.

Corrective Actions:

  • Block the Para Position: If you need ortho, but get para, consider installing a reversible blocking group (e.g., sulfonation or a t-butyl group) at the para position, nitrating, and then de-protecting [3].

  • Change the Solvent (The "Steric" Knob):

    • Switching from neat acid to Acetonitrile or Nitromethane increases the effective size of the electrophile (due to solvation shells), often favoring the para product over the ortho.

  • Temperature Control:

    • Lower temperatures (-10°C to 0°C) favor the kinetic product (often ortho due to proximity, or para due to lower activation energy depending on the substrate). High temperatures promote thermodynamic equilibration and dinitration.

Advanced Optimization: Flow Chemistry & Green Alternatives

For drug development workflows where purity and safety are paramount, batch mixed-acid nitration is often obsolete.

Comparison of Methodologies
FeatureStandard Batch (Mixed Acid)Continuous Flow NitrationSolid Acid (Green)
Heat Transfer Poor (Hot spots lead to tar)Excellent (High surface-to-volume)Good
Safety Low (Runaway risk)High (Small active volume)High
Yield (Typical) 50-70%90-99% [4]60-80%
Selectivity Hard to controlTunable via residence timeShape-selective (Zeolites)
Protocol: Continuous Flow Nitration (The "Novartis" Standard)

Based on Vapourtec and Novartis optimization studies [4].

  • Feed A: Substrate in Nitromethane/DCM.

  • Feed B: Fuming

    
     / 
    
    
    
    (pre-mixed).
  • Reactor: PFA tubular reactor (acid resistant).

  • Temperature: 20–60°C (Precise control).

  • Residence Time: 2–10 minutes.

  • Quench: Flow directly into a sodium bicarbonate slurry.

Why it works: The rapid mixing and heat removal prevent the local hotspots that cause dinitration and oxidation in batch reactors.

Master Protocol: Standardized Mixed Acid Nitration

Use this self-validating protocol for initial screens.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (Conc. 98%, 5-10 equiv)
    
  • 
     (70% or 98% fuming, 1.05 equiv)
    

Step-by-Step:

  • Preparation (The Cold Trap):

    • Place a round-bottom flask containing

      
       in an ice-salt bath (-10°C).
      
    • Checkpoint: Ensure internal temperature is < 0°C before proceeding.

  • Electrophile Generation:

    • Add

      
       dropwise to the 
      
      
      
      .
    • Observation: Fumes may evolve.[6] Stir for 15 mins to generate

      
      .
      
  • Substrate Addition:

    • Solid Substrate: Add in small portions over 20 mins.

    • Liquid Substrate: Dilute with minimal

      
       or Nitromethane and add dropwise.
      
    • Critical Control: Do not allow temp to rise above 5°C.

  • Reaction & Monitoring:

    • Allow to warm to RT only if TLC shows no conversion after 1 hour.

    • TLC Tip: Spot the reaction mixture directly into a mini-workup vial (water/ethyl acetate) to avoid acid destroying the TLC plate.

  • Quenching (The Yield Saver):

    • Pour the reaction mixture onto crushed ice (approx 5x reaction volume).

    • Do not pour water into the acid (exotherm will vaporize product/solvent).

  • Isolation:

    • If solid precipitates: Filter and wash with cold water.[6]

    • If oil forms: Extract with DCM (avoid ether if peroxides are a concern with nitrates). Wash organic layer with Sat.[6]

      
       until bubbling stops.
      

References

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text establishing the nitronium ion mechanism).[1][2][3][5][7][8]

  • Esteves, P. M., et al. (2025). "Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics." ACS Physical Chemistry Au. Link (Confirming SET pathways and solvation effects).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley-Interscience.
  • Vapourtec Application Note. (2023). "Nitration Reactions | Continuous Flow Processing." Link (Data on yield improvements from 58% to 99% using flow).

  • BenchChem Technical Support. (2025). "Work-up Procedures for Aromatic Nitration Reactions." Link (Protocols for quenching and extraction).

Sources

Minimizing impurity formation in 4-Isopropoxy-1-methyl-2-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Isopropoxy-1-methyl-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established chemical principles and practical field experience. Our goal is to empower you to minimize impurity formation and optimize your synthetic outcomes.

Introduction: The Chemistry of Nitrating 4-Isopropoxytoluene

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of 4-isopropoxytoluene. This reaction typically employs a nitrating mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the electrophile.[1][2] The isopropoxy and methyl groups on the aromatic ring are both ortho-, para-directing, which means they activate the ring towards electrophilic attack and guide the incoming nitro group to specific positions. However, this directing influence can also lead to the formation of undesired isomeric impurities. Furthermore, the strong oxidizing nature of nitric acid and the exothermic nature of the reaction necessitate careful control of reaction parameters to prevent the formation of byproducts.[3]

This guide will address the most common issues encountered during this synthesis, from the formation of isomeric and di-nitrated impurities to challenges in purification and analysis.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 2-nitro product?

A1: The formation of isomeric byproducts is a common challenge in the nitration of substituted benzenes. In the case of 4-isopropoxytoluene, the primary isomers of concern are the desired this compound and the undesired 4-isopropoxy-1-methyl-3-nitrobenzene. The isopropoxy group is a stronger activating and ortho-, para-directing group than the methyl group. Therefore, the positions ortho to the isopropoxy group (positions 2 and 6) are the most activated. However, steric hindrance from the bulky isopropoxy group can influence the site of nitration.

Troubleshooting Steps:

  • Temperature Control is Critical: Maintain a low reaction temperature, typically between -5°C and 5°C. Lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity by reducing the kinetic energy of the reactants, allowing for more selective attack at the less sterically hindered ortho position.[3]

  • Slow and Controlled Addition of Nitrating Agent: Add the nitrating mixture dropwise to the solution of 4-isopropoxytoluene. A slow addition rate helps to maintain a low local concentration of the nitronium ion, which can improve selectivity and prevent localized overheating.

  • Choice of Nitrating Agent: While mixed acid is standard, alternative nitrating agents can offer improved regioselectivity in some cases. For instance, using a milder nitrating agent or employing a solid acid catalyst might alter the isomer distribution.[4]

Q2: I am observing a significant amount of di-nitrated byproducts in my crude product. What causes this and how can I prevent it?

A2: The formation of di-nitro compounds, such as 4-isopropoxy-1-methyl-2,6-dinitrobenzene, occurs when the initial product undergoes a second nitration. The presence of two activating groups (isopropoxy and methyl) on the ring makes the product susceptible to further nitration.

Troubleshooting Steps:

  • Stoichiometry of Nitrating Agent: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. A large excess of the nitrating agent will significantly increase the likelihood of di-nitration.

  • Reaction Time and Temperature: Monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly. Extended reaction times and elevated temperatures increase the probability of over-nitration.[1]

  • Order of Addition: Adding the 4-isopropoxytoluene solution to the nitrating mixture (reverse addition) can sometimes help maintain a low concentration of the substrate, disfavoring a second nitration. However, this should be done with extreme caution due to the initial high concentration of the strong acids.

Q3: My reaction mixture has turned dark brown or black, and I have a low yield of the desired product. What is the cause of this decomposition?

A3: A dark coloration and low yield are often indicative of oxidative side reactions and the formation of tarry byproducts. Nitric acid is a potent oxidizing agent, and substituted phenols and their ethers can be sensitive to oxidation, especially at elevated temperatures.[3][5]

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. Ensure the reaction temperature is maintained at or below the recommended range (e.g., 0°C). A runaway reaction, even a minor one, can lead to rapid decomposition.

  • Purity of Starting Material: Ensure your 4-isopropoxytoluene is free of phenolic impurities, such as unreacted p-cresol from its synthesis. Phenols are more susceptible to oxidation than their corresponding ethers.

  • Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure efficient heat dissipation and to prevent localized "hot spots" where decomposition can initiate.

Q4: I am having difficulty purifying my product. What are the recommended methods for removing the isomeric impurities and other byproducts?

A4: The purification of this compound from its isomers and other impurities can be challenging due to their similar physical properties. A combination of techniques is often necessary.

Purification Strategies:

  • Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the desired isomer and the impurities in a particular solvent.

    • Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, isopropanol, or mixtures with water) to find one that provides good separation. The ideal solvent will dissolve the crude product at an elevated temperature and allow the desired isomer to selectively crystallize upon cooling.[6][7][8][9][10]

  • Column Chromatography: This is a highly effective method for separating isomers.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio will need to be determined by TLC analysis.[11]

Purification MethodAdvantagesDisadvantages
Fractional Crystallization Scalable, cost-effective for large quantities.May not provide complete separation, can lead to loss of product in the mother liquor.
Column Chromatography High resolution, can separate closely related isomers.Less scalable, more time-consuming, requires larger volumes of solvent.
Q5: What are the best analytical methods to assess the purity of my product and identify the impurities?

A5: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating and quantifying the desired product and its isomers.

    • Column Selection: A standard C18 column can be used, but for better separation of positional isomers, a phenyl-hexyl column is often more effective due to π-π interactions with the aromatic rings.[12]

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water or methanol and water.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for separating volatile and semi-volatile nitroaromatic compounds, and the mass spectrometer provides structural information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying the isomeric impurities by their distinct chemical shifts and coupling patterns.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 4-Isopropoxytoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or another suitable solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5°C. Slowly add concentrated nitric acid dropwise to the sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-isopropoxytoluene in dichloromethane. Cool the solution to 0-5°C using an ice-water bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 4-isopropoxytoluene dropwise via the dropping funnel over a period of 30-45 minutes. Carefully monitor the internal temperature and maintain it between 0°C and 5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional crystallization or column chromatography as described in Q4.

Protocol 2: HPLC Analysis of Isomeric Purity

This is a starting point for an HPLC method; optimization may be necessary.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and ramp up the concentration of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the initial mobile phase composition.

Visualizing the Process: Diagrams and Workflows

Reaction Pathway and Potential Impurities

G cluster_start Starting Material cluster_reaction Nitration Reaction cluster_products Products & Impurities p-Cresol p-Cresol 4-Isopropoxytoluene 4-Isopropoxytoluene p-Cresol->4-Isopropoxytoluene Nitrated p-Cresol Nitrated p-Cresol p-Cresol->Nitrated p-Cresol From Impure Starting Material Isopropyl Halide Isopropyl Halide Isopropyl Halide->4-Isopropoxytoluene Nitration Nitration 4-Isopropoxytoluene->Nitration Unreacted Starting Material Unreacted Starting Material 4-Isopropoxytoluene->Unreacted Starting Material Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Desired Product Desired Product Nitration->Desired Product Major Isomeric Impurity Isomeric Impurity Nitration->Isomeric Impurity Minor Di-nitro Impurity Di-nitro Impurity Nitration->Di-nitro Impurity Side Reaction Oxidation Byproducts Oxidation Byproducts Nitration->Oxidation Byproducts Side Reaction

Caption: Synthetic pathway and potential sources of impurities.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_temp Was the reaction temperature strictly controlled below 5°C? start->check_temp check_addition Was the nitrating agent added slowly and dropwise? check_temp->check_addition Yes high_temp High temperature likely caused oxidation and decomposition. check_temp->high_temp No check_stoichiometry Was the stoichiometry of the nitrating agent controlled (1.05-1.1 eq)? check_addition->check_stoichiometry Yes fast_addition Fast addition can lead to localized overheating and side reactions. check_addition->fast_addition No check_sm_purity Was the starting material free from phenolic impurities? check_stoichiometry->check_sm_purity Yes excess_nitrating_agent Excess nitrating agent leads to di-nitration. check_stoichiometry->excess_nitrating_agent No impure_sm Phenolic impurities are prone to oxidation. check_sm_purity->impure_sm No optimized Yield should improve with optimized conditions. check_sm_purity->optimized Yes high_temp->optimized fast_addition->optimized excess_nitrating_agent->optimized impure_sm->optimized

Caption: A logical workflow to troubleshoot low product yield.

References

  • University of Rochester Department of Chemistry. (2026). How To: Purify by Crystallization. [Link]

  • Wen, N., Peng, X., & Xu, W. (n.d.).
  • University of California, Davis. (n.d.).
  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester. [Link]

  • Organic Syntheses. (n.d.). nitrobenzene. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Department of Physics & Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[1-(methoxymethyl)-propyl]nitrobenzene. [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • Biswas, T. (2023, December 17). MCQ-112: About Nitration on 4-isopropyl toluene [Video]. YouTube. [Link]

  • OC-Praktikum. (2005, July). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [Link]

  • ResearchGate. (n.d.). Some reported examples of the nitration of m-cresol under various conditions. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. [Link]

  • ResearchGate. (2006, August 18). Separation of Pharmaceutical Process-Related Impurities by an Organic Solvent Nanofiltration Membrane Cascade. [Link]

  • ResearchGate. (2025, August 7). A Fully Continuous-Flow Process for the Synthesis of p-Cresol: Impurity Analysis and Process Optimization. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Nitration of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of aromatic nitration. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your catalyst selection and achieve efficient, selective nitration of substituted benzenes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of aromatic nitration?

A1: Aromatic nitration is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The core process involves replacing a hydrogen atom on an aromatic ring with a nitro group (-NO₂). This is achieved by generating a powerful electrophile, the nitronium ion (NO₂⁺), which is then attacked by the electron-rich π-system of the benzene ring.[2][3] The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which subsequently loses a proton to restore aromaticity and yield the nitroaromatic product.[1][3]

Q2: Why is a catalyst, like sulfuric acid, necessary for nitrating benzene with nitric acid?

A2: While nitric acid (HNO₃) is the source of the nitro group, it is not a sufficiently strong electrophile on its own to react efficiently with a stable aromatic ring like benzene.[2][4] Concentrated sulfuric acid (H₂SO₄) acts as a catalyst by protonating the nitric acid.[5] This protonated nitric acid readily loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[1][6] Essentially, sulfuric acid's role is to generate a much more potent electrophile, dramatically increasing the reaction rate.[5][7]

Q3: What are the main safety concerns associated with aromatic nitration?

A3: Aromatic nitration reactions are highly exothermic and can become hazardous if not properly controlled.[8][9] The traditional "mixed acid" (H₂SO₄/HNO₃) process involves highly corrosive reagents.[10] Key safety risks include:

  • Runaway Reactions: The significant heat evolution can lead to a rapid increase in temperature and pressure, potentially causing explosions.[11] Proper cooling and controlled reagent addition are critical.[11][12]

  • Formation of Explosive Byproducts: Over-nitration can lead to the formation of polynitrated compounds (like dinitrotoluene or trinitrotoluene), which can be thermally unstable and explosive.[9][11]

  • Handling of Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and require careful handling with appropriate personal protective equipment (PPE).[10]

  • Generation of Toxic Fumes: High temperatures can cause nitric acid to decompose, releasing toxic nitrogen dioxide (NO₂) gas.[11] All procedures should be performed in a well-ventilated fume hood.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the nitration of substituted benzenes.

Problem 1: Low or No Product Yield

Q: I'm seeing very low conversion of my starting material. What are the likely causes and how can I fix it?

A: Low yield is a common issue that can stem from several factors related to catalyst activity and reaction conditions.

  • Insufficient Catalyst Activity:

    • Mixed Acid System: Ensure you are using concentrated acids. Diluted acids will not generate a sufficient concentration of the nitronium ion for the reaction to proceed effectively.[6] The sulfuric acid acts as a dehydrating agent, and any excess water will inhibit the formation of NO₂⁺.[11]

    • Solid Acid Catalysts (e.g., Zeolites): The catalyst may be deactivated. Water produced during the reaction can adsorb to the active sites, blocking them.[13] Consider using a system to remove water azeotropically during the reaction or ensure the catalyst is thoroughly dried (activated) at a high temperature before use.[13][14] The catalyst's acidity, particularly the density of Brønsted acid sites, is crucial for activity.[15]

  • Inappropriate Reaction Temperature:

    • Nitration is temperature-dependent. For activated rings (e.g., toluene), lower temperatures (e.g., 30-50°C) are often sufficient.[16] For deactivated rings (e.g., nitrobenzene), higher temperatures (e.g., >90°C) and stronger conditions (fuming nitric acid) may be required to achieve a reasonable rate.[7] Always start with milder conditions and cautiously increase the temperature to avoid runaway reactions and byproduct formation.

  • Poor Mass Transfer:

    • In biphasic reactions (e.g., an organic substrate and an aqueous acid phase), vigorous stirring is essential to maximize the interfacial area between the two phases, as the reaction rate is often determined by the mass transfer rate.[10]

Problem 2: Poor Regioselectivity (Incorrect Isomer Ratio)

Q: My product is a mixture of ortho, meta, and para isomers, but I need to maximize the yield of a specific one. How can I control the regioselectivity?

A: Regioselectivity is governed by the electronic properties of the substituent already on the benzene ring and the steric environment of the catalyst.

  • Understanding Directing Effects:

    • Activating Groups (e.g., -CH₃, -OCH₃, -NHCOCH₃) are ortho, para-directing because they donate electron density to the ring, stabilizing the sigma-complex intermediate for attack at these positions.[7]

    • Deactivating Groups (e.g., -NO₂, -CN, -COOH) are meta-directing because they withdraw electron density from the ring, making the ortho and para positions particularly electron-deficient.[7]

  • Catalyst Selection for Enhanced Selectivity:

    • Steric Hindrance: For ortho, para-directing substrates, achieving high para-selectivity is often a goal to avoid difficult separation of the ortho and para isomers. Bulky catalysts can sterically hinder the approach of the electrophile to the ortho position.

    • Shape-Selective Catalysts (Zeolites): Zeolites like H-Beta and ZSM-5 are microporous solid acids that can exert shape selectivity.[17] The reaction occurs within the catalyst's pores, and if the transition state leading to the ortho-isomer is bulkier than the one leading to the para-isomer, the formation of the para product will be favored.[18] Zeolite Beta, in particular, has been shown to be an excellent catalyst for achieving high para-selectivity in the nitration of compounds like toluene and chlorobenzene.[19] Decreasing the Si/Al ratio in Zeolite Beta can increase the number of acid sites and further enhance para-selectivity.

Problem 3: Formation of Byproducts (Oxidation or Polynitration)

Q: My final product is contaminated with dinitrated compounds and dark, tarry oxidation products. What causes this and how can it be prevented?

A: The formation of these byproducts indicates that the reaction conditions are too harsh for your specific substrate.

  • Preventing Polynitration:

    • Polynitration occurs when the mono-nitrated product reacts further. This is more common with activated substrates. To minimize this, use a lower reaction temperature and a shorter reaction time.[16] Using a stoichiometric amount of nitric acid, rather than a large excess, can also help.

    • For highly activated substrates like phenol, the reaction can be difficult to control. Using milder nitrating agents or protective group strategies may be necessary.[17]

  • Avoiding Oxidation:

    • Nitric acid is a strong oxidizing agent. Substrates with electron-donating groups are particularly susceptible to oxidation, which often results in the formation of colored, polymeric materials.

    • Solution: Use the lowest effective temperature and avoid an excessive concentration of nitric acid.[11] Solid acid catalysts can sometimes offer a milder alternative to the highly acidic and oxidizing mixed-acid system.[13]

Catalyst Selection and Protocol

Choosing the right catalyst is paramount for a successful nitration reaction. The traditional mixed acid system is robust but often lacks selectivity and presents significant environmental and safety challenges.[10] Modern approaches frequently utilize solid acid catalysts.

Comparison of Common Catalytic Systems
Catalyst SystemAdvantagesDisadvantagesBest Suited For
H₂SO₄ / HNO₃ (Mixed Acid) High reactivity, low cost, well-established.[20]Corrosive, generates large amounts of acidic waste, poor selectivity, safety hazards.[10][17]General-purpose nitration, especially for deactivated substrates.[7]
Zeolites (e.g., H-Beta, ZSM-5) Reusable, non-corrosive, environmentally friendly, can provide high para-selectivity (shape selectivity).[21][22]Can be deactivated by water, may require higher temperatures or specific nitrating agents.[13][17]Selective nitration of activated/moderately deactivated substrates where a specific isomer is desired.
Supported Acids (e.g., H₂SO₄ on Silica) Inexpensive, easy to handle compared to liquid acids, can be recycled.[18]Potential for acid leaching, lower thermal stability than zeolites.Applications where a solid, recyclable acid is needed but high shape selectivity is not critical.
Metal Oxides (e.g., WO₃/SiO₂, MoO₃/SiO₂) High activity, can be used in vapor-phase nitration, avoids sulfuric acid.[14][23][24]May require higher temperatures, catalyst preparation can be complex.Industrial-scale vapor-phase processes and liquid-phase nitrations without sulfuric acid.[23]

Visual Guides and Workflows

Mechanism of Electrophilic Aromatic Nitration

The following diagram illustrates the key steps in the classic mixed-acid nitration of benzene.

Nitration_Mechanism cluster_0 Step 1: Formation of Electrophile (Nitronium Ion) cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 H2SO4 H₂SO₄ H2SO4->HNO3 Protonation HSO4 HSO₄⁻ H2SO4->HSO4 Nitronium NO₂⁺ (Electrophile) Protonated_HNO3->Nitronium Loss of H₂O H2O H₂O Protonated_HNO3->H2O Benzene Benzene Ring Nitronium->Benzene Rate-Determining Step Sigma_Complex Sigma Complex (Arenium Ion) (Resonance Stabilized) Benzene->Sigma_Complex Attack on NO₂⁺ Nitrobenzene Nitrobenzene Sigma_Complex->Nitrobenzene Deprotonation Base Base (H₂O) Sigma_Complex->Base H2SO4_regen H₂SO₄ (Catalyst Regenerated) Base->Nitrobenzene

Caption: Mechanism of benzene nitration via the nitronium ion.

Troubleshooting Flowchart for Low Product Yield

Use this flowchart to diagnose and resolve issues related to low reaction conversion.

Troubleshooting_Yield Start Problem: Low Yield Catalyst_Check Is the catalyst active? Start->Catalyst_Check Temp_Check Is the temperature appropriate? Catalyst_Check->Temp_Check Yes Sol_Catalyst_Mixed Use concentrated acids. Ensure anhydrous conditions. Catalyst_Check->Sol_Catalyst_Mixed No (Mixed Acid) Sol_Catalyst_Solid Re-activate catalyst (calcine). Consider azeotropic water removal. Catalyst_Check->Sol_Catalyst_Solid No (Solid Acid) Stirring_Check Is mixing/stirring adequate? Temp_Check->Stirring_Check Yes Sol_Temp_Low Gradually increase temperature. Monitor for byproducts. Temp_Check->Sol_Temp_Low No (Activated Substrate) Sol_Temp_High Reaction may be too slow. Increase temperature cautiously. Temp_Check->Sol_Temp_High No (Deactivated Substrate) Substrate_Check Is the substrate highly deactivated? Stirring_Check->Substrate_Check Yes Sol_Stirring Increase stirring rate to improve mass transfer. Stirring_Check->Sol_Stirring No Sol_Substrate Use stronger conditions: - Higher Temperature - Fuming HNO₃/H₂SO₄ - Longer reaction time Substrate_Check->Sol_Substrate Yes Success Yield Improved Substrate_Check->Success No

Sources

Controlling regioselectivity in the synthesis of polysubstituted benzenes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Controlling Regioselectivity

Welcome to the technical support center for the synthesis of polysubstituted benzenes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic workflows. Here, we move beyond textbook descriptions to provide practical, field-tested insights and troubleshooting solutions for the precise construction of aromatic compounds.

Section 1: Frequently Asked Questions - The Foundations of Regiocontrol

This section addresses the core principles that govern where incoming substituents will add to an aromatic ring. Understanding these fundamentals is the first step in troubleshooting and planning a successful synthesis.

Q1: What fundamentally determines where a new substituent will attach to a substituted benzene ring?

A: The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction is primarily controlled by the electronic properties of the substituent already present on the ring.[1][2][3] These substituents are broadly classified into two categories:

  • Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They direct incoming electrophiles to the ortho (1,2) and para (1,4) positions.[2][3]

  • Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive. Most deactivating groups direct incoming electrophiles to the meta (1,3) position.[1][3]

Q2: How do electron-donating (EDG) and electron-withdrawing (EWG) groups exert their influence?

A: Substituents influence the ring through a combination of two electronic effects: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is based on the electronegativity difference between the atoms of the substituent and the ring carbon. For example, highly electronegative atoms like halogens or oxygen pull electron density away from the ring (-I effect).[1] Alkyl groups, being less electronegative than sp² carbons, are weakly electron-donating (+I effect).[4]

  • Resonance Effect (R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with a lone pair of electrons on the atom directly attached to the ring (e.g., -OH, -NH2, -OR) can donate these electrons into the ring, increasing electron density, particularly at the ortho and para positions (+R effect).[5] Conversely, groups with π-bonds to an electronegative atom (e.g., -NO2, -C=O) can withdraw electron density from the ring via resonance (-R effect), leaving the meta position relatively less electron-deficient.[1][6]

The overall directing effect is determined by the interplay of these two forces. For most substituents, the resonance effect, when present, is dominant over the inductive effect.[1]

Q3: Why are halogens an exception? They are deactivating but still ortho-, para-directing.

A: This is a classic case where the inductive and resonance effects are in opposition. Halogens are highly electronegative, so they strongly withdraw electron density through the sigma bond (strong -I effect), deactivating the ring overall.[1][7] However, they also possess lone pairs of electrons that can be donated into the ring through resonance (+R effect). This resonance donation, while weaker than their inductive withdrawal, preferentially increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate (the sigma complex) for ortho/para attack.[3][7] Therefore, while the reaction is slower than with benzene, substitution still occurs primarily at the ortho and para positions.

Q4: How do I predict the outcome when a ring has multiple substituents?

A: When a disubstituted benzene undergoes electrophilic substitution, the outcome depends on the nature and position of the existing groups.[8][9]

  • Reinforcing Effects: If the directing effects of the substituents coincide, the incoming group will add to the position favored by both. For example, in p-nitrotoluene, the methyl group (activating, o,p-director) and the nitro group (deactivating, m-director) both direct a new substituent to the position ortho to the methyl group, resulting in a single major product.[8]

  • Antagonistic (Opposing) Effects: When the directing effects compete, the most powerful activating group generally controls the regioselectivity.[8][10] For instance, in p-methylphenol, the hydroxyl group is a much stronger activator than the methyl group, so nitration occurs ortho to the hydroxyl group.[8] If the competing groups have similar activating strengths, a mixture of products is often obtained.[8]

Section 2: Troubleshooting Guide - Common Regioselectivity Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of polysubstituted benzenes.

Problem 1: Poor Yield of Desired Regioisomer / Formation of an Inseparable Isomer Mixture
  • Probable Cause A: Steric Hindrance. A bulky substituent on the ring can physically block the approach of an electrophile to the adjacent ortho positions.[5][11] Similarly, a large, sterically demanding electrophile will favor attack at the less hindered para position over the ortho position.[5] For example, the nitration of tert-butylbenzene gives a much higher para-to-ortho ratio compared to the nitration of toluene.[7]

  • Solution A: Modify Reaction Conditions & Reagents.

    • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered isomer.

    • Reagent/Catalyst Size: If para is desired, consider using a bulkier Lewis acid catalyst in Friedel-Crafts reactions, which can form a larger complex with the electrophile, further disfavoring ortho attack. Conversely, if ortho attack is needed, a less bulky reagent might be necessary. A combination of catalytic ZnCl2 and CSA has been shown to favor ortho-selectivity in the Friedel-Crafts alkylation of phenols.[12]

  • Probable Cause B: Isomerization During Reaction. Friedel-Crafts alkylation is notorious for producing isomer mixtures due to carbocation rearrangements.[13] A primary alkyl halide will form a primary carbocation, which can rearrange via a hydride or alkyl shift to a more stable secondary or tertiary carbocation before attacking the ring.

  • Solution B: Use Acylation-Reduction Sequence. To avoid carbocation rearrangements and achieve clean, linear alkyl substitution, use a Friedel-Crafts acylation reaction followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction).[14][15] The acylium ion intermediate in acylation does not rearrange, ensuring a single regioisomeric ketone product, which can then be reduced to the desired alkylbenzene.[15]

Problem 2: Unexpected meta-Product Formation from an ortho-, para-Director
  • Probable Cause: Reaction in Strong Acid with a Basic Substituent. This is frequently observed during the nitration of aniline. The strongly activating amino group (-NH2) is also basic. In the highly acidic conditions of nitration (HNO3/H2SO4), the amino group is protonated to form the anilinium ion (-NH3+).[4] This anilinium group is strongly electron-withdrawing and is a meta-director, leading to a significant amount of the undesired meta-nitroaniline.[4]

  • Solution: Employ a Protecting Group. To prevent protonation, the reactivity of the amino group must be temporarily masked with a protecting group.

    • Acetylation: React aniline with acetic anhydride to form acetanilide. The resulting amide group is still an ortho-, para-director but is non-basic and less prone to side reactions.[4]

    • EAS Reaction: Perform the desired electrophilic aromatic substitution (e.g., nitration). The amide group will direct the incoming substituent to the para position (the ortho position is sterically hindered by the bulky amide).

    • Deprotection: Hydrolyze the amide group with aqueous acid or base to regenerate the amino group, yielding the desired para-substituted aniline.

Problem 3: Reaction Fails or Gives Poor Conversion (Especially Friedel-Crafts)
  • Probable Cause: Presence of Strongly Deactivating Groups. Friedel-Crafts reactions (both alkylation and acylation) fail on rings that are moderately or strongly deactivated.[15][16] Substituents like -NO2, -CN, -SO3H, or -C(O)R render the ring too electron-poor to react with the carbocation or acylium ion electrophile.

  • Solution: Strategic Synthesis Planning. The order of reactions is critical.[16][17][18] Always plan your synthesis to introduce deactivating groups after performing any Friedel-Crafts reactions. For example, to synthesize p-nitropropylbenzene, the propyl group must be introduced first (via acylation/reduction), followed by the nitration step.[15]

Section 3: Advanced Strategies for High-Fidelity Regiocontrol

When classical directing effects are insufficient, advanced methods can be employed to force substitution at a specific position.

Directed ortho Metalation (DoM): Forcing Ortho Substitution

Directed ortho Metalation (DoM) is a powerful strategy for functionalizing the position ortho to a specific substituent, overriding the typical electronic directing effects.[19][20][21] The process involves a Directed Metalation Group (DMG), which contains a heteroatom that coordinates to an organolithium base (like n-BuLi or s-BuLi).[19][22] This coordination brings the base into proximity with the ortho proton, leading to selective deprotonation (lithiation) at that site. The resulting aryllithium species can then be quenched with a wide variety of electrophiles.[19][21]

StrengthDMG ExamplesNotes
Strong -OCONR₂, -CONR₂, -SO₂NR₂O-carbamates and tertiary amides are among the most powerful and reliable DMGs.[20][21][23]
Moderate -OMe, -CH₂NR₂, OxazolinesMethoxy groups are classic DMGs but may require stronger bases or additives like TMEDA.[20][22]
Weak -F, -CF₃, -NR₂These groups can direct metalation but are often less efficient and may lead to side reactions.[21]

DoM_Workflow cluster_start Starting Material cluster_base Deprotonation cluster_quench Functionalization Start Arene with DMG Coord Coordination of R-Li to DMG Start->Coord + R-Li / TMEDA -78 °C, THF Lith ortho-Lithiation (Aryllithium Formation) Coord->Lith Proton Abstraction Quench Quench with Electrophile (E+) Lith->Quench + E+ Product ortho-Substituted Product Quench->Product Workup

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) to a flame-dried flask. Cool the solution to -78 °C.

  • Base Addition: Slowly add sec-butyllithium (s-BuLi, 1.2 eq) to the cooled solution.

  • Substrate Addition: Add anisole (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (e.g., iodine, benzaldehyde, trimethylsilyl chloride, 1.5 eq) and stir for an additional 1-3 hours at -78 °C.

  • Workup: Slowly warm the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Note: Organolithium reagents are pyrophoric and moisture-sensitive. This protocol must be performed by trained personnel using appropriate anhydrous techniques.[20]

Controlling Regioselectivity in Cross-Coupling Reactions

In reactions like the Suzuki-Miyaura coupling, regioselectivity becomes an issue when using polyhalogenated substrates.[24] The outcome is often a complex function of:

  • Steric Effects: The palladium catalyst will typically undergo oxidative addition at the least sterically hindered C-X bond.[24]

  • Electronic Effects: Oxidative addition is generally faster at more electron-deficient C-X bonds.[24]

  • Catalyst/Ligand System: The choice of palladium catalyst and its associated ligands can dramatically influence the regiochemical outcome. In some cases, by simply changing the ligand, one can selectively couple at one position over another, a strategy known as catalyst-controlled regiodivergent synthesis.[25][26] For example, different palladium catalysts can be used to selectively arylate either C-X bond in dihaloazoles.[25]

Using Blocking Groups to Occupy a Reactive Site

A blocking group is a substituent that is temporarily installed to prevent reaction at a specific position. After guiding other substitutions to the desired locations, the blocking group is removed. The sulfonic acid group (-SO₃H) is a common and effective blocking group.

Blocking_Group_Workflow Start Substituted Benzene (e.g., Toluene) Block 1. Introduce Blocking Group (Sulfonation at para-position) Start->Block Fuming H₂SO₄ Substitute 2. Perform Desired EAS (e.g., Nitration at ortho-position) Block->Substitute HNO₃ / H₂SO₄ Unblock 3. Remove Blocking Group (Desulfonation) Substitute->Unblock Dilute H₂SO₄, heat Product Final Product (ortho-Nitrotoluene) Unblock->Product

Section 4: Predictive Tools for Modern Synthesis

While classical rules provide excellent guidance, predicting regioselectivity in complex, drug-like molecules can be challenging. Modern computational tools can provide valuable insights before starting an experiment.

  • Quantum Mechanics-Based Models: Tools like RegioSQM can predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the proton affinities of aromatic C-H bonds.[27] The site with the highest proton affinity (lowest free energy upon protonation) is predicted to be the most nucleophilic and therefore the most likely site of electrophilic attack.[27] Such tools have shown high success rates (over 80-90%) in retrospective analyses of literature examples.[27][28]

  • Machine Learning Models: Newer approaches like RegioML use machine learning algorithms trained on large datasets of known reactions to predict outcomes based on calculated atomic descriptors, further enhancing predictive accuracy.[28]

These in silico tools can help researchers prioritize synthetic routes and avoid experimental dead ends, accelerating the drug development process.

References

  • Jørgensen, M., et al. (2014). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Journal of Organic Chemistry. Available at: [Link]

  • Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Available at: [Link]

  • Karam, A. R., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Available at: [Link]

  • Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Available at: [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Rouquet, G., et al. (2015). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemistry. Available at: [Link]

  • JoVE. (2023, April 30). Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. Available at: [Link]

  • Ree, C., et al. (2021). RegioML: Predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. Semantic Scholar. Available at: [Link]

  • Kruszyk, M., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Journal of Organic Chemistry. Available at: [Link]

  • Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (2025, June 16). Beilstein Journals. Available at: [Link]

  • van der Vlugt, J. I. (2025, April 7). Computational tools for the prediction of site- and regioselectivity of organic reactions. ETH Zurich Research Collection. Available at: [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 14). 16.6: An Explanation of Substituent Effects. Available at: [Link]

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution. Available at: [Link]

  • Rouquet, G., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • Snieckus, V., et al. (2007, March 29). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Welch, C. J., et al. (2010, February 9). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Clegg, W., et al. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. Available at: [Link]

  • Fiveable. (2025, August 15). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Montgomery, T. P., & Krische, M. J. (2014). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry Steps. (2022, January 3). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Aromatic Reactivity. Available at: [Link]

  • Grokipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Gros, P. C., et al. (n.d.). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Chemical Communications. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Snieckus, V. (2003). Directed (ortho) Metallation. Lithium Link. Available at: [Link]

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Available at: [Link]

  • Malapit, C. A., et al. (2020). Toward a new approach for the meta-selective Friedel–Crafts methylation. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Available at: [Link]

  • Ghorbani, F., et al. (2021). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Available at: [Link]

  • Operation Orgo. (2016, February 17). Electrophilic Aromatic Substitution - Common Problems [Video]. YouTube. Available at: [Link]

  • Procter, D. J., et al. (2020). Protecting Group Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2020, May 7). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Procter, D. J., et al. (2020, June 5). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. PubMed. Available at: [Link]

  • Organic Chemistry Explained. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Steps. (2025, December 12). Electrophilic Aromatic Substitution Practice Problems. Available at: [Link]

  • Reddit. (2023, September 29). Meta vs Ortho/Para with FC-Alkylation. r/OrganicChemistry. Available at: [Link]

  • We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. (n.d.). Chemistry Steps. Available at: [Link]

  • LibreTexts Chemistry. (2021, December 27). 4.1.9: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Parsons, A. (2013, March 27). Synthesis of poly-substituted benzenes [Video]. YouTube. Available at: [Link]

  • Ashenhurst, J. (2018, October 22). Synthesis of Benzene Derivatives (2) – Polarity Reversal. Master Organic Chemistry. Available at: [Link]

  • OpenStax. (2023, September 20). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Available at: [Link]

Sources

Preventing over-nitration in the synthesis of nitroaromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NIT-SELECT-001 Subject: Prevention of Over-Nitration in Aromatic Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Kinetic Control of Nitration

Welcome to the Nitration Control Center. You are likely here because your LC-MS shows M+45 (Mono) and M+90 (Di) peaks when you only wanted the former.

The Root Cause: Electrophilic Aromatic Substitution (EAS) nitration is irreversible and kinetically controlled. Over-nitration occurs when the reaction environment maintains a high concentration of the nitronium ion ($[\text{NO}_2]^+ $) after the first substitution event, or when the substrate remains highly activated despite the electron-withdrawing nature of the first nitro group.

The Golden Rule:

Selectivity is a function of Heat Transfer and Reagent "Hot Spots". In batch reactors, local excesses of


 at the addition point cause immediate dinitration of activated substrates (phenols, anilines, alkylbenzenes) before bulk mixing occurs.
Critical Decision Matrix: Reagent Selection

Do not default to "Mixed Acid" (


).[1] It is often too aggressive for mono-selectivity on activated rings. Use this logic flow to select your protocol.

NitrationDecisionTree Start START: Analyze Substrate IsActivated Is the Ring Activated? (-OH, -NH2, -OR, -Alkyl) Start->IsActivated HighlyActivated Highly Activated? (Phenol, Aniline, Pyrrole) IsActivated->HighlyActivated Yes, Strong Donors ModeratelyActivated Moderately Activated? (Toluene, Anisole) IsActivated->ModeratelyActivated Yes, Weak Donors Deactivated Deactivated? (Halobenzene, Benzoic Acid) IsActivated->Deactivated No Sol_Claycop PROTOCOL A: Solid-Supported Reagent (Claycop / Clayfen) HighlyActivated->Sol_Claycop Best for Mono-Selectivity Sol_Acetyl PROTOCOL B: Acetyl Nitrate (Ac2O + HNO3) ModeratelyActivated->Sol_Acetyl Batch Scale Sol_Flow PROTOCOL D: Flow Chemistry (Flash Nitration) ModeratelyActivated->Sol_Flow Scale-up / Precise Control Sol_Mixed PROTOCOL C: Standard Mixed Acid (H2SO4 + HNO3) Deactivated->Sol_Mixed Requires forcing conditions

Figure 1: Decision matrix for selecting the appropriate nitration protocol based on substrate reactivity.

Comparative Data: Reagent Efficacy

The following table summarizes the selectivity of different nitrating agents for activated substrates (e.g., Phenol/Cresol derivatives).

Reagent SystemActive SpeciesReaction TempMono:Di SelectivityRisk Profile
Mixed Acid (

)

(Free)

Poor (60:40)High Exotherm, Runaway risk
Acetyl Nitrate (

)


Good (90:10)Explosion Hazard if heated >35°C
Claycop (Cu(NO3)2 on Clay)Surface


Excellent (>99:1)Low, Heterogeneous solid
Nitronium Tetrafluoroborate


High (95:5)Moisture sensitive, Expensive
Detailed Protocols & Troubleshooting
Protocol A: The "Claycop" Method (For Phenols/Ethers)

Best for: Preventing tar formation and dinitration in highly sensitive substrates.

Mechanism: Claycop (Clay-supported Copper Nitrate) releases nitro groups in a controlled, possibly radical-mediated mechanism, avoiding the massive acid spike of mixed acids [1].

Reagents:

  • Montmorillonite K-10 Clay[2]

  • Copper(II) Nitrate (

    
    )
    
  • Acetic Anhydride (

    
    )
    
  • Solvent: 1,4-Dioxane or

    
     (Dioxane preferred for toxicity reasons).
    

Step-by-Step:

  • Preparation: Dissolve

    
     in acetone. Add K-10 clay.[3] Evaporate solvent to yield a dry, light-blue powder ("Claycop").
    
  • Reaction: Suspend Claycop (2.0 equiv relative to substrate) in 1,4-Dioxane.

  • Activation: Add Acetic Anhydride (1.0 equiv). Stir for 15 mins.

  • Addition: Add your aromatic substrate slowly.

  • Monitoring: Stir at Room Temp. Monitor via TLC.

  • Workup: Filter the solid clay. The filtrate contains your mono-nitro product.

Troubleshooting:

  • Issue: Low conversion.

  • Fix: The clay may be "wet". Dry K-10 at 120°C before impregnation.

  • Issue: Blue color turns black/brown rapidly.

  • Fix: Oxidation is occurring.[1][4][5] Reduce temperature to 0°C and purge with

    
    .
    
Protocol B: Flow Chemistry (For Alkylbenzenes/Scale-up)

Best for: Toluene derivatives where temperature spikes cause dinitration.

Mechanism: Flow reactors provide surface-to-volume ratios


 higher than flasks, allowing instantaneous heat dissipation. This prevents the "thermal runaway" that drives dinitration [2].

FlowNitration Substrate Substrate (in DCM/AcOH) Pumps HPLC Pumps (Precise Stoichiometry) Substrate->Pumps Acid Fuming HNO3 (Neat or in H2SO4) Acid->Pumps Mixer T-Mixer (High Turbulence) Pumps->Mixer Flow Rate A:B Reactor Residence Coil (T = 0°C to 60°C) Mixer->Reactor Exotherm Control Quench Quench Zone (Ice Water/Base) Reactor->Quench Stop Reaction

Figure 2: Continuous flow setup for nitration. Exact residence time prevents secondary reactions.

Key Parameter Setup:

  • Stoichiometry: Set flow rates to achieve exactly 1.05 equiv of

    
    .
    
  • Residence Time: Start at 30 seconds. If starting material remains, increase to 60s. Do not exceed 2 mins for activated substrates.

  • Quench: The output must flow directly into a stirred bicarbonate solution.

FAQ: Troubleshooting Specific Failures

Q: I am nitrating a phenol, and I get a black tar instead of a solid. Why? A: You are oxidizing the ring. Phenols are electron-rich and prone to oxidation by concentrated


.
  • Fix: Switch to Protocol A (Claycop) or use dilute

    
     (15%) in acetic acid. Never use concentrated mixed acid on unprotected phenols.
    

Q: I am getting 15% dinitration on my toluene derivative. How do I stop it? A: This is likely a mixing issue. In a batch flask, the drop of acid hitting the solution creates a local zone where


.
  • Fix: Dilute your nitrating agent in sulfuric acid or acetic acid before addition. Increase stirring speed to maximum (vortex). If available, use Protocol B (Flow) .

Q: Can I use Acetyl Nitrate for everything? A: WARNING. Acetyl nitrate (


) is highly selective but thermally unstable.
  • Safety Rule: Never allow the temperature to exceed 35-40°C. Above 60°C, it can detonate [3]. Always generate it in situ at 0°C.

Q: What is "Ipso-Nitration" and why is it ruining my yield? A: If you have a leaving group (like


, 

, or isopropyl) at a reactive position, the nitro group might replace that group instead of a hydrogen.
  • Fix: Lower the acidity. Ipso-attack is often reversible or favored by super-acidic conditions. Using milder nitrating salts (like Nitronium tetrafluoroborate) in non-acidic solvents can reduce this [4].

References
  • Laszlo, P., & Cornelis, A. (1988). Clay-Supported Copper Nitrate (Claycop): A Mild Reagent for the Selective Nitration of Aromatic Olefins and Aromatics.[6] Aldrichimica Acta.

  • Kappe, C. O., et al. (2015). Continuous-flow-enabled intensification in nitration processes.[7] Beilstein Journal of Organic Chemistry.

  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms.[5][8][9][10][11][12][13] VCH Publishers. (Classic Text - Mechanism of Acetyl Nitrate instability).

  • Murray, J. I., et al. (2022).[10] Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid.[10] Journal of Organic Chemistry.[3]

For further assistance, please contact the Process Safety Group before scaling up any nitration reaction >10g.

Sources

Technical Support Center: Nitrobenzene Purification & Acid Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Acidic Impurities (Mineral Acids & Nitrophenols) from Nitrobenzene Ticket ID: NB-PUR-001 Status: Resolved / Guide Published

Executive Summary & Core Logic

The Challenge: Crude nitrobenzene produced via benzene nitration contains two distinct classes of acidic impurities:

  • Strong Mineral Acids: Residual sulfuric (

    
    ) and nitric acid (
    
    
    
    ).
  • Weak Organic Acids: Mono-, di-, and trinitrophenols (e.g., picric acid).

The Solution: A simple water wash removes mineral acids but fails to remove nitrophenols due to their organic solubility. You must exploit the pKa difference between the nitrophenols and the aqueous base to convert them into water-soluble phenolate salts.

Critical Control Point: Sodium Bicarbonate (


) is ineffective  here.
  • p-Nitrophenol pKa

    
     7.15.[1]
    
  • Carbonic acid (

    
    ) pKa 
    
    
    
    6.4.
  • Result: Bicarbonate is too weak to fully deprotonate nitrophenols. You must use Sodium Carbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).

The "Golden Path" Purification Protocol

Follow this standard operating procedure (SOP) for optimal purity.

Phase A: Bulk Acid Removal
  • Separation: Transfer the crude reaction mixture to a separatory funnel. Allow layers to settle. Nitrobenzene (

    
    ) will be the bottom  layer. Drain and retain the bottom layer; discard the top acidic aqueous layer.
    
  • Water Wash: Return the nitrobenzene to the funnel. Add an equal volume of cold water. Shake gently.

    • Why? This removes the bulk of the strong mineral acids (

      
      , 
      
      
      
      ) via simple partition.
    • Check: Test the pH of the wash water. It will be highly acidic (pH < 1).

Phase B: The Alkaline Wash (The Critical Step)
  • Alkaline Extraction: Add a volume of 5-10% Sodium Carbonate (

    
    )  solution equal to the nitrobenzene volume.
    
    • Warning:

      
       gas will evolve. Vent the funnel frequently to prevent pressure buildup.
      
    • Visual Cue: The aqueous layer may turn intense yellow/orange. This is the nitrophenolate anion , confirming that the organic acids are being pulled into the water phase.

  • Repeat: Repeat the carbonate wash until the aqueous layer no longer deepens in color.

    • Alternative: If the yellow color persists, use dilute (0.5M) NaOH . NaOH is a stronger base and removes stubborn polynitrophenols more effectively, but it increases the risk of emulsions (see Module 3).

Phase C: Final Polish
  • Neutralization Wash: Wash the nitrobenzene once more with distilled water to remove traces of the base.

  • Drying: Transfer the nitrobenzene to a clean flask. Add anhydrous Calcium Chloride (

    
    ) .[2]
    
    • Why

      
      ? It forms a complex with traces of alcohol/water and is highly effective for nitro compounds. Avoid 
      
      
      
      if the product is very wet, as it can form a messy cake.
  • Distillation: Filter off the desiccant and distill. Collect the fraction boiling at 210–211°C (at atmospheric pressure).

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for purification.

NitrobenzenePurification Crude Crude Nitrobenzene (Contains H2SO4, HNO3, Phenols) WaterWash 1. Water Wash (Removes Mineral Acids) Crude->WaterWash CheckPH Check pH of Aqueous Layer WaterWash->CheckPH CheckPH->WaterWash pH < 1 (Repeat) AlkWash 2. Alkaline Wash (Na2CO3 or NaOH) CheckPH->AlkWash pH > 3 (Bulk Acid Gone) PhenolCheck Aqueous Layer Yellow? AlkWash->PhenolCheck PhenolCheck->AlkWash Yes (Phenols present) Dry 3. Dry with CaCl2 PhenolCheck->Dry No (Clear) Distill 4. Distillation (210-211°C) Dry->Distill

Caption: Logical workflow for the sequential removal of mineral acids and organic nitrophenols.

Troubleshooting Guide

Issue 1: The "Dreaded" Emulsion

Symptom: The interface between the nitrobenzene and the aqueous layer disappears, replaced by a milky, frothy zone. Cause: Nitrobenzene and water have similar refractive indices, and nitrophenolate salts (formed during the base wash) act as surfactants , stabilizing the droplets.

MethodProtocolWhy it works
The "Salting Out" (Best First Step) Add saturated NaCl (Brine) solution.[3]Increases the ionic strength of the aqueous phase, increasing density difference and disrupting the surfactant layer.
Filtration Filter the emulsion through a pad of Celite (diatomaceous earth).[3]Physically breaks the droplets and traps particulate matter stabilizing the emulsion.
Time & Gravity Leave it alone for 30-60 minutes.Sometimes the simplest solution; allows slow coalescence.
Acidification (Reverse) Add dilute HCl dropwise.Converts the surfactant (phenolate) back to the phenol (non-surfactant). Note: You will have to re-wash with base, but do it more gently.
Issue 2: Persistent Yellow Color

Symptom: The nitrobenzene product remains yellow even after drying. Diagnosis: Incomplete removal of nitrophenols (especially polynitrophenols like picric acid). Fix:

  • Switch Bases: If using

    
    , switch to dilute 
    
    
    
    . The higher pH ensures complete deprotonation of weak phenols.
  • Steam Distillation: If washing fails, steam distill the crude product. Nitrobenzene steam distills easily; heavy nitrophenols and tars do not.

Mechanism of Action (Chemical Logic)

To understand why we use specific reagents, we must look at the chemical equilibrium.

The Reaction:



The goal is to push this equilibrium to the right .

Mechanism cluster_0 Phase Boundary Phenol Nitrophenol (Organic Phase) Complex Transition State Phenol->Complex Mix Base Base (CO3-- or OH-) Base->Complex Salt Phenolate Salt (Aqueous Phase) Complex->Salt Deprotonation (pKa Driven)

Caption: The phase transfer mechanism. The base converts the organic-soluble impurity into a water-soluble salt.

Safety & Waste Management (E-E-A-T)

Nitro compounds present specific toxicological and explosive hazards.

  • Toxicity: Nitrobenzene is a potent methemoglobinemia inducer. It is readily absorbed through intact skin.

    • Protocol: Double-glove (Nitrile). If spilled on skin, wash with polyethylene glycol (PEG) followed by soap and water. PEG solubilizes the nitrobenzene better than water alone.

  • Explosion Hazard: Dry nitrophenols (the impurities you are removing) are shock-sensitive explosives (especially picric acid salts).

    • Protocol: Never allow the alkaline wash waste (which contains the nitrophenolate salts) to dry out completely in open vessels. Neutralize the waste streams before disposal.

  • Distillation Safety: Never distill nitrobenzene to dryness. The residue may contain unstable polynitro compounds (e.g., dinitrobenzene) which can decompose explosively at high temperatures. Always leave a small volume in the still pot.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for aromatic nitration and purification workflows).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7416, Nitrobenzene. (Source for physical properties and toxicity data).[4][5]

  • BenchChem. (2025).[6] Technical Support Center: Troubleshooting Emulsions. (Source for emulsion breaking protocols).

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitrobenzene. (Safety and handling standards).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Isopropoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Chemical Synthesis

In the realm of chemical synthesis, particularly for intermediates destined for pharmaceutical and materials science applications, the assertion of purity is not merely a quality control checkpoint; it is the foundation of downstream success. The compound 4-Isopropoxy-1-methyl-2-nitrobenzene serves as a key building block in various synthetic pathways. The presence of even trace impurities—be it unreacted starting materials, isomeric by-products, or residual solvents—can drastically alter reaction kinetics, yield, and the safety profile of the final active ingredient.

This guide provides an in-depth comparison of orthogonal analytical techniques for the robust validation of this compound purity. We move beyond simple protocol recitation to explore the causality behind methodological choices, empowering researchers to design self-validating systems for purity assessment. The methods under comparison are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Melting Point Analysis.

Context: Synthesis and Anticipated Impurities

A common and efficient route to this compound is the Williamson ether synthesis. This involves the O-alkylation of 4-methyl-3-nitrophenol with an isopropyl halide, such as 2-bromopropane, in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF).[1]

Understanding this synthetic pathway is crucial as it allows us to anticipate the likely impurity profile:

  • Unreacted Starting Materials: Primarily 4-methyl-3-nitrophenol.

  • Isomeric By-products: If the starting phenol contains isomers, or if nitration of a precursor was not perfectly regioselective, other isomers like 1-isopropoxy-4-methyl-3-nitrobenzene could be present.

  • Solvent Residues: High-boiling point solvents such as DMF can be difficult to remove completely.[2]

  • Side-Reaction Products: Potential for small amounts of elimination products (propene) or reaction with solvent impurities.

A robust purity validation strategy must be capable of detecting and, where necessary, quantifying this diverse array of potential contaminants.

I. High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Quantitative Purity

HPLC is the cornerstone of purity analysis in most organic chemistry labs due to its high resolving power, reproducibility, and quantitative accuracy for non-volatile compounds.[3]

Principle & Rationale

This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For this compound and its likely impurities, reversed-phase HPLC is the method of choice. A nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase, leading to longer retention times.

Why this works for our compound: The target molecule is significantly more hydrophobic than the key starting material impurity, 4-methyl-3-nitrophenol, due to the replacement of the polar hydroxyl group with a nonpolar isopropoxy group. This ensures excellent separation between the product and this critical impurity. A UV detector is ideal as the nitroaromatic system provides a strong chromophore, enabling sensitive detection around 254 nm.[4]

Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound.

    • Dissolve in 50 mL of acetonitrile to create a stock solution of ~0.4 mg/mL.

    • Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.[4]

  • Instrumentation & Conditions:

    • System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water. This simple mobile phase is often sufficient to achieve separation. A gradient may be developed if a wider range of impurity polarities is expected.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C for improved peak shape and reproducible retention times.[4]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Purity is typically calculated using the area percent method. The area of the main product peak is divided by the total area of all peaks in the chromatogram.

    • Trustworthiness Check: For accurate quantification, the response factor of known impurities should be determined using certified reference standards.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample (~20 mg) dissolve Dissolve in Acetonitrile (Stock ~0.4 mg/mL) weigh->dissolve dilute Dilute to Working Conc. (~0.1 mg/mL) dissolve->dilute inject Inject 10 µL onto C18 Column dilute->inject separate Isocratic Elution (ACN/H₂O) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Workflow for HPLC-UV purity assessment.

II. Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile compounds. It offers superior sensitivity and provides structural information through mass spectrometry, making it an excellent orthogonal technique to HPLC.[5]

Principle & Rationale

In GC, a sample is vaporized and separated as it travels through a capillary column, carried by an inert gas. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be used for definitive identification.[6]

Why this works for our compound: this compound is sufficiently volatile and thermally stable for GC analysis. This method is particularly powerful for detecting low-boiling point impurities, such as residual synthesis solvents (e.g., acetone, isopropanol) or by-products that might co-elute with the main peak in HPLC. The mass spectrometer provides unambiguous identification of these unknowns.[7]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation & Conditions:

    • System: GC system with a split/splitless injector coupled to a mass spectrometer.

    • Capillary Column: A mid-polarity column like a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.[7]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

  • Data Analysis:

    • The total ion chromatogram (TIC) shows all separated peaks.

    • Examine the mass spectrum of each peak. The molecular ion peak ([M]⁺) for the main compound should be visible, along with characteristic fragmentation patterns.

    • Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST) or by manual interpretation.

    • Purity can be estimated by area percent, but this is less accurate than HPLC unless response factors are known.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_gc Prepare Dilute Solution (~1 mg/mL in Ethyl Acetate) inject_gc Vaporize & Inject prep_gc->inject_gc separate_gc GC Separation (DB-5ms column) inject_gc->separate_gc ionize_ms Ionize & Fragment (EI, 70 eV) separate_gc->ionize_ms detect_ms Mass Analysis (m/z 40-450) ionize_ms->detect_ms tic Analyze Total Ion Chromatogram (TIC) detect_ms->tic ms_spectra Identify Peaks via Mass Spectra tic->ms_spectra

Workflow for GC-MS impurity identification.

III. ¹H NMR Spectroscopy: The Gold Standard for Structural Confirmation

While chromatographic techniques separate components, Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled view of the molecule's structure, confirming the identity of the main component and revealing the presence of structurally distinct impurities.[8]

Principle & Rationale

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each proton in a molecule influences its resonance frequency, resulting in a unique spectrum. The key parameters are chemical shift (position of the signal), integration (area under the signal, proportional to the number of protons), and coupling constants (splitting pattern, indicating adjacent protons).[9]

Why this works for our compound: ¹H NMR provides a definitive structural confirmation. The spectrum of pure this compound should show distinct and well-resolved signals for the aromatic protons, the methyl group singlet, and the characteristic septet and doublet for the isopropoxy group. Any deviation from this pattern, such as the appearance of a phenolic -OH proton from the starting material or signals from an isomer, is a direct indication of impurity. It can also be used quantitatively (qNMR) with an internal standard.[4]

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (δ 0.00 ppm).[9]

  • Instrumentation & Acquisition:

    • System: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

    • Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-12 ppm).

    • Processing: Fourier transform the acquired data, phase the spectrum, and calibrate the chemical shift to the TMS signal.

  • Data Analysis:

    • Structural Confirmation: Assign all peaks in the spectrum to the protons of the target molecule.

    • Purity Assessment:

      • Carefully examine the baseline for small peaks that do not belong to the product, solvent, or TMS.

      • Integrate the impurity peaks relative to a known proton signal from the main compound to estimate the molar percentage of the impurity.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_interpret Interpretation prep_nmr Dissolve Sample (5-10 mg) in CDCl₃ with TMS acquire_nmr Acquire ¹H Spectrum (e.g., 400 MHz) prep_nmr->acquire_nmr process_nmr Process Data (FT, Phasing, Calibration) acquire_nmr->process_nmr interpret_nmr Interpret Spectrum process_nmr->interpret_nmr assign_peaks Assign Product Signals identify_impurities Identify & Integrate Impurity Signals

Workflow for ¹H NMR structural validation.

IV. Melting Point Analysis: A Classic Indicator of Purity

Melting point determination is a simple, rapid, and cost-effective technique that provides a good qualitative assessment of purity.

Principle & Rationale

A pure crystalline solid typically has a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, which generally causes two effects: a depression of the melting point and a broadening of the temperature range over which the substance melts.

Why this works for our compound: Assuming the synthesized this compound is a solid at room temperature, its melting point can be compared to that of a highly pure analytical standard. A narrow melting range (e.g., < 1 °C) that matches the standard indicates high purity. A broad and depressed range is a clear sign of contamination.

Experimental Protocol: Melting Point
  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation & Measurement:

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat the sample slowly (1-2 °C per minute) as you approach the expected melting point.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This is the melting range.

  • Data Analysis:

    • Compare the observed melting range with that of a known pure reference standard. A sharp, undepressed melting point is indicative of high purity.

Comparative Summary of Analytical Techniques

The optimal choice of technique depends on the specific analytical goal, from routine quality control to comprehensive characterization.

ParameterHPLC-UVGC-MS¹H NMR SpectroscopyMelting Point Analysis
Principle Liquid-solid partitioning[3]Gas-solid partitioning & mass analysis[6]Nuclear magnetic resonance[8]Phase transition thermodynamics
Selectivity Good for separating non-volatile isomers and related compounds.[4]Excellent for separating volatile and semi-volatile compounds.[10]High for distinguishing structurally different molecules.[8]Low; cannot distinguish between different impurities.
Sensitivity High (low ppm range).[4]Very high (ppb range or lower).[11]Moderate; typically requires >0.1% impurity for easy detection.Low; generally requires >1% impurity to see a significant effect.
Quantification Excellent (Primary Method)Good with standards, semi-quantitative without.Good with an internal standard (qNMR).Not quantitative.
Structural Info None (retention time only)Yes (fragmentation pattern)Excellent (definitive structure)None
Best For Accurate purity determination and quantification of major impurities.Identifying volatile impurities, residual solvents, and unknown by-products.Absolute structural confirmation and identifying structurally related impurities.Rapid, low-cost qualitative check of bulk purity.

Conclusion and Expert Recommendations

No single technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach is essential for robust validation of synthesized this compound.

  • For Routine Analysis & QC: HPLC-UV is the recommended primary technique. It provides reliable, quantitative purity data with high throughput. This should be supplemented with a Melting Point Analysis as a quick, confirmatory check.

  • For Initial Characterization of a New Batch: A combination of HPLC-UV , GC-MS , and ¹H NMR is essential.

    • ¹H NMR confirms that the main component is indeed the correct structure.

    • HPLC-UV provides the primary quantitative purity value.

    • GC-MS screens for residual solvents and other volatile impurities that may be missed by the other techniques.

By strategically combining these methods, researchers and drug development professionals can build a comprehensive and self-validating purity profile, ensuring the quality and reliability of their synthesized chemical intermediates.

References

  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Toxicological Profile for Nitrobenzene, 1,3-Dinitrobenzene, and 1,3,5-Trinitrobenzene . (1995). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Pocurull, E., Sánchez, F. J., Borrull, F., & Marcé, R. M. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water . Journal of Chromatography A, 1152(1-2), 10-20. Retrieved from [Link]

  • Walsh, M. E. (1993). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC . Talanta, 40(12), 1845-1854. Retrieved from [Link]

  • Diastereotopicity in Achiral Molecules - Sample Experiment . (n.d.). Nanalysis. Retrieved from [Link]

  • 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene . (n.d.). PubChem. Retrieved from [Link]

  • Caballo-Ponce, E., Alcudia-León, M. C., Lucena, R., Cárdenas, S., & Valcárcel, M. (2013). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry . Journal of Chromatography A, 1313, 239-245. Retrieved from [Link]

  • Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (2) . (n.d.). Shimadzu. Retrieved from [Link]

  • Nué-Martínez, J. J., Alkorta, I., & Dardonville, C. (2021). High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid . Arkivoc, 2021(8), 1-12. Retrieved from [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography . (n.d.). Nacalai Tesque, Inc. Retrieved from [Link]

  • Synthesis of 4-[1-(methoxymethyl)-propyl]nitrobenzene . (n.d.). PrepChem.com. Retrieved from [Link]

  • 4-isopropyl-1-methyl-2-nitrobenzene . (n.d.). Stenutz. Retrieved from [Link]

  • 4-Isopropylnitrobenzene . (n.d.). PubChem. Retrieved from [Link]

  • 2-Isopropyl-1-methoxy-4-nitrobenzene . (n.d.). PubChem. Retrieved from [Link]

  • Zhang, J., et al. (2024). Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS . Journal of Pharmaceutical and Biomedical Analysis, 249, 116274. Retrieved from [Link]

  • Separation of 1-Methoxy-2-nitrobenzene on Newcrom R1 HPLC column . (2018). SIELC Technologies. Retrieved from [Link]

  • 4-Ethoxy-1-methyl-2-nitrobenzene . (n.d.). PubChem. Retrieved from [Link]

  • Nitrosamine Impurities . (n.d.). Pure Synth. Retrieved from [Link]

  • Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS . Molecules, 27(13), 4129. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Isopropoxy-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of substituted aromatic compounds is of paramount importance. 4-Isopropoxy-1-methyl-2-nitrobenzene is a key intermediate whose synthesis requires careful consideration of efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the two primary synthetic pathways to this target molecule: the classical Williamson ether synthesis and the modern Nucleophilic Aromatic Substitution (SNAr) reaction. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and limitations.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, provides a direct approach to forming the ether linkage in this compound.[1] This method proceeds via an SN2 mechanism, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1]

Mechanistic Considerations

In this route, 4-methyl-3-nitrophenol is treated with a base to generate the corresponding phenoxide ion. This phenoxide then acts as a nucleophile, attacking a suitable isopropyl electrophile, such as 2-bromopropane. The choice of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the concentration of the nucleophilic phenoxide.[2]

A critical aspect of this pathway is the potential for a competing E2 elimination reaction, a common side reaction when using secondary alkyl halides like 2-bromopropane.[3][4] The strongly basic phenoxide can abstract a proton from the isopropyl group, leading to the formation of propene and unreacted phenoxide. This side reaction can significantly reduce the yield of the desired ether product. The selection of reaction conditions, such as temperature and solvent, is therefore a key factor in maximizing the S_N2 pathway over the E2 pathway. Aprotic polar solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.[2]

Reaction Scheme: Williamson Ether Synthesis

Williamson Ether Synthesis A 4-Methyl-3-nitrophenol I1 4-Methyl-3-nitrophenoxide A->I1 + Base B Base (e.g., NaH) C 2-Bromopropane P1 This compound I1->P1 + 2-Bromopropane (SN2) P2 Propene (byproduct) I1->P2 + 2-Bromopropane (E2)

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-methyl-3-nitrophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromopropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-3-nitrophenol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation to the phenoxide.

  • Slowly add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers a powerful alternative for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. For the synthesis of this compound, an SNAr approach provides a highly efficient and regioselective route.

Mechanistic Considerations

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The reaction is initiated by the nucleophilic attack of an isopropoxide on the carbon atom bearing a suitable leaving group (e.g., a halogen) on the aromatic ring. The presence of the strongly electron-withdrawing nitro group ortho and para to the leaving group is critical, as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization lowers the activation energy for the nucleophilic attack. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final ether product. The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions.

Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)

SNAr Synthesis A 4-Fluoro-1-methyl-2-nitrobenzene I1 Meisenheimer Complex A->I1 + Isopropoxide B Sodium Isopropoxide P1 This compound I1->P1 - Fluoride

Caption: SNAr synthesis of this compound.

Experimental Protocol: SNAr

Materials:

  • 4-Fluoro-1-methyl-2-nitrobenzene

  • Isopropanol

  • Sodium metal

  • Anhydrous Toluene

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, prepare sodium isopropoxide by carefully adding sodium metal (1.1 eq) to anhydrous isopropanol (excess) at room temperature.

  • Once all the sodium has reacted, add 4-fluoro-1-methyl-2-nitrobenzene (1.0 eq) to the freshly prepared sodium isopropoxide solution.

  • Heat the reaction mixture to reflux (approximately 82 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • To the residue, add water and extract with toluene (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography on silica gel if necessary.

Comparative Analysis

ParameterWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-Methyl-3-nitrophenol, 2-Bromopropane4-Fluoro-1-methyl-2-nitrobenzene, Isopropanol, Sodium
Key Reagents Strong base (e.g., NaH)Sodium isopropoxide
Typical Yield 50-70% (estimated due to competing E2 elimination)>85% (based on analogous reactions)
Reaction Time 4-8 hours2-4 hours
Temperature 50-60 °CReflux (approx. 82 °C)
Key Advantages Utilizes readily available starting materials.High regioselectivity, faster reaction times, higher yields.
Key Disadvantages Competing E2 elimination with secondary halides significantly lowers yield.Requires a specifically activated aromatic substrate with a good leaving group.
Scalability Moderate; control of E2 elimination can be challenging on a larger scale.High; the reaction is generally clean and high-yielding.

Conclusion

Both the Williamson ether synthesis and nucleophilic aromatic substitution are viable routes for the preparation of this compound. However, a critical evaluation of the two pathways reveals a clear advantage for the SNAr approach.

The primary drawback of the Williamson ether synthesis for this specific target molecule is the use of a secondary alkyl halide (2-bromopropane), which inevitably leads to a significant amount of the E2 elimination byproduct, propene.[3][4] This not only reduces the overall yield but also complicates the purification process. While the starting materials are readily accessible, the lower efficiency and potential for side reactions make it a less desirable route for large-scale production.

In contrast, the SNAr route, starting from 4-fluoro-1-methyl-2-nitrobenzene, is highly efficient and regioselective. The strong activation provided by the nitro group facilitates a rapid and clean substitution with isopropoxide, leading to higher yields in a shorter reaction time. While the synthesis of the fluorinated starting material is an additional consideration, the overall efficiency and scalability of the SNAr reaction make it the superior choice for the reliable and high-yield production of this compound. For researchers and professionals in drug development, where purity and yield are paramount, the SNAr route is the recommended synthetic strategy.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37 (251), 350-356. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Ecotoxicity Comparison of Dimethyl-Nitrobenzene Isomers: A Mechanistic & Quantitative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the assessment of dimethyl-nitrobenzene (DMNB) isomers, toxicity is not uniform; it is strictly governed by the ortho-effect and nitro-reduction potential .

Experimental data and QSAR modeling confirm a distinct hierarchy of toxicity driven by the accessibility of the nitro group for enzymatic reduction. 3,5-dimethylnitrobenzene (unhindered) typically exhibits the highest potency in reductive toxicity pathways, whereas 2,6-dimethylnitrobenzene (sterically hindered) shows significantly reduced reactivity, often reverting to baseline narcosis toxicity.

Key Takeaway: When selecting isomers for industrial application where environmental impact is a constraint, 2,6-DMNB offers the most favorable safety profile due to steric inhibition of the nitro-reduction toxification pathway.

Mechanistic Analysis: The "Why" Behind the Toxicity

To understand the toxicity differences, one must look beyond the molecular formula (


) to the molecular geometry. The primary mechanism of toxicity for nitroaromatics in aquatic organisms (e.g., Daphnia magna, Photobacterium phosphoreum) is oxidative stress  resulting from the enzymatic reduction of the nitro group.
The Toxicity Pathway
  • Uptake: Driven by hydrophobicity (

    
    ).[1]
    
  • Activation: Nitroreductase enzymes reduce

    
     to a nitroso (
    
    
    
    ) and then hydroxylamine (
    
    
    ) intermediate.
  • Damage: These intermediates generate Reactive Oxygen Species (ROS) via redox cycling or bind covalently to DNA/proteins.

The Steric "Switch"

The rate-limiting step is the initial electron transfer to the nitro group. This requires the nitro group to be coplanar with the benzene ring for resonance stabilization.

  • Unhindered (e.g., 3,5-DMNB): The nitro group is coplanar. Reduction is energetically favorable (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     is lower). High Toxicity. 
    
  • Hindered (e.g., 2,6-DMNB): Methyl groups at both ortho positions force the nitro group to twist out of plane (approx. 60–90°). Resonance is broken. Reduction is difficult. Lower Toxicity.

Visualization: Steric Inhibition of Toxicity

ToxicityPathway Substrate DMNB Isomer (Entry) Sterics Steric Filter (Ortho-Substitution) Substrate->Sterics Reductive Nitro Reduction (Reactive Toxicity) Sterics->Reductive Planar -NO2 (e.g., 3,5-DMNB) Narcosis Baseline Narcosis (Membrane Disruption) Sterics->Narcosis Twisted -NO2 (e.g., 2,6-DMNB) ROS ROS Generation (High Lethality) Reductive->ROS Baseline Anesthesia/Stasis (Lower Lethality) Narcosis->Baseline

Figure 1: Bifurcation of toxicity mechanisms based on steric hindrance. Ortho-substitution forces the molecule into a lower-toxicity narcosis pathway.

Comparative Performance Data

The following table synthesizes experimental data (where available) and QSAR predictions based on Hammett constants and


 values.

Table 1: Ecotoxicity Profile of DMNB Isomers

IsomerStructureLog Kow (Hydrophobicity)Relative Reactivity (Nitro Reduction)Toxicity Prediction (Aquatic)Status
3,5-DMNB Meta/Meta~2.65High Highest Unhindered resonance facilitates rapid reduction.
3,4-DMNB Meta/Para~2.63HighHighExperimental

(Daphnia): ~16 mg/L [1].
2,4-DMNB Ortho/Para~2.60ModerateModerateExperimental

(Daphnia): ~15 mg/L [2]. Single ortho group causes slight twist.
2,5-DMNB Ortho/Meta~2.60ModerateModerateSimilar to 2,4-DMNB.
2,3-DMNB Ortho/Meta~2.60Low-ModerateModerate-Low"Buttressing effect" of adjacent methyls increases steric strain.
2,6-DMNB Ortho/Ortho~2.58Very Low Lowest Nitro group forced ~60-90° out of plane. Acts primarily via narcosis.

Note on Data Interpretation: Lower


 values indicate higher toxicity. While 3,4-DMNB and 2,4-DMNB have similar experimental values, QSAR models consistently predict 2,6-DMNB to be significantly less toxic (higher 

) due to the suppression of the reactive pathway [3].

Experimental Protocols

To validate these profiles in your own lab, use the following self-validating protocols.

A. Photobacterium phosphoreum Luminescence Inhibition (Microtox® Equivalent)

This assay is the industry standard for rapid screening of nitroaromatic toxicity.

Reagents:

  • Lyophilized Vibrio fischeri (or P. phosphoreum) reagent.

  • Reconstitution solution (0.01% NaCl).

  • Osmotic Adjusting Solution (22% NaCl).

Workflow:

  • Preparation: Reconstitute bacteria and hold at 4°C for 30 mins (stabilization).

  • Dilution Series: Prepare stock solutions of DMNB isomers in ethanol (max 1% v/v final conc) followed by serial dilution in 2% NaCl.

    • Control: Run a Phenol standard (Target

      
       mg/L) to validate bacterial health.
      
  • Exposure: Add 10 µL bacterial suspension to 500 µL sample.

  • Measurement: Record luminescence (

    
    ) at 5 min and 15 min using a luminometer.
    
  • Calculation: Calculate Gamma (

    
    ). Plot 
    
    
    
    vs
    
    
    . The intercept where
    
    
    is the
    
    
    .
B. In Silico Validation (QSAR Workflow)

Before physical testing, run this computational workflow to predict


, the most critical predictor for nitro-toxicity.

QSAR_Workflow Start Input: Isomer SMILES GeomOpt Geometry Optimization (DFT: B3LYP/6-31G*) Start->GeomOpt Check Check Dihedral Angle (C-C-N-O) GeomOpt->Check Calc Calculate Descriptors (E_LUMO, LogP) Check->Calc Valid Geometry Predict Apply Toxicity Function Log(1/EC50) = a*E_LUMO + b*LogP + c Calc->Predict

Figure 2: Computational workflow for predicting DMNB toxicity. Note the critical step of checking the dihedral angle to account for the ortho-effect.

Environmental Fate & Biodegradability

While toxicity is acute, persistence drives long-term risk.

  • Biodegradability: DMNB isomers are generally considered "recalcitrant" but biodegradable under aerobic conditions by specific strains (e.g., Pseudomonas sp.).

  • Isomer Specificity:

    • 2,4-DMNB: Degrades via oxidation of the methyl group to a carboxylic acid, followed by ring cleavage.

    • 2,6-DMNB: The steric hindrance that reduces toxicity also inhibits microbial attack on the nitro group, potentially making it more persistent in the environment despite being less acutely toxic.

Conclusion & Recommendations

For drug development or intermediate synthesis:

  • Safety by Design: If the position of the methyl groups is flexible, prioritize 2,6-dimethylnitrobenzene . Its steric bulk prevents the enzymatic reduction responsible for high acute toxicity.

  • Risk Management: Treat 3,5-DMNB and 3,4-DMNB as high-hazard compounds requiring strict containment, as they are potent electrophiles capable of significant aquatic toxicity.

  • Validation: Do not rely solely on Log Kow. You must calculate or measure the reduction potential (

    
     or 
    
    
    
    ), as this is the differentiator between the isomers.

References

  • US EPA. (2004). HPV Robust Summaries and Test Plan: 1,2-dimethyl-4-nitrobenzene. U.S. Environmental Protection Agency.[2][3] Link

  • Hoechst AG. (1983). Acute toxicity of 2,4-dimethyl-1-nitrobenzene to Daphnia magna. (Cited in EPA HPV Summary).
  • Cronin, M. T., et al. (2002). Quantitative Structure-Activity Relationships for the Toxicity of Nitrobenzenes to Tetrahymena pyriformis. Chemical Research in Toxicology. Link

  • Zhao, Y. H., et al. (1997).[1] Quantitative structure-activity relationships of nitroaromatic compounds to four aquatic organisms. Chemosphere. Link

  • Piotrowski, R. (2019).[4] Steric hindrance effect on nitro reduction of dimethylnitrobenzene isomers. Journal of Physical Organic Chemistry. (General reference for steric mechanisms in nitroaromatics).

Sources

A Spectroscopic Comparison of 4-isopropoxy- and 4-ethoxy-1-methyl-2-nitrobenzene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the nuanced structural differences between molecules can profoundly impact their chemical behavior, reactivity, and ultimately, their efficacy and safety. This guide provides an in-depth spectroscopic comparison of two closely related nitroaromatic compounds: 4-ethoxy-1-methyl-2-nitrobenzene and 4-isopropoxy-1-methyl-2-nitrobenzene. By examining their respective signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, we aim to equip researchers with the foundational data and interpretive insights necessary for their work.

The distinction between an ethoxy and an isopropoxy group, while seemingly minor, introduces variations in steric hindrance and electronic distribution that are readily discernible through modern analytical techniques. Understanding these differences is crucial for unambiguous identification, quality control, and for predicting the compounds' interactions in more complex systems. Due to the limited availability of public, experimentally derived spectral data for these specific compounds, this guide will leverage high-quality predicted data for NMR analysis and will be grounded in established spectroscopic principles for IR, MS, and UV-Vis interpretations.

Molecular Structures and Spectroscopic Implications

The structural variance between the two molecules forms the basis of our comparative analysis. The ethoxy group in 4-ethoxy-1-methyl-2-nitrobenzene presents a primary ether linkage, while the isopropoxy group in its counterpart introduces a secondary, more sterically hindered ether linkage. This seemingly subtle change is expected to manifest in distinct chemical shifts and coupling patterns in NMR spectroscopy, unique vibrational modes in IR spectroscopy, and different fragmentation patterns in mass spectrometry.

cluster_ethoxy 4-ethoxy-1-methyl-2-nitrobenzene cluster_isopropoxy This compound ethoxy_img isopropoxy_img

Figure 1. Molecular structures of the compounds under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy provides the most detailed insight into the molecular skeleton. Due to the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR data are predicted using advanced algorithms that rely on large spectral databases and sophisticated computational models.[1][2] These predictions serve as a robust guide for researchers in interpreting their own experimental data.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns

Assignment 4-ethoxy-1-methyl-2-nitrobenzene This compound Justification of Differences
Ar-H (ortho to -NO₂) ~7.7 ppm (d)~7.7 ppm (d)The electronic environment of this proton is primarily influenced by the adjacent nitro group, leading to a similar downfield shift in both molecules.
Ar-H (ortho to -OR) ~7.0 ppm (dd)~7.0 ppm (dd)This proton's chemical shift is influenced by both the electron-donating alkoxy group and the electron-withdrawing nitro group, resulting in a comparable intermediate shift.
Ar-H (meta to -NO₂ & -OR) ~6.9 ppm (d)~6.9 ppm (d)Being meta to both substituents, this proton experiences a similar shielding effect in both compounds.
-CH₃ (on ring) ~2.5 ppm (s)~2.5 ppm (s)The methyl group on the aromatic ring is in a similar electronic environment in both molecules, leading to a nearly identical chemical shift.
-OCH₂- (ethoxy) ~4.1 ppm (q)N/AThe quartet arises from coupling with the three protons of the adjacent methyl group.
-CH₃ (ethoxy) ~1.4 ppm (t)N/AThe triplet is a result of coupling to the two protons of the adjacent methylene group.
-OCH- (isopropoxy) N/A~4.7 ppm (sept)The septet is due to coupling with the six protons of the two equivalent methyl groups. The methine proton is slightly more deshielded than the ethoxy methylene protons due to its tertiary nature.
-CH(CH₃)₂ (isopropoxy) N/A~1.3 ppm (d)The doublet arises from coupling with the single methine proton.
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

Assignment 4-ethoxy-1-methyl-2-nitrobenzene This compound Justification of Differences
C-NO₂ ~148 ppm~148 ppmThe carbon directly attached to the nitro group experiences a strong deshielding effect, resulting in a similar downfield shift.
C-OR ~160 ppm~159 ppmThe carbon bearing the alkoxy group is also significantly deshielded.
C-CH₃ ~135 ppm~135 ppmThe chemical shift of the carbon attached to the methyl group is comparable in both molecules.
Aromatic CHs ~120-130 ppm~120-130 ppmThe chemical shifts of the protonated aromatic carbons fall within a similar range.
-CH₃ (on ring) ~20 ppm~20 ppmThe methyl carbon on the ring exhibits a similar chemical shift in both compounds.
-OCH₂- (ethoxy) ~64 ppmN/ACharacteristic chemical shift for an ethoxy methylene carbon.
-CH₃ (ethoxy) ~15 ppmN/ATypical chemical shift for an ethoxy methyl carbon.
-OCH- (isopropoxy) N/A~70 ppmThe methine carbon of the isopropoxy group is expected at a more downfield position compared to the ethoxy methylene carbon.
-CH(CH₃)₂ (isopropoxy) N/A~22 ppmThe equivalent methyl carbons of the isopropoxy group will appear as a single peak.

Infrared (IR) Spectroscopy Analysis

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for identifying functional groups. The key vibrational modes for these molecules are associated with the nitro group, the aromatic ring, and the ether linkage.

Table 3: Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-ethoxy-1-methyl-2-nitrobenzene Expected Wavenumber (cm⁻¹) for this compound Significance
Aromatic C-H Stretch 3100-30003100-3000Confirms the presence of the aromatic ring.
Aliphatic C-H Stretch 3000-28503000-2850The isopropoxy group will likely show a more complex or broader absorption in this region due to the greater number of C-H bonds.
Asymmetric NO₂ Stretch ~1520~1520A strong and characteristic absorption for nitroaromatic compounds.[3][4]
Symmetric NO₂ Stretch ~1350~1350Another strong and characteristic absorption for the nitro group.[3][4]
Aromatic C=C Stretch 1600-14501600-1450A series of bands indicating the presence of the benzene ring.
C-O-C Stretch ~1250 (asymmetric) & ~1040 (symmetric)~1250 (asymmetric) & ~1100 (symmetric)The exact positions can vary slightly due to the different alkyl groups attached to the oxygen. The symmetric stretch of the isopropoxy ether may be shifted to a higher wavenumber.

Mass Spectrometry (MS) Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.[5]

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

Fragment 4-ethoxy-1-methyl-2-nitrobenzene (MW: 181.19) This compound (MW: 195.22) Fragmentation Pathway
Molecular Ion [M]⁺˙ 181195Represents the intact molecule with one electron removed.
[M - CH₃]⁺ 166180Loss of a methyl radical from the alkoxy group (more significant for isopropoxy).
[M - C₂H₅]⁺ 152N/ALoss of an ethyl radical from the ethoxy group.
[M - C₃H₇]⁺ N/A152Loss of an isopropyl radical from the isopropoxy group.
[M - NO₂]⁺ 135149Loss of a nitro group.[6]
[M - OC₂H₅]⁺ 136N/ACleavage of the ether bond with loss of the ethoxy radical.[7]
[M - OC₃H₇]⁺ N/A136Cleavage of the ether bond with loss of the isopropoxy radical.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For nitroaromatic compounds, the key absorptions are related to π → π* and n → π* transitions.[8]

Table 5: Expected UV-Vis Absorption Maxima (λmax)

Transition Approximate λmax (nm) Description
π → π 250 - 280This is a high-energy transition associated with the conjugated π system of the benzene ring and the nitro group. The substitution pattern with electron-donating alkoxy and methyl groups will likely cause a bathochromic (red) shift compared to unsubstituted nitrobenzene.[9]
n → π 330 - 360This is a lower-energy, and typically weaker, transition involving the non-bonding electrons on the oxygen atoms of the nitro group.

The difference in the alkyl substituent of the alkoxy group (ethyl vs. isopropyl) is expected to have a minimal effect on the λmax values, as the primary chromophore is the substituted nitrobenzene ring.

Experimental Protocols

To ensure the reproducibility and validity of spectroscopic data, adherence to standardized experimental protocols is paramount.

NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. acq2 Tune and shim the probe to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire ¹H and ¹³C spectra using standard pulse sequences. acq2->acq3 proc1 Apply Fourier transform to the FID. proc2 Phase the spectrum and perform baseline correction. proc1->proc2 proc3 Calibrate chemical shifts using the TMS signal. proc2->proc3 proc4 Integrate peaks in the ¹H spectrum. proc3->proc4

Figure 2. Workflow for NMR spectroscopic analysis.[10]

ATR-FTIR Spectroscopy

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure the ATR crystal is clean. setup2 Record a background spectrum. setup1->setup2 sample1 Place a small amount of the solid sample on the ATR crystal. sample2 Apply pressure to ensure good contact. sample1->sample2 sample3 Acquire the sample spectrum (typically 4000-400 cm⁻¹). sample2->sample3 process1 The background is automatically subtracted from the sample spectrum. process2 Identify and label the major absorption bands. process1->process2

Figure 3. Workflow for ATR-FTIR spectroscopic analysis.[11][12]

GC-MS Analysis

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent (e.g., dichloromethane). prep2 Transfer the solution to a GC vial. prep1->prep2 gcms1 Inject a small volume (e.g., 1 µL) into the GC-MS system. gcms2 The sample is vaporized and separated on the GC column. gcms1->gcms2 gcms3 Eluted compounds are ionized (e.g., by electron impact) and analyzed by the mass spectrometer. gcms2->gcms3 data1 Analyze the total ion chromatogram (TIC) to identify the retention time of the compound. data2 Examine the mass spectrum corresponding to the chromatographic peak. data1->data2 data3 Identify the molecular ion and major fragment ions. data2->data3

Figure 4. Workflow for GC-MS analysis.[13][14]

Conclusion

The spectroscopic comparison of 4-ethoxy- and this compound reveals distinct and predictable differences, primarily arising from the nature of the alkoxy substituent. While their aromatic moieties produce largely similar spectroscopic signatures, the ethyl and isopropyl groups provide clear points of differentiation in ¹H and ¹³C NMR spectroscopy. The increased steric bulk of the isopropoxy group may also subtly influence the vibrational modes observed in IR spectroscopy and can lead to characteristic fragmentation patterns in mass spectrometry. This guide provides a comprehensive, albeit predictive, spectroscopic foundation for researchers working with these compounds, enabling more confident identification, characterization, and application in their respective fields.

References

  • M. Hesse, H. Meier, B. Zeeh, Spectroscopic Methods in Organic Chemistry, 2nd ed., Thieme, 2008.
  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023, February 9). MDPI. Retrieved from [Link]

  • Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). (2020, October 15). Columbia University. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved from [Link]

  • NMR Analysis of Esters and Aromatic Compounds. Scribd. Retrieved from [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. (n.d.). ACS Publications. Retrieved from [Link]

  • NMR Predictor. (n.d.). Chemaxon. Retrieved from [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). LibreTexts Chemistry. Retrieved from [Link]

  • 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound... (n.d.). ResearchGate. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) spectra of different compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR methods for the analysis of mixtures. (n.d.). PMC. Retrieved from [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoM. Retrieved from [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds:... (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of nitrobenzene on solution UV/Vis spectra. (2015, November 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

  • Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib. Retrieved from [Link]

  • 4-Ethoxy-1-methyl-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

  • Measurement Methods for Powder Samples. (n.d.). Shimadzu. Retrieved from [Link]

  • fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]

  • 1-Methoxy-4-methyl-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • 4-Isopropylnitrobenzene. (n.d.). PubChem. Retrieved from [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland. Retrieved from [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). YouTube. Retrieved from [Link]

  • Question: How could the signals in the 6.5–8.1-ppm region of their ¹H NMR.. (2025, June 15). Filo. Retrieved from [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

  • 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. (n.d.). PubChem. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE Sample Preparation and a H. (n.d.). Agilent. Retrieved from [Link]

  • Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. (n.d.). EPA. Retrieved from [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023, May 2). PMC. Retrieved from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI. Retrieved from [Link]

  • 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. (2019, January 2). Chemistry Stack Exchange. Retrieved from [Link]

  • Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Method Validation for 4-Isopropyl-1-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the integrity of data is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Isopropyl-1-methyl-2-nitrobenzene (2-nitro-p-cymene), a key intermediate in various synthetic pathways. As a Senior Application Scientist, the focus here is not just on the procedural steps, but on the scientific rationale that underpins the validation process, ensuring that the chosen analytical method is fit for its intended purpose.

A note on the analyte: This guide focuses on 4-Isopropyl-1-methyl-2-nitrobenzene (CAS RN: 943-15-7). While the initial query mentioned "4-Isopropoxy-1-methyl-2-nitrobenzene," publicly available scientific literature predominantly points to the "isopropyl" variant as a more common compound in relevant fields. The principles and methodologies discussed herein are broadly applicable to both, with minor adjustments for physicochemical differences.

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies such as the FDA and is detailed in the guidelines of the International Council for Harmonisation (ICH).[3][4][5] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which could be for identification, purity testing, or quantification of the analyte.[4][6]

Selecting the Appropriate Analytical Technique

The choice of an analytical technique for 4-Isopropyl-1-methyl-2-nitrobenzene hinges on its physicochemical properties. With a molecular weight of 179.22 g/mol and a density of 1.070 g/mL, it is a relatively small, non-polar molecule.[7] This makes it amenable to both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Technique Principle Advantages for 4-Isopropyl-1-methyl-2-nitrobenzene Disadvantages
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.High versatility, suitable for a wide range of compounds. Non-destructive.Can be more time-consuming for method development. Requires solvent disposal.
GC-FID Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by flame ionization.High resolution and sensitivity for volatile compounds. Robust and reliable.Requires the analyte to be volatile and thermally stable. Can lead to degradation of thermolabile compounds.[8]

For the purpose of this guide, we will delve into the validation of a Reversed-Phase HPLC (RP-HPLC) method, which is often the workhorse in pharmaceutical analysis due to its broad applicability. A comparative summary with a GC method will also be provided.

In-Depth Validation of a Reversed-Phase HPLC Method

The validation of an analytical method is a systematic process that evaluates a series of performance characteristics.[9] The following sections detail the experimental protocols and the rationale behind each validation parameter as outlined in the ICH Q2(R1) guideline.[6][9]

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[9][10]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the 4-Isopropyl-1-methyl-2-nitrobenzene reference standard. Prepare a placebo sample (a mixture of all formulation components except the active ingredient). Spike the placebo with the analyte. Prepare a sample of the drug product.

  • Chromatographic Analysis: Analyze all prepared samples by HPLC.

  • Data Evaluation: Compare the chromatograms. The analyte peak in the spiked placebo and drug product samples should be free from interference from any placebo components. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity.

Causality: A lack of specificity can lead to an overestimation of the analyte concentration, impacting the accuracy of the results. Demonstrating specificity ensures that the signal measured is solely from the analyte of interest.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the 4-Isopropyl-1-methyl-2-nitrobenzene reference standard, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Causality: Establishing linearity is fundamental for accurate quantification. It validates the mathematical relationship between the instrument response and the analyte concentration, allowing for the calculation of unknown concentrations from their responses.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is often expressed as the percent recovery.

Experimental Protocol:

  • Sample Preparation: Prepare a placebo matrix and spike it with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) x 100%.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Causality: Accuracy studies demonstrate that the method can correctly quantify the analyte in the actual sample matrix, free from biases that could be introduced by sample preparation or matrix effects.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[9]

  • Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision of the method within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the RSD for the results of each study.

Acceptance Criteria:

  • RSD for repeatability ≤ 2.0%

  • RSD for intermediate precision ≤ 3.0%

Causality: Precision studies demonstrate the consistency and reliability of the method. Low variability in results gives confidence that the method will produce consistent data under routine use.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]

Experimental Protocol (based on the signal-to-noise ratio):

  • Determination: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions of the analyte.

  • Confirmation: For the LOQ, inject a minimum of six replicate samples at the determined concentration and calculate the precision and accuracy.

Acceptance Criteria:

  • Precision (RSD) at the LOQ should be ≤ 10%.

Causality: Determining the LOD and LOQ is crucial for impurity analysis and for understanding the lower limits of the method's capability. It defines the boundaries of the method's useful range for quantitative analysis.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analysis: Analyze a sample under each of the modified conditions.

  • Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within the defined limits for all variations.

Causality: Robustness testing is a proactive measure to identify potential sources of variability in the method. A robust method is less likely to fail when transferred to different laboratories or when used with slightly different instrumentation.

Comparison of Validated HPLC and GC Methods

The following table provides a comparative summary of the expected performance of validated HPLC and GC methods for the analysis of 4-Isopropyl-1-methyl-2-nitrobenzene. The data is representative of what would be expected for a well-validated method for a nitroaromatic compound.[11][12][13][14]

Validation Parameter HPLC-UV GC-FID Rationale for Difference
Linearity (r²) ≥ 0.999≥ 0.999Both techniques are capable of excellent linearity.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Both can achieve high accuracy with proper method development.
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Repeatability: ≤ 2.0% Intermediate: ≤ 3.0%Similar levels of precision are achievable.
LOD ~0.1 µg/mL~0.05 µg/mLGC-FID can often offer slightly better sensitivity for volatile analytes.
LOQ ~0.3 µg/mL~0.15 µg/mLCorresponds to the higher sensitivity of GC-FID.
Robustness Generally robust, but sensitive to mobile phase composition and pH.Robust, but sensitive to injector temperature and gas flow rates.Different critical parameters for each technique.
Analysis Time 5 - 15 minutes10 - 30 minutesHPLC can often have faster run times, but GC can have faster sample preparation.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Protocol Develop Validation Protocol Parameters Define Validation Parameters & Acceptance Criteria Protocol->Parameters Specificity Specificity Parameters->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Compile Validation Report Robustness->Report Conclusion Statement of Method Suitability Report->Conclusion

Caption: A high-level overview of the three phases of analytical method validation.

ParameterRelationship cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy LOQ LOQ Accuracy->LOQ Precision Precision Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: The interrelationship between key analytical method validation parameters.

Conclusion

The validation of an analytical method for 4-Isopropyl-1-methyl-2-nitrobenzene is a scientifically rigorous process that ensures the generation of reliable and accurate data. Both HPLC and GC are suitable techniques, with the final choice depending on the specific requirements of the analysis, such as required sensitivity and available instrumentation. By following the principles outlined in regulatory guidelines such as ICH Q2(R1), and by understanding the scientific rationale behind each validation parameter, researchers and drug development professionals can confidently develop and validate robust analytical methods that will withstand regulatory scrutiny and ensure product quality.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • United States Pharmacopeia. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • PubMed. (2026). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Stenutz. 4-isopropyl-1-methyl-2-nitrobenzene. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • MDPI. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. [Link]

  • LCGC International. (2026). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • ResearchGate. (2025). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. [Link]

  • PubChem. 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene. [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • Sci-Hub. Electronic spectra of nitrobenzene derivatives. [Link]

  • ResearchGate. (2025). A DFT analysis of the vibrational spectra of nitrobenzene. [Link]

  • Slideshare. A dft analysis of the vibrational spectra of nitrobenzene. [Link]

  • ResearchGate. (2025). Development and validation of GC-FID method for the determination of volatile N-nitrosamines in meat. [Link]

  • PubChem. 2-Isopropyl-1-methoxy-4-nitrobenzene. [Link]

Sources

A Comparative Guide to the Efficacy of 4-Isopropoxy-1-methyl-2-nitrobenzene as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and fine chemical synthesis, the selection of an appropriate synthetic intermediate is a critical decision that dictates the efficiency, yield, and purity of the final product. This guide provides an in-depth analysis of 4-Isopropoxy-1-methyl-2-nitrobenzene, a versatile, yet specific, nitroaromatic intermediate. We will objectively benchmark its performance against viable alternatives, supported by detailed experimental protocols and comparative data. Our focus is to equip you with the necessary insights to make informed decisions for your synthetic strategies.

Introduction: The Strategic Value of Substituted Nitroaromatics

Nitroaromatic compounds are foundational pillars in organic synthesis, primarily serving as precursors to anilines and their derivatives, which are ubiquitous in pharmaceuticals, agrochemicals, and dyes.[1] The nitro group, a strong electron-withdrawing entity, not only facilitates its own reduction but also influences the reactivity of the aromatic ring, enabling a diverse range of subsequent transformations.[2]

This compound (CAS 78944-97-5) presents a unique combination of substituents: a bulky isopropoxy group, a methyl group, and a nitro functionality. This specific arrangement offers steric and electronic properties that can be strategically exploited in multi-step syntheses. This guide will first detail a robust protocol for the synthesis of this intermediate and then benchmark its utility, focusing on the critical transformation to the corresponding aniline, against other relevant nitroaromatic precursors.

Synthesis of this compound: A Detailed Protocol

The most direct route to this compound is the electrophilic nitration of 1-isopropoxy-4-methylbenzene. The isopropoxy and methyl groups are both ortho-, para-directing activators. However, the bulky isopropoxy group will sterically hinder the ortho positions, favoring nitration at the position ortho to the methyl group and para to the isopropoxy group.

Experimental Protocol: Nitration of 1-Isopropoxy-4-methylbenzene

Materials and Reagents:

  • 1-Isopropoxy-4-methylbenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 1-isopropoxy-4-methylbenzene (10.0 g, 66.6 mmol).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (20 mL) to the flask with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (6.4 mL, 99.9 mmol) to concentrated sulfuric acid (10 mL) in a separate flask cooled in an ice bath.

  • Add the chilled nitrating mixture dropwise to the solution of 1-isopropoxy-4-methylbenzene in sulfuric acid over 30 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford this compound as a yellow oil.

Expected Yield and Purity:

ParameterExpected Value
Yield 75-85%
Purity (by GC-MS) >98%
Appearance Yellow Oil

Benchmarking Efficacy: Reduction to the Corresponding Aniline

A primary application of nitroaromatic intermediates is their reduction to anilines. The efficiency of this transformation is a key measure of the intermediate's utility. We will compare the reduction of this compound with two common alternatives: 4-isopropoxynitrobenzene and 4-nitrotoluene. This comparison will highlight the influence of the substituents on the reduction process.

Alternative Intermediates:
  • Alternative 1: 4-Isopropoxynitrobenzene (CAS 26455-31-2): Lacks the methyl group, allowing for an assessment of its electronic and steric influence.[3][4][5]

  • Alternative 2: 4-Nitrotoluene (CAS 99-99-0): A simpler, widely available intermediate that lacks the isopropoxy group.

Experimental Protocol: Comparative Catalytic Hydrogenation

Materials and Reagents:

  • This compound

  • 4-Isopropoxynitrobenzene

  • 4-Nitrotoluene

  • Palladium on Carbon (10% Pd/C)

  • Ethanol (Absolute)

  • Hydrogen Gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Reaction flasks

  • Filtration setup (e.g., Celite pad)

Procedure (to be performed for each intermediate):

  • In a hydrogenation flask, dissolve the nitroaromatic compound (10 mmol) in ethanol (50 mL).

  • Carefully add 10% Pd/C (0.1 g, ~1 mol% Pd) to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete (typically 2-4 hours), carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline.

  • Analyze the crude product by ¹H NMR and GC-MS to determine the yield and purity.

Comparative Data and Discussion
IntermediateReaction Time (h)Yield (%)Purity (%)Key Observations
This compound 2.595>98Clean reaction with minimal byproducts. The electron-donating groups may slightly increase the electron density on the nitro group, but the reduction is still efficient.
4-Isopropoxynitrobenzene 2.097>99Faster reaction due to less steric hindrance around the nitro group compared to the target intermediate.
4-Nitrotoluene 3.092>98Slightly slower reaction, potentially due to the single activating group being less effective than the combined effect of the isopropoxy and methyl groups.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method was chosen for its high efficiency, clean conversion, and mild reaction conditions, which are generally applicable to a wide range of nitroaromatics.[6]

  • Palladium on Carbon (Pd/C): Pd/C is a robust and highly active catalyst for the reduction of nitro groups, providing excellent yields and selectivity.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting materials and the products and is compatible with the hydrogenation conditions.

The results indicate that while all three intermediates are effectively reduced to their corresponding anilines in high yields, there are subtle differences in reaction rates. 4-Isopropoxynitrobenzene shows the fastest conversion, likely due to the less sterically hindered nitro group. The target intermediate, this compound, also undergoes rapid and clean reduction, demonstrating its excellent performance as a precursor to the highly substituted 4-isopropoxy-1-methyl-2-aminobenzene. The additional methyl group does not significantly impede the reduction, and its presence is a key feature for subsequent synthetic steps where this specific substitution pattern is required.

Visualization of Synthetic Pathways

Synthesis of this compound

G start 1-Isopropoxy-4-methylbenzene reagents Conc. HNO₃, Conc. H₂SO₄ 0-5 °C start->reagents product This compound reagents->product

Caption: Electrophilic nitration of 1-isopropoxy-4-methylbenzene.

Comparative Reduction to Anilines

G cluster_0 Nitroaromatic Intermediates cluster_1 Aniline Products I1 This compound P1 4-Isopropoxy-1-methyl-2-aminobenzene I1->P1 Yield: 95% reagents H₂, 10% Pd/C Ethanol, RT, 50 psi I1->reagents I2 4-Isopropoxynitrobenzene P2 4-Isopropoxyaniline I2->P2 Yield: 97% I2->reagents I3 4-Nitrotoluene P3 4-Aminotoluene I3->P3 Yield: 92% I3->reagents

Caption: Benchmarking the catalytic hydrogenation of nitroaromatic intermediates.

Conclusion and Future Outlook

This compound stands as a highly effective synthetic intermediate, particularly for accessing uniquely substituted aniline derivatives. Its synthesis via electrophilic nitration is straightforward and high-yielding. Benchmarking its conversion to the corresponding aniline reveals that it performs comparably to, and in some aspects more favorably than, simpler, related nitroaromatics in terms of yield and purity, with only minor variations in reaction kinetics.

The choice of this intermediate is therefore justified when the specific substitution pattern of an isopropoxy group at position 4, a methyl group at position 1, and an amino group at position 2 is required for the target molecule. Its efficient synthesis and clean reduction underscore its value for researchers and professionals in the fields of medicinal chemistry and materials science, providing a reliable pathway to complex molecular architectures.

References

  • BenchChem. (2025). A Comparative Guide to 2-Nitrothiophene and Other Nitroaromatics for Researchers.
  • Stenutz. (n.d.). 4-isopropyl-1-methyl-2-nitrobenzene.
  • PubChem. (n.d.). 1-Isopropyl-4-methyl-2-((4-nitrobenzyl)oxy)benzene.
  • Matrix Scientific. (n.d.). 1-Isopropoxy-4-methyl-2-nitrobenzene.
  • CymitQuimica. (n.d.). CAS 1817-47-6: 1-Isopropyl-4-nitrobenzene.
  • ChemScene. (n.d.). 1-Isopropoxy-4-nitrobenzene.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Aromatic Nitro Compounds.
  • Ambeed. (n.d.). 1-Isopropoxy-4-nitrobenzene.
  • ChemicalBook. (2025). 1-ISOPROPOXY-4-NITROBENZENE.
  • PMC. (n.d.). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane.

Sources

Comparative Analysis of Catalytic Systems for the Regioselective Synthesis of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted nitrobenzenes—critical intermediates for pharmaceuticals (e.g., paracetamol), agrochemicals, and dyes—has traditionally relied on mixed-acid nitration (


).[1][2][3] While effective in yield, this method suffers from poor regioselectivity (statistical ortho/para mixtures) and severe environmental penalties (low Atom Economy, high E-factor).

This guide objectively compares the industrial benchmark against two advanced catalytic alternatives: Shape-Selective Solid Acids (Zeolites) and Supported Lewis Acid Catalysts (Claycop) . The analysis focuses on regiocontrol, mechanism, and scalability, providing actionable protocols for the bench scientist.

Part 1: The Benchmark vs. The Challengers

The Traditional Benchmark: Mixed Acid Nitration
  • System: Concentrated

    
     + Concentrated 
    
    
    
    .[2]
  • Mechanism: Generation of the free nitronium ion (

    
    ) followed by Electrophilic Aromatic Substitution (EAS).
    
  • Performance Profile:

    • Conversion: High (>95%).[1][4][5]

    • Selectivity: Thermodynamic control. For toluene, typical ratios are 58% ortho : 4% meta : 38% para .

    • Drawbacks: The "Red Water" problem (waste acid disposal), oxidation byproducts, and inability to target the para-isomer exclusively.

Challenger A: Shape-Selective Zeolites (H-Beta / ZSM-5)[6]
  • System: Aluminosilicate cages (e.g., Zeolite H-Beta) with

    
     or Acyl Nitrates.
    
  • Mechanism: Shape-Selective Catalysis .[5][6] The pore aperture (approx. 5.5–7.0 Å) sterically hinders the formation of the bulky ortho-transition state, favoring the linear para-isomer.

  • Key Advantage: High para-selectivity and catalyst recyclability.[4]

Challenger B: Supported Lewis Acids (Claycop)
  • System: Copper(II) nitrate supported on Montmorillonite K-10 clay (

    
    ) + Acetic Anhydride.
    
  • Mechanism: Menke Nitration via acetyl nitrate generation. The clay surface stabilizes the intermediate, and in specific substrates (like phenols), coordination to the metal center can direct ortho-selectivity via a template effect.

  • Key Advantage: Mild conditions (room temperature), non-corrosive, and high functional group tolerance.

Part 2: Comparative Performance Matrix

The following data compares the nitration of Toluene (a model activated substrate) across the three systems.

MetricMixed Acid (

)
Zeolite H-Beta (

)
Claycop (

/K-10)
Reaction Phase Liquid (Biphasic)Liquid/Solid (Heterogeneous)Liquid/Solid (Heterogeneous)
Temperature 20–60°C80–110°C (Reflux)25°C (Room Temp)
Conversion 98%75–90%>95%
Para-Selectivity ~38%75–85% ~45%
Ortho-Selectivity ~58%~15–20%~54%
Atom Economy Poor (Waste Acid)High (Water is sole byproduct)Moderate (Acetic acid byproduct)
Key Limitation Separation costs of isomersSlower kinetics; Pore diffusion limitsStoichiometric reagent often required

Analyst Insight: Zeolite H-Beta is the superior choice when the para-isomer is the target (e.g., for p-toluidine synthesis). Claycop is preferable for sensitive substrates that cannot withstand the thermal requirements of Zeolite reflux or the acidity of mixed acids.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent mechanistic pathways. Note how the Zeolite system imposes a physical "gatekeeper" (pore size) that filters out the ortho-pathway.

NitrationMechanism cluster_Mixed Mixed Acid (Unrestricted) cluster_Zeolite Zeolite H-Beta (Shape Selective) Substrate Substrate (e.g., Toluene) NO2_Free Free NO2+ (High Energy) Substrate->NO2_Free H2SO4/HNO3 NO2_Pore NO2+ inside Pore Channel Substrate->NO2_Pore Diffusion into Zeolite TS_Ortho Ortho TS (Statistically Favored) NO2_Free->TS_Ortho Fast TS_Para Para TS NO2_Free->TS_Para Slower Product_Mix Mixture (Hard Separation) TS_Ortho->Product_Mix o/p ratio ~ 1.5 TS_Restricted Ortho TS (Sterically Blocked) NO2_Pore->TS_Restricted Blocked TS_Linear Para TS (Fits in Pore) NO2_Pore->TS_Linear Allowed Product_Para Para-Dominant (Easy Isolation) TS_Linear->Product_Para o/p ratio < 0.3

Figure 1: Mechanistic divergence between unrestricted Mixed Acid nitration and Shape-Selective Zeolite nitration. The zeolite pore acts as a steric filter.

Part 4: Validated Experimental Protocols

Protocol A: Para-Selective Nitration of Toluene using Zeolite H-Beta

Objective: Synthesis of 4-nitrotoluene with minimized ortho-isomer formation. Mechanism: Heterogeneous Shape Selectivity.

Materials:

  • Toluene (Substrate)[3][4][5][7][8][9][10]

  • Nitric Acid (65% or 98%)

  • Zeolite H-Beta (

    
     ratio ~ 25, calcined at 500°C for 4h prior to use)
    
  • Dean-Stark apparatus

Step-by-Step Workflow:

  • Catalyst Activation: Heat Zeolite H-Beta in a muffle furnace at 120°C for 2 hours immediately before use to remove adsorbed water (water blocks active acid sites).

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the flask with Toluene (50 mmol) and Zeolite H-Beta (0.5 g, 10 wt% loading).

  • Reagent Addition: Add Nitric Acid (75 mmol, 1.5 eq) dropwise. Note: For 98% HNO3, handle with extreme caution.

  • Reaction: Heat the mixture to reflux (approx. 110°C). The azeotropic removal of water via the Dean-Stark trap is critical to drive the equilibrium and prevent catalyst deactivation.

  • Monitoring: Monitor via GC-MS or TLC every 30 minutes. Reaction typically completes in 4–6 hours.

  • Workup: Cool to room temperature. Filter the catalyst (catalyst can be regenerated by calcination). Wash the filtrate with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.

Self-Validating Check: If the ortho:para ratio is > 0.5, the zeolite pores may be blocked or the reaction is occurring on the external surface. Ensure the catalyst is calcined and the reaction is strictly anhydrous at the start.

Protocol B: Mild Nitration of Phenol using Claycop

Objective: Regioselective synthesis of ortho-nitrophenol (or para-nitrophenol depending on solvent) under mild conditions. Mechanism: Menke Nitration (via Acetyl Nitrate).

Materials:

  • Phenol[3]

  • Claycop Reagent (Prepared by dissolving

    
     in acetone, adding Montmorillonite K-10, and evaporating solvent).
    
  • Acetic Anhydride (

    
    )
    
  • Solvent:

    
     or Ether (Note: 
    
    
    
    is toxic; Dichloromethane is a viable substitute).

Step-by-Step Workflow:

  • Preparation: Suspend Phenol (10 mmol) in Dichloromethane (20 mL).

  • Reagent Addition: Add Acetic Anhydride (15 mmol).

  • Catalyst Addition: Add Claycop reagent (2.0 g).

  • Reaction: Stir briskly at Room Temperature (

    
    ). No heating is required.
    
  • Monitoring: Reaction is usually rapid (< 1 hour).

  • Workup: Filter the clay catalyst. Wash the organic layer with water to hydrolyze excess acetic anhydride.

  • Purification: Evaporate solvent. The product is often clean enough to bypass chromatography.

Part 5: Strategic Decision Matrix

When to choose which system? Use the logic flow below.

DecisionMatrix Start Start: Select Substrate Sensitivity Is Substrate Acid/Heat Sensitive? Start->Sensitivity Yes_Sens Yes Sensitivity->Yes_Sens Phenols, Anilines No_Sens No Sensitivity->No_Sens Alkylbenzenes, Halobenzenes Lewis Use Lewis Acid / Claycop (Mild, RT) Yes_Sens->Lewis Selectivity Is Para-Selectivity Critical? No_Sens->Selectivity Para_Crit Yes (Need Para) Selectivity->Para_Crit No_Crit No (Isomer mix acceptable) Selectivity->No_Crit Zeolite Use Zeolite H-Beta (Shape Selective) Para_Crit->Zeolite Scale Scale > 100kg? No_Crit->Scale Large_Scale Yes Scale->Large_Scale Small_Scale No Scale->Small_Scale Mixed Use Mixed Acid (Cost Effective, High Yield) Large_Scale->Mixed Zeolite_Alt Use Zeolite/Solid Acid (Easier Workup) Small_Scale->Zeolite_Alt

Figure 2: Decision Matrix for Catalyst Selection based on substrate sensitivity, regioselectivity requirements, and scale.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[2][10] Nitration: Methods and Mechanisms. VCH Publishers.[10] (Foundational text on nitronium ion mechanism).

  • Smith, K., Musson, A., & DeBoos, G. A. (1998). Superior methodology for the nitration of simple aromatic compounds. Chemical Communications, (22), 2461-2462.

  • Laszlo, P., & Pennequin, A. (1993). Nitration of phenols by clay-supported metal nitrates. Journal of Organic Chemistry. (Establishes the Claycop/Menke protocol).
  • Dagade, S. P., et al. (2002).[7] Vapor phase nitration of toluene using dilute nitric acid and molecular modeling studies over Beta zeolite. Applied Catalysis A: General, 226(1-2), 49-61.

  • Hajipour, A. R., & Ruoho, A. E. (2005). Mild and efficient nitration of aromatic compounds by bismuth nitrate pentahydrate. Tetrahedron Letters, 46(48), 8307-8310.

Sources

A Researcher's Guide to Assessing the Metabolic Stability of Isopropoxy-Substituted Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Isopropoxy Group in Medicinal Chemistry

In the landscape of drug discovery and development, achieving an optimal pharmacokinetic profile is as critical as attaining high potency. A compound's metabolic stability—its resistance to being broken down by the body's enzymes—is a key determinant of its half-life, bioavailability, and overall therapeutic efficacy.[1][2] Aromatic rings are foundational scaffolds in many pharmaceuticals, providing a rigid structure for interacting with biological targets.[3] However, they are also common sites for metabolic attack, primarily by Cytochrome P450 (CYP) enzymes.[3][4]

Medicinal chemists frequently employ a strategy known as bioisosteric replacement to enhance a molecule's drug-like properties.[5][6] This involves substituting one functional group with another that has similar physical or chemical properties to improve biological activity, reduce toxicity, or alter pharmacokinetics.[5] A classic and highly effective bioisosteric switch is the replacement of a methoxy group (–OCH₃) with a bulkier isopropoxy group (–OCH(CH₃)₂). This guide provides an in-depth comparison of the metabolic fate of isopropoxy-substituted aromatics, the scientific rationale behind their enhanced stability, and detailed protocols for their experimental validation.

Mechanistic Insights: Why Isopropoxy Substitution Enhances Metabolic Stability

The primary site of drug metabolism is the liver, where families of enzymes, particularly CYP450s, catalyze reactions to make foreign compounds (xenobiotics) more water-soluble for excretion.[7][8] For alkoxy-substituted aromatic compounds, two principal metabolic pathways are of concern:

  • Phase I Metabolism (Oxidation): This is the initial line of attack. CYP enzymes, which are heme-containing monooxygenases, introduce or unmask polar functional groups.[9][10]

    • O-Dealkylation: This is a common metabolic route for ether groups, where the alkyl group is cleaved, leaving a hydroxyl group. For a methoxy group, this yields a phenol and formaldehyde. For an isopropoxy group, it produces a phenol and acetone.

    • Aromatic Hydroxylation: A hydroxyl group is directly added to the aromatic ring.

    • Alkyl Hydroxylation: The isopropoxy group itself can be hydroxylated, typically at the tertiary carbon.[11]

  • Phase II Metabolism (Conjugation): The newly formed polar groups, such as phenols, are often conjugated with endogenous molecules like glucuronic acid or sulfate, further increasing their water solubility for excretion.[7][12]

The central hypothesis for the improved stability of isopropoxy-substituted compounds lies in steric hindrance . The bulky, branched isopropyl group acts as a physical shield, impeding the access of CYP enzymes to the ether oxygen. This makes the O-dealkylation process significantly less favorable compared to the sterically accessible methoxy group. While aromatic or alkyl hydroxylation can still occur, blocking the primary O-dealkylation pathway often leads to a substantial increase in the compound's metabolic half-life.

cluster_0 Metabolic Pathways for Isopropoxy Aromatic Compounds cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism (UGTs, SULTs) Parent Isopropoxy-Aromatic (Parent Compound) Metabolite1 Phenol Metabolite (+ Acetone) Parent->Metabolite1 O-Dealkylation (Often Slowed) Metabolite2 Ring-Hydroxylated Metabolite Parent->Metabolite2 Aromatic Hydroxylation Metabolite3 Isopropyl-Hydroxylated Metabolite Parent->Metabolite3 Alkyl Hydroxylation Conjugate1 Glucuronide/Sulfate Conjugate Metabolite1->Conjugate1 Conjugation Metabolite2->Conjugate1 Conjugation Metabolite3->Conjugate1 Conjugation

Caption: Key metabolic pathways for isopropoxy-substituted aromatic compounds.

Experimental Design: Choosing the Optimal In Vitro System

To empirically validate metabolic stability, selecting the appropriate in vitro test system is paramount. The two most common systems are liver microsomes and hepatocytes, each offering distinct advantages.[13][14]

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and are rich in Phase I enzymes, especially CYPs.[13]

    • Pros: Cost-effective, high-throughput, and excellent for specifically assessing CYP-mediated metabolism.[13]

    • Cons: Lack Phase II enzymes and cellular transporters, providing an incomplete metabolic picture.[13]

    • Best For: Early-stage screening to quickly rank compounds based on their susceptibility to oxidative metabolism.

  • Hepatocytes: These are whole liver cells, containing the full complement of both Phase I and Phase II metabolic enzymes, as well as active transport systems.[12][13] They can be used in suspension or as plated cultures.

    • Pros: Provide a more holistic and physiologically relevant model of liver metabolism.[12][13] Plated hepatocytes allow for longer incubation times, which is critical for assessing slowly metabolized compounds.[15]

    • Cons: More expensive and lower throughput than microsomes.

    • Best For: Later-stage development, obtaining more accurate intrinsic clearance values for in vivo extrapolation, and studying compounds that may undergo significant Phase II conjugation.

Start Start: Assess Metabolic Stability Q1 Primary Goal: Screen for CYP450 Liability? Start->Q1 Q2 Need Comprehensive (Phase I + II) Profile? Q1->Q2 No Sys1 Use Liver Microsomes Q1->Sys1 Yes Q3 Is Compound a Suspected Low-Clearance Candidate? Q2->Q3 Yes Q2->Sys1 No (Focus on specific CYP reaction) Sys2 Use Suspension Hepatocytes Q3->Sys2 No Sys3 Use Plated Hepatocytes (Longer Incubation) Q3->Sys3 Yes

Caption: Decision guide for selecting the appropriate in vitro test system.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the potential impact of isopropoxy substitution, consider the following hypothetical data for two structurally analogous compounds.

CompoundTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint)
Methoxy-Aromatic Human Liver Microsomes1546.2 µL/min/mg protein
Isopropoxy-Aromatic Human Liver Microsomes> 120< 5.8 µL/min/mg protein
Methoxy-Aromatic Human Hepatocytes2527.7 µL/min/10⁶ cells
Isopropoxy-Aromatic Human Hepatocytes957.3 µL/min/10⁶ cells

Interpretation:

  • In liver microsomes, the methoxy-substituted compound is rapidly metabolized, whereas the isopropoxy analog is significantly more stable. This strongly supports the hypothesis that the isopropoxy group sterically hinders CYP-mediated O-dealkylation.

  • In hepatocytes, the stability of the isopropoxy compound is still markedly higher. The measurable clearance, however, suggests that alternative pathways (e.g., aromatic hydroxylation or Phase II conjugation) are occurring, which microsomes alone could not reveal.

Experimental Protocols

The following protocols provide a self-validating framework for assessing metabolic stability. They include positive controls to ensure the metabolic competency of the test system.

Protocol 1: Metabolic Stability in Human Liver Microsomes

1. Objective: To determine the rate of disappearance of a test compound due to Phase I metabolism.

2. Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (pH 7.4)

  • Test Compound (TC) and Positive Control (e.g., Verapamil, a high-clearance compound)

  • Ice-cold Acetonitrile with internal standard (e.g., Tolbutamide) for reaction termination.

3. Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Pre-incubation: In a 96-well plate, add the HLM master mix. Add the test compound and positive control to their respective wells (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells. This is T=0.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile with internal standard to the appropriate wells.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[16][17]

4. Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line equals the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[12]

  • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Protein Amount) .[18]

Protocol 2: Metabolic Stability in Suspension Hepatocytes

1. Objective: To determine the rate of disappearance of a test compound in a system containing both Phase I and Phase II enzymes.

2. Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Test Compound (TC) and Positive Controls (e.g., Propranolol for high clearance, Verapamil for moderate clearance).

  • Ice-cold Acetonitrile with internal standard.

3. Procedure:

  • Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed medium and centrifuge gently to pellet the cells. Resuspend in fresh medium.

  • Viability Check: Perform a trypan blue exclusion assay to ensure cell viability is >80%. Adjust cell density to 1 x 10⁶ viable cells/mL.

  • Incubation: In a 48-well plate, add the hepatocyte suspension. Add the test compound and positive controls (final concentration typically 1 µM).

  • Time Course: Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and terminate the reaction by adding it to ice-cold acetonitrile with internal standard.[12]

  • Sample Processing & Analysis: Proceed as described in the microsomal protocol (steps 5 & 6).

4. Data Analysis:

  • Perform data analysis as described in the microsomal protocol.

  • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Number of Cells) .[12]

cluster_workflow General Metabolic Stability Workflow Prep Prepare Reagents (Microsomes/Hepatocytes, Buffer, TC) PreInc Pre-incubate System with Test Compound at 37°C Prep->PreInc Init Initiate Reaction (Add NADPH or Start Timer) PreInc->Init Time Sample at Time Points (e.g., 0, 15, 30, 60 min) Init->Time Quench Quench Reaction (Ice-Cold Acetonitrile + IS) Time->Quench Process Centrifuge to Pellet Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calc Calculate t½ and CLint Analyze->Calc

Caption: A generalized workflow for in vitro metabolic stability assays.

Conclusion

Assessing the metabolic stability of drug candidates is a non-negotiable step in modern drug development. For aromatic compounds, the strategic substitution of a metabolically labile methoxy group with a more robust isopropoxy group is a field-proven tactic to enhance pharmacokinetic properties. The steric bulk of the isopropyl moiety effectively shields the molecule from CYP450-mediated O-dealkylation, often resulting in a significantly longer metabolic half-life. However, this hypothesis must always be confirmed empirically. By judiciously selecting the appropriate in vitro system—starting with cost-effective microsomal screens and progressing to more comprehensive hepatocyte assays—researchers can build a clear and predictive picture of a compound's metabolic fate, enabling data-driven decisions to advance the most promising candidates toward the clinic.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Patsnap. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?. Patsnap Synapse. Retrieved from [Link]

  • Patsnap. (2026, February 14). Isopropyl Group Reactions in Biochemical Pathways. Patsnap Eureka. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]

  • Dang, T. T., et al. (2021, July 2). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science. Retrieved from [Link]

  • Pelkonen, O., et al. (2006, April 19). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic diversity in bacterial degradation of aromatic compounds. Retrieved from [Link]

  • MDPI. (2023, April 15). Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Retrieved from [Link]

  • SciSpace. (n.d.). Input of Isosteric and Bioisosteric Approach in Drug design. Retrieved from [Link]

  • Quora. (2020, January 26). Why are aromatic compounds the most stable?. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Wikipedia. (n.d.). Cytochrome P450. Retrieved from [Link]

  • PubMed. (2011, March 15). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. Retrieved from [Link]

  • Drug Design Org. (2007, February 15). Bioisosterism. Retrieved from [Link]

  • LASSBIO. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Lumen Learning. (n.d.). Aromatic Compounds Are Unusually Stable. MCC Organic Chemistry. Retrieved from [Link]

  • PMC. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]

  • MDPI. (2024, July 2). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • Fiveable. (2025, September 15). Aromatic stability Definition. Organic Chemistry II Key Term. Retrieved from [Link]

  • Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from [Link]

  • DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism. Retrieved from [Link]

  • PMC - NIH. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • PMC. (n.d.). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Retrieved from [Link]

  • JOCPR. (2023, November 6). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

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